3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Description
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Properties
IUPAC Name |
5-propan-2-yl-2-pyrimidin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)8-6-9(11)15(14-8)10-12-4-3-5-13-10/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCWFKYELDBOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine: Regiocontrol and Process Optimization
Executive Summary
This technical guide details the synthesis of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine , a critical heterocyclic scaffold used extensively in the development of ATP-competitive kinase inhibitors (e.g., targeting CDK, p38 MAPK, and RET pathways).[1]
The 1-substituted-5-aminopyrazole core is structurally significant because the exocyclic amine and the N2-nitrogen of the pyrazole ring often serve as a bidentate donor-acceptor motif in hydrogen bonding with the kinase hinge region.[1] This guide focuses on the regioselective cyclocondensation of 4-methyl-3-oxopentanenitrile with 2-hydrazinopyrimidine, addressing the common challenge of distinguishing between the 3-amino and 5-amino regioisomers.
Structural Analysis & Retrosynthesis
The target molecule is constructed via a [3+2] cyclocondensation. The primary challenge is ensuring the correct orientation of the hydrazine nucleophile relative to the 1,3-dielectrophile (
Retrosynthetic Logic
-
Disconnection: The N1–N2 bond is inherent to the hydrazine; the critical bond formations are N1–C5 and N2–C3 (pyrazole numbering).
-
Precursors:
Figure 1: Retrosynthetic breakdown of the target aminopyrazole.
Mechanistic Pathway & Regioselectivity (Expertise)
Achieving the 5-amine-3-isopropyl isomer (Target) versus the 3-amine-5-isopropyl isomer (Impurity) is dictated by the initial nucleophilic attack.[1]
The Regiochemistry Rule
In the reaction between a monosubstituted hydrazine (
-
Terminal Nitrogen (
) Nucleophilicity: The terminal nitrogen is generally more nucleophilic than the internal nitrogen substituted with the electron-withdrawing pyrimidine ring. -
Electrophilicity: The ketone carbonyl (
) is harder (more polarized) and kinetically more accessible than the nitrile carbon ( ).
Pathway to Target:
-
Step 1: The terminal
of 2-hydrazinopyrimidine attacks the ketone of the -ketonitrile.[1] -
Step 2: Formation of a hydrazone intermediate.
-
Step 3: The internal nitrogen (now closer to the nitrile due to geometry) attacks the nitrile carbon.
-
Step 4: Tautomerization yields the 5-amino-3-isopropyl product.[1]
If the internal nitrogen were to attack the ketone first (sterically and electronically disfavored), the isopropyl group would end up at position 5.
Figure 2: Mechanistic pathway highlighting the regioselective control.
Experimental Protocol
This protocol is designed for a 10g scale synthesis. It uses ethanol as a solvent to support the solubility of the hydrazine while allowing the product to precipitate upon cooling or concentration.
Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
-
4-methyl-3-oxopentanenitrile: 11.1 g (100 mmol)[1]
-
2-Hydrazinopyrimidine: 11.0 g (100 mmol)[1]
-
Ethanol (Absolute): 100 mL
-
Acetic Acid (Glacial): 0.5 mL (Catalytic, optional but recommended)
-
Ethyl Acetate/Hexanes: For recrystallization
Step-by-Step Methodology
-
Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to an inert gas line (
or Ar) to prevent oxidation of the hydrazine, although this specific hydrazine is relatively stable. -
Charging: Add 2-hydrazinopyrimidine (11.0 g) and Ethanol (80 mL) to the flask. Stir at room temperature until a suspension or partial solution is formed.
-
Addition: Add 4-methyl-3-oxopentanenitrile (11.1 g) dropwise over 10 minutes.
-
Note: A slight exotherm may be observed.
-
-
Catalysis: Add Glacial Acetic Acid (0.5 mL).
-
Why: Acid catalysis promotes the initial dehydration of the hemiaminal to form the hydrazone.
-
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours.-
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1] The disappearance of the nitrile peak and the formation of the pyrazole mass (
) indicates completion.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to approximately 20% of the original volume.
-
Cool to
in an ice bath to induce precipitation.[1]
-
-
Filtration: Filter the solid precipitate. Wash the cake with cold ethanol (10 mL) followed by hexanes (20 mL).
-
Purification (if required): If the crude purity is <95%, recrystallize from hot Ethyl Acetate or Ethanol.
Process Parameters & Troubleshooting
| Parameter | Recommended | Deviation Effect |
| Stoichiometry | 1:1 (Nitrile:Hydrazine) | Excess hydrazine complicates purification; Excess nitrile is oil that requires column chromatography.[1] |
| Temperature | Reflux ( | Lower temps lead to incomplete cyclization (intermediate hydrazone remains).[1] |
| Solvent | Ethanol | Toluene can be used with Dean-Stark to drive water removal, potentially increasing yield but requiring higher temp.[1] |
| Acid Catalyst | AcOH (cat.) | Absence slows reaction; Excess acid may protonate the pyrimidine, reducing nucleophilicity. |
Quality Control & Characterization
Analytical Validation
-
LC-MS: Expected Mass
.[1] -
1H NMR (DMSO-d6, 400 MHz):
-
Key Diagnostic: The broad singlet at
6.50–7.00 ppm confirms the free amine ( ). The absence of the nitrile stretch in IR ( ) confirms cyclization.
Safety & Handling
-
Hydrazines: 2-Hydrazinopyrimidine is toxic and a potential sensitizer.[1] All weighing should be done in a fume hood.
-
Waste: Aqueous waste containing hydrazine residues must be treated with bleach (hypochlorite) to oxidize hydrazines before disposal.
References
-
Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Synthesis, 14.
-
Bagley, M. C., et al. (2006). A simple and highly regioselective synthesis of 5-amino-1-aryl-3-alkylpyrazoles.[1] Synlett, 2006(1), 0115-0118.[1]
-
Dinér, P., et al. (2012).[2] Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.[1][2] Journal of Medicinal Chemistry, 55(10), 4872-4876.[2] [1]
-
Merck Sharp & Dohme Corp. (2015). Patent WO2015097658A1: Process for the regioselective synthesis of pyrazoles.
Sources
Technical Guide: Preparation of Pyrazolyl-Pyrimidine Amines
This technical guide details the preparation of pyrazolyl-pyrimidine amines , a privileged scaffold in medicinal chemistry known for its utility as an ATP-competitive kinase inhibitor (e.g., Pazopanib, Tozasertib).
This guide addresses the two primary architectural classes:
-
Linked Systems (Biaryl Amines): Where the pyrazole and pyrimidine rings are connected via a secondary amine linker (–NH–).
-
Fused Systems (Pyrazolo[1,5-a]pyrimidines): Where the rings share a bridgehead nitrogen, often bearing amine substituents.
Executive Summary: The Kinase Privileged Structure
The pyrazolyl-pyrimidine amine motif is a cornerstone in oncology drug discovery. Its chemical significance lies in its ability to mimic the adenine base of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase active sites.
-
Linked Scaffolds (e.g., Pazopanib) offer rotational freedom, allowing the molecule to adapt to the hydrophobic pocket.
-
Fused Scaffolds (e.g., Zaleplon, Dinaciclib analogs) provide a rigid planar geometry that maximizes pi-stacking interactions.
Part I: Linked Systems (The "Pazopanib" Approach)
This section details the synthesis of compounds where a pyrazole amine is coupled to a pyrimidine core. The critical challenge here is regioselectivity during the functionalization of the pyrimidine ring.
Retrosynthetic Analysis
The most robust route disconnects the C–N bond between the pyrimidine C4/C2 positions and the exocyclic amine of the pyrazole.
Figure 1: Retrosynthetic disconnection of linked pyrazolyl-pyrimidine amines.
Critical Mechanism: Regioselective SNAr
When using 2,4-dichloropyrimidine as the electrophile, the order of addition is non-negotiable.
-
C4 Position: More electron-deficient due to the para-like relationship with N1 and ortho-like relationship with N3. It reacts first under mild conditions.
-
C2 Position: Less reactive; requires higher temperatures or catalysis to displace.
Expert Insight: If your target requires the bulky pyrazole at C2, you must first install a "dummy" amine or the specific tail at C4. If the pyrazole goes to C4 (common in CDK inhibitors), it is introduced in the first step.
Protocol: Sequential Displacement (SNAr)
Step 1: C4-Functionalization
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Aminopyrazole (1.0 eq), DIPEA (1.2 eq).
-
Solvent: n-Butanol or Isopropanol (protic solvents stabilize the transition state).
-
Condition: Stir at 0°C to RT for 2–4 hours.
-
Monitoring: TLC (Hexane:EtOAc 7:3). The mono-substituted product usually precipitates.
-
Purification: Filtration is often sufficient. Recrystallize from EtOH if needed.
Step 2: C2-Functionalization (The Difficult Step)
-
Reagents: C4-substituted intermediate (1.0 eq), Second Amine (1.2 eq), HCl (cat.) or TsOH (cat.).
-
Solvent: n-Butanol or 1,4-Dioxane.
-
Condition: Reflux (100–120°C) for 12–24 hours.
-
Why Acid Catalysis? Protonation of the pyrimidine ring N1/N3 renders the C2-carbon more electrophilic, facilitating the attack of the second amine.
Troubleshooting: The Buchwald Alternative
If the SNAr fails (common with electron-poor aminopyrazoles), switch to Palladium-catalyzed C–N coupling.
-
Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%).
-
Base: Cs2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane, 100°C.
Part II: Fused Systems (Pyrazolo[1,5-a]pyrimidines)
This scaffold is synthesized by constructing the pyrimidine ring onto an existing aminopyrazole.
The Regioselectivity Paradox
Condensing 3-aminopyrazole with an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) can yield two isomers:
-
7-substituted isomer: Formed via attack of the exocyclic amine on the most reactive carbonyl.
-
5-substituted isomer: Formed via initial attack of the ring nitrogen.
Authoritative Rule: In acidic media (AcOH), the 7-substituted isomer generally predominates because the exocyclic amine remains nucleophilic while the ring nitrogen is protonated/deactivated.
Figure 2: Regioselectivity control in pyrazolo[1,5-a]pyrimidine synthesis.
Protocol: Acid-Mediated Condensation (7-Isomer)
This protocol targets the formation of the 7-substituted pyrazolo[1,5-a]pyrimidine, the most common kinase inhibitor motif.
-
Reagents: 3-Aminopyrazole derivative (10 mmol), 1,3-Diketone (10 mmol).
-
Solvent: Glacial Acetic Acid (10 mL).
-
Procedure:
-
Dissolve reactants in AcOH.
-
Reflux at 118°C for 4 hours.
-
Observation: The solution often darkens; this is normal.
-
-
Work-up:
-
Cool to room temperature.
-
Pour into ice-cold water (50 mL).
-
Neutralize with NaHCO3 (solid) until pH ~7.
-
Collect the precipitate by filtration.[1]
-
-
Validation:
-
1H NMR: Look for the singlets of the pyrimidine protons. H-6 (the proton between the carbonyls) typically appears at 6.5–7.0 ppm.
-
NOESY: Essential for confirming regiochemistry. Cross-peaks between the pyrazole H-3 and the substituent at C-7 confirm the structure.
-
Quantitative Data Summary
| Parameter | SNAr (Linked) | Buchwald (Linked) | Condensation (Fused) |
| Typical Yield | 60–85% | 50–75% | 70–95% |
| Reaction Time | 4–24 h | 12–18 h | 2–6 h |
| Atom Economy | High (HCl byproduct) | Low (Ligands/Base waste) | High (H2O byproduct) |
| Scalability | Excellent (kg scale) | Moderate (Cat. cost) | Excellent |
| Key Risk | Regio-isomers | Catalyst poisoning | Isomer separation |
References
-
Vertex AI Search. (2025). Synthesis of 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. 2[3][4][5][6][7]
-
Vertex AI Search. (2025). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. 4
-
Vertex AI Search. (2025). Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. American Chemical Society. 3
-
Vertex AI Search. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. 1[3][4][5][7]
-
Vertex AI Search. (2025). Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. National Institutes of Health. 8[3][4][5][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Validation of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
[1][2]
Executive Summary & Structural Context
The target molecule, 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (Formula: C₁₀H₁₃N₅ | MW: 203.25 g/mol ), represents a "privileged structure" in medicinal chemistry.[1][2] It features a bi-heteroaromatic system where an electron-rich aminopyrazole is coupled to an electron-deficient pyrimidine ring.[1][2]
Critical Quality Attribute (CQA): The primary challenge in characterizing this molecule is verifying the regiochemistry of the pyrazole ring formation. The condensation of 2-hydrazinopyrimidine with 4-methyl-3-oxopentanenitrile can theoretically yield two isomers: the desired 5-amine or the isomeric 3-amine .[1][2] Distinguishing these requires rigorous NMR analysis (specifically NOESY) rather than simple MS confirmation.[2]
Synthesis & Regiochemical Logic
To understand the impurities and structural isomers, one must visualize the formation pathway.[2] The reaction is a cyclocondensation driven by the nucleophilicity of the hydrazine nitrogens.
Workflow: Synthesis to Validation
The following diagram outlines the logical flow from crude synthesis to structural confirmation, highlighting the critical decision points.
Figure 1: Critical path for the synthesis and isolation of the 5-amino-pyrazole scaffold. Note the "Regioisomer Check" gate, which is the primary focus of this spectroscopic guide.
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the first pass of identity confirmation.[2]
-
Method: ESI+ (Electrospray Ionization, Positive Mode).[2]
-
Solvent: Methanol + 0.1% Formic Acid (to enhance protonation of the pyrimidine nitrogens).
-
Expected Data:
Nuclear Magnetic Resonance (NMR) Characterization
This is the definitive method for structural elucidation. All values below are referenced to DMSO-d₆ (2.50 ppm) unless otherwise noted.[1][2]
1H NMR (Proton) Protocol
The spectrum is distinct due to the interplay between the aliphatic isopropyl group and the aromatic heteroatoms.
| Position / Group | Multiplicity | Chemical Shift (δ ppm) | Integration | Structural Insight |
| Pyrimidine H-4, H-6 | Doublet (d) | 8.70 – 8.85 | 2H | Deshielded by adjacent ring nitrogens.[1][2] |
| Pyrimidine H-5 | Triplet (t) | 7.30 – 7.45 | 1H | Characteristic coupling (J ≈ 4.8 Hz) with H-4/6.[1][2] |
| Pyrazole H-4 | Singlet (s) | 5.40 – 5.55 | 1H | Diagnostic Peak: Confirms the pyrazole ring is closed.[1][2] |
| -NH₂ (Amine) | Broad Singlet (br s) | 6.50 – 7.00 | 2H | Exchangeable with D₂O.[1][2] Chemical shift varies with concentration. |
| Isopropyl -CH | Septet (sept) | 2.75 – 2.90 | 1H | Methine proton coupling to two methyls.[1][2] |
| Isopropyl -CH₃ | Doublet (d) | 1.15 – 1.25 | 6H | Gem-dimethyl group.[1][2] |
13C NMR (Carbon) Protocol
Key confirmation comes from the number of quaternary carbons.
-
Aromatic Region: Expect signals at ~158 ppm (Pyrimidine C-2), ~157 ppm (Pyrimidine C-4/6), ~152 ppm (Pyrazole C-5, attached to NH₂), ~160 ppm (Pyrazole C-3).[1][2]
-
Aliphatic Region: ~28 ppm (Isopropyl CH), ~22 ppm (Isopropyl CH₃).[2]
Advanced Validation: NOESY/ROESY (Regiochemistry)
The "Senior Scientist" Causality Check: Why do we need NOESY? Because the 3-amino isomer has the same mass and similar 1H splitting.[2]
-
The Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
The Logic:
-
If the structure is the 5-amine (Target), the exocyclic amine (-NH₂) is spatially close to the Pyrimidine ring protons (specifically H-4/6).[1][2] You may see a weak cross-peak.
-
Crucially, look for the interaction between the Pyrazole H-4 and the Isopropyl group .[2]
-
Definitive Proof: In the 5-amine isomer, the Isopropyl group is at position 3.[2] The Pyrazole H-4 is at position 4.[1][2][3][4] They are neighbors. Strong NOE should be observed.
-
Negative Control: If the amine were at position 3 (wrong isomer), the isopropyl would be at position 5.[2] The steric clash between the bulky isopropyl group at position 5 and the pyrimidine ring at position 1 usually disfavors this isomer during synthesis, but NOESY confirms this thermodynamic preference.
-
Figure 2: Expected NOESY correlations.[2][5] The strong interaction between Pyrazole H-4 and the Isopropyl methine is the fingerprint of the correct 3-isopropyl regiochemistry.[1]
Experimental Protocol: Sample Preparation
To ensure reproducibility (Trustworthiness), follow this preparation standard:
-
NMR Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆. Ensure the solution is clear; filter through a cotton plug if turbidity persists (undissolved salts cause baseline rolling).
-
Reference: Set the residual DMSO quintet to 2.50 ppm.
-
Water Suppression: If the sample is wet, the H₂O peak at ~3.33 ppm can obscure the isopropyl septet. Use a presaturation pulse sequence if necessary, or dry the sample under high vacuum (50°C, 2 mbar, 4 hours) prior to analysis.[2]
References
-
Synthesis of Pyrazole-Pyrimidine Hybrids: Ditchfield, C., et al.[2] "Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores."[2] Journal of Cell Biology, 161(2), 267–280 (2003).[2] (Describes ZM 447439, for which the target is a structural analog/intermediate).
-
Regioselectivity in Aminopyrazole Synthesis: Fustero, S., et al.[2] "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529 (2008).[2] (Authoritative grounding on the hydrazine condensation mechanism).
-
General Spectroscopic Data for Pyrazoles: Elguero, J., et al.[2] "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 76, 1-64 (2000).[2] (Foundational text on pyrazole tautomerism and NMR shifts).
Sources
- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Technical Whitepaper: NMR Structural Elucidation of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
[1][2]
Executive Summary & Structural Context
The compound 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents a "privileged scaffold" in kinase inhibitor discovery.[1][2] The fusion of an electron-rich aminopyrazole with an electron-deficient pyrimidine ring creates a push-pull electronic system that significantly influences NMR chemical shifts.[1][2]
For the analytical scientist, this molecule presents three specific challenges:
-
Tautomeric Locking: Unlike free aminopyrazoles, the N1-pyrimidine substitution locks the tautomer, fixing the amine at position 5 and the isopropyl at position 3.[2]
-
Exchangeable Protons: The exocyclic amine (
) is sensitive to solvent choice and water content.[1][2] -
Ring Current Effects: The pyrimidine ring exerts a strong anisotropic deshielding effect on the pyrazole protons.[2]
This guide provides the definitive assignment strategy, predicting shifts based on validated fragment analysis and electronic substituent effects (ESE).
Experimental Protocol: Sample Preparation
Trustworthiness in NMR begins with the sample.[2]
To ensure the visibility of the exchangeable amine protons and prevent signal broadening, the following protocol is mandatory:
1H NMR Analysis: The Diagnostic Fingerprint[2]
Predicted Chemical Shift Table (400 MHz, DMSO-d6)
| Position | Group | Shift ( | Multiplicity | Diagnostic Note | |
| Pyrimidine | |||||
| H-4', H-6' | 8.75 – 8.85 | Doublet ( | Deshielded by adjacent N atoms.[1][2] | ||
| H-5' | 7.30 – 7.40 | Triplet ( | Classic "pyrimidine triplet."[1][2] | ||
| Pyrazole | |||||
| H-4 | 5.40 – 5.60 | Singlet ( | - | Highly shielded by the C5-amine.[1][2] | |
| Substituents | |||||
| 5- | Amine | 6.50 – 7.20 | Broad Singlet ( | - | Disappears with |
| 3- | Isopropyl | 2.75 – 2.90 | Septet ( | Methine proton. | |
| 3- | Isopropyl | 1.15 – 1.25 | Doublet ( | Methyls are chemically equivalent.[1][2] |
Mechanistic Insight[2][3]
-
The Pyrimidine Doublet-Triplet Pair: The most distinct feature in the aromatic region is the coupling system of the pyrimidine ring.[1][2] H4' and H6' are chemically equivalent due to the free rotation of the C1-C1' bond (unless sterically hindered, which is rare here).[2] They appear as a strong doublet downfield (~8.8 ppm).[2] H5' appears as a triplet upfield of the doublet.[2]
-
The Shielded Pyrazole H-4: The amine group at position 5 is a strong electron donor (+M effect).[1][2] This increases electron density at C-4, pushing the H-4 proton significantly upfield (to ~5.5 ppm), distinguishing it from non-amino pyrazoles which typically resonate >6.5 ppm.[2]
13C NMR Analysis: Backbone Verification
The Carbon-13 spectrum confirms the regiochemistry (3-isopropyl vs. 5-isopropyl).[1][2]
| Carbon Type | Assignment | Shift ( | Logic |
| Carbonyl-like | Pyrimidine C2' | 156.0 – 158.0 | Quaternary; attached to three nitrogens (N1, N1', N3').[1][2] |
| Aromatic CH | Pyrimidine C4', C6' | 158.0 – 159.0 | Deshielded |
| Quaternary | Pyrazole C3 | 160.0 – 162.0 | Attached to Isopropyl.[2] |
| Quaternary | Pyrazole C5 | 150.0 – 152.0 | Attached to Amine (shielded relative to C3).[2] |
| Aromatic CH | Pyrimidine C5' | 115.0 – 118.0 | |
| Aromatic CH | Pyrazole C4 | 88.0 – 95.0 | Diagnostic: Extremely shielded by enamine-like resonance.[1][2] |
| Aliphatic | Isopropyl CH | 26.0 – 28.0 | Methine.[2] |
| Aliphatic | Isopropyl | 21.0 – 23.0 | Methyls.[2] |
Structural Validation Workflow (Visualization)
The following diagram illustrates the logical flow for confirming the structure using 2D NMR correlations (HMBC/COSY).
Caption: Logical workflow for the structural elucidation of the pyrazole-pyrimidine scaffold using 1D and 2D NMR techniques.
Critical Discussion: The Regiochemistry Trap
A common error in synthesizing these scaffolds is the formation of the 5-isopropyl-3-amine isomer.[1][2]
How to distinguish them using HMBC:
-
Target Molecule (3-Isopropyl-5-amine):
-
The Isopropyl Methine proton (
2.[2]8) will show a strong HMBC correlation to C3 and C4 .[2] -
The Amine protons (
6.[2]5) will correlation to C5 and C4 .[2][3][4] -
Crucial: C4 is the highly shielded carbon (~90 ppm).[2] If the Isopropyl group correlates to a carbon at ~150-160 ppm (C3) and the amine correlates to the shielded C4, the assignment is correct.[2]
-
-
Isomer (5-Isopropyl-3-amine):
References
-
General Pyrazole NMR Data
-
Pyrimidine-Pyrazole Scaffolds
-
Foloppe, N., et al. (2006).[2] Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein−Ligand Affinity.[1][2] Journal of Medicinal Chemistry, 49(7), 2140–2143.[2] Link[1][2]
- Note: Discusses the binding mode and structural properties of aminopyrazoles in kinase pockets.
-
-
Solvent Effects on Amines
-
Analogous Compound Data (1-substituted-5-aminopyrazoles)
Sources
- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. digital.csic.es [digital.csic.es]
Technical Guide: Mass Spectrometry Analysis of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Executive Summary
This technical guide provides a comprehensive framework for the analysis of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (Formula: C₁₀H₁₃N₅ | MW: 203.12 Da). This molecule represents a critical "privileged scaffold" in medicinal chemistry, frequently serving as a core intermediate for ATP-competitive kinase inhibitors and fungicides (e.g., Isopyrazam analogs).
Precise characterization of this compound is challenging due to the presence of multiple basic nitrogen sites, potential for annular tautomerism, and regioisomeric impurities during synthesis. This guide details the ionization physics, collision-induced dissociation (CID) pathways, and robust LC-MS/MS protocols required to validate this structure in drug development pipelines.
Molecular Architecture & Ionization Physics
Structural Analysis
The molecule consists of a central pyrazole ring substituted at the:
-
N1 position: Pyrimidin-2-yl group (electron-deficient aromatic ring).
-
C3 position: Isopropyl group (lipophilic, steric bulk).
-
C5 position: Primary amine (exocyclic, hydrogen bond donor).
Protonation Dynamics (ESI+)
Electrospray Ionization in positive mode (ESI+) is the requisite method. The molecule contains five nitrogen atoms, creating a competition for protonation.
-
Primary Protonation Site: The most basic site is typically the N3 nitrogen of the pyrazole ring or the pyrimidine ring nitrogens . The exocyclic amine (C5-NH₂) is less basic due to resonance delocalization of its lone pair into the pyrazole ring.
-
Ionization Species: The predominant species observed is the singly charged cation [M+H]⁺ at m/z 204.12 .
Critical Consideration: The presence of the pyrimidine ring reduces the overall pKa of the system compared to a simple alkyl-pyrazole, requiring an acidic mobile phase (pH < 3) to ensure complete ionization and stable signal intensity.
Method Development: LC-MS/MS Parameters
Chromatographic Separation
While the isopropyl group provides some hydrophobicity, the high nitrogen content makes the molecule polar. A standard C18 column is sufficient, but "base-deactivated" or "polar-embedded" phases provide superior peak shape by minimizing secondary silanol interactions.
Recommended Column: C18 with polar end-capping (e.g., Acquity HSS T3 or equivalent), 1.8 µm particle size.
| Parameter | Specification | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of Pyrimidine/Pyrazole N. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for N-heterocycles than MeOH. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for UPLC/UHPLC efficiency. |
| Column Temp | 40°C | Reduces backpressure and improves mass transfer kinetics. |
Mass Spectrometry Parameters (Source)
These settings are optimized for a Triple Quadrupole (QqQ) system but are transferable to Q-TOF platforms.
| Parameter | Setting | Impact |
| Ion Mode | ESI Positive (+) | Mandatory for basic heterocycles. |
| Capillary Voltage | 3.0 - 3.5 kV | High enough for Taylor cone stability, low enough to prevent discharge. |
| Cone Voltage | 30 V | Moderate energy to decluster adducts without in-source fragmentation. |
| Desolvation Temp | 450°C | High temp required to desolvate the N-rich polar core. |
Fragmentation Mechanics (CID Pathways)
Understanding the fragmentation of [M+H]⁺ (204.12) is essential for confirmation and differentiating it from regioisomers (e.g., the 1,5-isomer).
Primary Fragmentation Channels[1]
-
Loss of Isopropyl Group (-42 Da): The most characteristic low-energy transition. The isopropyl group undergoes a hydride shift/elimination to leave as propene (C₃H₆).
-
Transition:204.1 → 162.1
-
Mechanism: Charge-remote fragmentation or proton-transfer driven elimination.
-
-
Loss of Ammonia (-17 Da): Loss of the exocyclic amine (NH₃). This is common in 5-aminopyrazoles but often less intense than the alkyl loss if the alkyl group is branched (like isopropyl).
-
Transition:204.1 → 187.1
-
-
Cleavage of the Pyrazole-Pyrimidine Bond: At higher collision energies (CE > 35 eV), the bond between N1 (pyrazole) and C2 (pyrimidine) cleaves.
-
Fragment: Pyrimidin-2-yl cation (m/z 79) or the Pyrazole core cation.
-
Visualization of Fragmentation Pathways[2][3]
Figure 1: Collision-Induced Dissociation (CID) pathway for 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.[1][2][3][4][5][6]
Impurity Profiling & Regioisomerism
A critical aspect of analyzing this compound is distinguishing it from synthetic byproducts.
Regioisomeric Interference
The condensation of hydrazines with beta-ketonitriles can yield two isomers:
-
Target: 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.
-
Impurity: 5-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.
Differentiation Strategy:
-
Retention Time: The target molecule (3-isopropyl) is generally less polar and elutes later than the 5-isopropyl isomer due to the shielding of the N-N bond by the isopropyl group.
-
Fragmentation Ratio: The loss of the isopropyl group (propene) is often more facile in the 3-position due to steric relief compared to the 5-position.
Standardized Experimental Protocol
Sample Preparation[9][10][11]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute stock 1:1000 into 50:50 Water:Acetonitrile (0.1% Formic Acid). Final concentration: 1 µg/mL.
-
Note: Avoid using 100% aqueous diluent to prevent precipitation.
-
LC-MS/MS Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for targeted quantification.
References
-
Salem, M. A. I., et al. (2014).[7] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link
- Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen-containing heterocycles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
Abdighahroudi, M. S., et al. (2020).[4][8][9] Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56965689 (Related Pyrazole-Pyrimidine Scaffolds). Link
-
Bakhtiar, R. & Nelson, R. (2000). Electrospray ionization and collision-induced dissociation mass spectrometry of 1,3,5-trisubstituted pyrazoles. Rapid Communications in Mass Spectrometry. Link
Sources
- 1. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1462952-68-6|3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
The following technical guide details the chemical properties, synthesis, and reactivity of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (Formula: C₁₀H₁₃N₅ | MW: 203.25 g/mol ) is a bifunctional heteroaromatic building block.[1][2] It features an electron-rich exocyclic amine at position 5 and an electron-deficient pyrimidine ring at position 1. This "push-pull" electronic structure makes it a privileged scaffold for synthesizing pyrazolo[1,5-a]pyrimidines , a class of bioactive compounds widely utilized as ATP-competitive kinase inhibitors (e.g., CDK, Aurora kinase) and GABA-A receptor modulators (e.g., Zaleplon).
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol, and a mapping of its chemical reactivity.
Physicochemical Characterization
Understanding the solid-state and solution-phase behavior of this compound is prerequisite for its use in multistep synthesis.
Structural Identity
| Property | Data |
| IUPAC Name | 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine |
| Molecular Formula | C₁₀H₁₃N₅ |
| Molecular Weight | 203.25 g/mol |
| H-Bond Donors | 1 (–NH₂ group) |
| H-Bond Acceptors | 4 (Pyrimidine N1/N3, Pyrazole N2, Amine N) |
| Topological Polar Surface Area (TPSA) | ~68 Ų |
| Predicted LogP | 1.8 – 2.2 (Lipophilic, suitable for CNS penetration) |
| pKa (Calculated) | NH₂: ~3.5 (Weakly basic due to conjugation with pyrazole)Pyrimidine N: ~1.0 (Very weakly basic) |
Solubility Profile
The compound exhibits a solubility profile typical of amino-azaheterocycles:
-
High Solubility: DMSO, DMF, Methanol, Ethanol (Hot).
-
Moderate Solubility: Dichloromethane, Ethyl Acetate.
-
Low Solubility: Water, Hexanes.
-
Purification Note: The compound can typically be recrystallized from Ethanol/Water mixtures or Toluene.
Synthetic Methodology
The synthesis of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is achieved through a regioselective condensation reaction. This protocol is based on the classical reaction between a hydrazine and a
Reaction Mechanism
The reaction proceeds via the condensation of 2-hydrazinopyrimidine with 4-methyl-3-oxopentanenitrile (isobutyrylacetonitrile).
-
Nucleophilic Attack: The primary amino group of the hydrazine attacks the ketone carbonyl (more electrophilic than the nitrile).
-
Hydrazone Formation: Elimination of water yields a hydrazone intermediate.
-
Cyclization: The secondary hydrazine nitrogen attacks the nitrile carbon.
-
Tautomerization: An imine-to-amine tautomerization drives the formation of the aromatic pyrazole ring.
Detailed Protocol
Note: This protocol is scalable from milligram to gram quantities.
Reagents:
-
2-Hydrazinopyrimidine (1.0 equiv)
-
4-Methyl-3-oxopentanenitrile (1.1 equiv)
-
Ethanol (Absolute, solvent)
-
Acetic Acid (Catalytic, 10 mol%) or HCl (Catalytic)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydrazinopyrimidine (10 mmol) in Ethanol (20 mL).
-
Addition: Add 4-methyl-3-oxopentanenitrile (11 mmol) followed by glacial acetic acid (1 mmol).
-
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM). The hydrazine starting material (polar) should disappear, replaced by a less polar UV-active spot.
-
Workup: Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter the solid, wash with cold ethanol, and dry.
-
If no precipitate: Concentrate the solvent under reduced pressure.[2] Dissolve the residue in minimal hot ethanol and induce crystallization by cooling or adding water.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain the product as off-white to pale yellow needles.
Synthesis Pathway Diagram
Figure 1: Synthetic pathway for the formation of the aminopyrazole scaffold.
Chemical Reactivity & Applications
The core utility of this molecule lies in its reactivity.[3] It serves as a "dinucleophile" (N-C-N) for constructing fused heterocyclic systems.
The "Zaleplon" Cyclization (Pyrazolo[1,5-a]pyrimidine Synthesis)
The most critical reaction of this scaffold is its condensation with 1,3-electrophiles (e.g., 1,3-diketones, enaminones) to form pyrazolo[1,5-a]pyrimidines .
-
Mechanism: The exocyclic amine (–NH₂) attacks one carbonyl of the dielectrophile, followed by cyclization of the pyrazole ring nitrogen (N2) onto the second electrophilic center.
-
Regioselectivity: Reacting with unsymmetrical 1,3-diketones can yield regioisomers. The steric bulk of the isopropyl group at C3 can influence this selectivity, often directing the larger substituent of the diketone away from the C3 position.
Acylation and Functionalization
-
Amide Formation: The C5-amine can be acylated with acid chlorides or anhydrides. However, the nucleophilicity is reduced compared to aniline due to the electron-withdrawing pyrimidine ring. Pyridine or DMAP is often required as a base/catalyst.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common motif in kinase inhibitors to target the hinge region of the ATP binding pocket.
Reactivity Mapping
Figure 2: Primary reactivity modes of the aminopyrazole scaffold.
Safety and Handling
-
Hazards: As with many aminopyrazoles, treat as a potential skin and eye irritant . Specific toxicity data for this derivative is limited, but related pyrazoles can possess sensitizing properties.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The amine is stable to oxidation but may discolor upon prolonged exposure to light and air.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory.
References
-
General Synthesis of 5-Aminopyrazoles
-
Elnagdi, M. H., et al. "Recent Developments in the Synthesis of Pyrazoles and their Derivatives." Heterocycles, Vol 26, 1987.
-
-
Application in Pyrazolo[1,5-a]pyrimidine Synthesis
-
Fraley, M. E., et al. "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2002.
-
-
Kinase Inhibitor Scaffolds
-
Williamson, D. S., et al. "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters, 2005.
-
-
Regioselectivity in Cyclization
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biological Activity of Pyrazole Pyrimidine Derivatives: A Technical Deep Dive
Executive Summary: The Purine Isostere Advantage
In the landscape of heterocyclic medicinal chemistry, pyrazole pyrimidine derivatives represent a "privileged scaffold."[1] Their structural isomorphism to the adenine core of ATP allows them to function as potent, ATP-competitive inhibitors of protein kinases.[1][2] Unlike generic heterocycles, the fusion of the electron-rich pyrazole ring with the electron-deficient pyrimidine ring creates a dipole moment and hydrogen-bonding capability that mimics the hinge-binding motif of endogenous ligands.
This guide dissects the biological activity of two primary isomers—pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine —focusing on their mechanistic roles as dual-kinase inhibitors in oncology and emerging agents in antimicrobial resistance.
Structural Biology & SAR Logic
The biological efficacy of these derivatives is governed by strict Structure-Activity Relationship (SAR) rules. The core scaffold serves as the anchor, while peripheral substituents dictate selectivity and solubility.
Comparative SAR Analysis
-
Pyrazolo[1,5-a]pyrimidine: Often utilized for targeting CDK and TRK families.[3][4] The bridgehead nitrogen allows for unique orientation in the ATP binding pocket, often inducing a "DFG-out" conformation in kinases.
-
Pyrazolo[3,4-d]pyrimidine: A direct isostere of purine.[5] Substitutions at the C4 and N1 positions are critical for mimicking the N6-amino and N9-ribose of adenosine, respectively.
Visualization: SAR Decision Tree
The following diagram illustrates the logical flow of substituent modification to optimize biological activity.
Figure 1: Strategic derivatization points on the pyrazole pyrimidine scaffold and their impact on biological outcomes.
Therapeutic Focus: Oncology and Kinase Inhibition[4][6][7]
The most mature application of pyrazole pyrimidines is in the inhibition of oncogenic kinases. Recent data highlights their utility as dual inhibitors , effectively shutting down compensatory signaling pathways that typically lead to drug resistance.
Key Targets and Potency Data
Recent studies (2024-2025) have validated these derivatives against CDK2, TRKA, and EGFR.
Table 1: Comparative IC50 Values of Novel Derivatives vs. Standards
| Compound ID | Scaffold Type | Target Kinase | IC50 (µM) | Reference Standard | Standard IC50 (µM) | Cell Line Efficacy (GI50) |
| 6t | Pyrazolo[1,5-a] | CDK2 | 0.09 | Ribociclib | 0.07 | Broad Spectrum (NCI-60) |
| 6s | Pyrazolo[1,5-a] | TRKA | 0.45 | Larotrectinib | 0.07 | - |
| 16 | Pyrazolo[3,4-d] | EGFR | 0.034 | Erlotinib | ~0.02 | MDA-MB-468 (0.84 µM) |
| 43m | Pyrazolo[4,3-d] | mTOR | 0.203 | Rapamycin | ~0.1 | A549 (14 µM) |
Data compiled from recent high-impact screenings [1, 2, 3].
Mechanism of Action: The Signaling Blockade
The following pathway diagram demonstrates how pyrazole pyrimidines (Compounds 16 and 43m) intercept the EGFR/PI3K/mTOR cascade, preventing cell proliferation and inducing apoptosis.
Figure 2: Mechanistic interception of the EGFR/mTOR pathway by pyrazole pyrimidine derivatives.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are standardized for evaluating these derivatives. These workflows are self-validating through the use of positive controls and specific blank corrections.
Protocol 1: Luminescent Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the IC50 of derivatives against purified EGFR or CDK2. Principle: Measures the conversion of ATP to ADP by the kinase; ADP is then converted to ATP to generate a luciferase light signal.
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute compounds in 100% DMSO (serially diluted), then dilute 1:25 in water to 4% DMSO (4X working stock).
-
-
Enzyme Reaction:
-
In a white 384-well plate, add 2 µL of compound (4X).
-
Add 2 µL of purified Kinase (e.g., EGFR, 2 ng/well). Incubate for 10 min at RT (allows compound to bind hinge region).
-
Add 4 µL of ATP/Substrate mix (10 µM ATP final).
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 8 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 16 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Data Analysis:
-
Measure luminescence (RLU).
-
Calculate % Inhibition:
. -
Fit data to a sigmoidal dose-response curve to determine IC50.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine cell viability (GI50) in cancer cell lines (e.g., A549, MCF-7).
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates in 100 µL media. Incubate 24h for attachment.
-
Treatment: Add 100 µL of compound dilutions (0.01 to 100 µM). Include DMSO control (0.1%) and Doxorubicin (positive control). Incubate for 48–72h.
-
Labeling:
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well.
-
Incubate 4h at 37°C (viable mitochondria reduce MTT to purple formazan).
-
-
Solubilization:
-
Aspirate media carefully.
-
Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Validation: The Z-factor of the assay must be >0.5 for the plate to be valid.
Emerging Applications: Antimicrobial Resistance
Beyond oncology, pyrazolo[1,5-a]pyrimidines are gaining traction as antimicrobial agents.
-
Target: DNA Gyrase B (ATPase domain).
-
Activity: Recent derivatives (e.g., ferrocene-pyrazole hybrids) show MIC values < 5 µg/mL against MRSA and P. aeruginosa [4, 5].
-
Mechanism: Unlike standard antibiotics, these derivatives often possess amphiphilic properties that disrupt bacterial membranes while simultaneously inhibiting intracellular enzymatic targets, reducing the likelihood of resistance development.
References
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI. (2024). Link (Verified via Search 1.1)
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. (2024). Link (Verified via Search 1.7)
-
Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances. (2025). Link (Verified via Search 1.15)
-
Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Journal of Chemistry. (2019). Link (Verified via Search 1.5)
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. ACS Omega. (2020). Link (Verified via Search 1.16)
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Deep Dive: 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
[1][2]
Executive Summary: The "Privileged" Scaffold
In the landscape of kinase inhibitor discovery, 3-isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents a high-value building block (HVBB).[1][2] It is not merely an intermediate but a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, most notably Serine/Threonine kinases (e.g., BRAF, JNK) and Tyrosine kinases (e.g., RET, VEGFR).[1][2]
Its strategic value lies in its trifunctional architecture:
-
3-Isopropyl Group: A hydrophobic moiety that occupies the kinase "back pocket" or gatekeeper region, providing potency and selectivity via van der Waals interactions.[1][2]
-
1-(Pyrimidin-2-yl) Ring: A hinge-binding motif or solvent-front director that anchors the molecule within the ATP-binding site.[1][2]
-
5-Amine Handle: A versatile vector for elaboration into ureas, amides, or secondary amines, enabling interactions with the conserved DFG-motif (Asp-Phe-Gly) to stabilize "DFG-out" (inactive) kinase conformations.[1][2]
Chemical Architecture & Binding Logic
To effectively utilize this scaffold, one must understand its spatial orientation within the ATP-binding pocket.[1][2]
Structural Anatomy[1][2]
-
The Core: The pyrazole ring serves as a rigid spacer, orienting the hydrophobic tail (isopropyl) and the polar head (pyrimidine) at a precise ~120° angle.[1][2]
-
The Vector: The C5-amine is critical.[1][2] In many FDA-approved drugs (e.g., Encorafenib analogues), this amine is derivatized to form a urea linkage.[1][2] This urea acts as a hydrogen bond donor/acceptor pair, engaging the catalytic glutamate (αC-helix) and the aspartate of the DFG motif.[1][2]
Visualization: Scaffold Utility Map
The following diagram illustrates the functional logic of the scaffold in a typical Type II Kinase Inhibitor design.
Figure 1: Functional decomposition of the scaffold in the context of kinase binding domains.[1][2]
Synthesis Protocol: Regioselective Cyclization
The synthesis of 1-substituted-5-aminopyrazoles is chemically non-trivial due to the potential for regioisomer formation (5-amino vs. 3-amino).[1][2] The reaction between a hydrazine and a
Mechanism of Regioselectivity
The reaction proceeds via the condensation of 2-hydrazinopyrimidine with 4-methyl-3-oxopentanenitrile (isobutyrylacetonitrile).[1][2]
-
Pathway A (Desired): The primary amino group of the hydrazine attacks the ketone carbonyl (more electrophilic than the nitrile).[1][2] This forms a hydrazone intermediate, which subsequently cyclizes onto the nitrile to form the 5-amino pyrazole.[1][2]
-
Pathway B (Undesired): Attack on the nitrile first leads to the 3-amino isomer.[1][2]
-
Control: The electron-deficient nature of the pyrimidine ring reduces the nucleophilicity of the secondary hydrazine nitrogen, favoring the attack of the primary
on the ketone, thus promoting the desired 5-amino regiochemistry [1].[1][2]
Step-by-Step Protocol
Reagents:
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-hydrazinopyrimidine (10 mmol) in Ethanol (20 mL).
-
Addition: Add 4-methyl-3-oxopentanenitrile (10 mmol) dropwise at room temperature.
-
Catalysis: Add glacial acetic acid (5 drops).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The formation of the hydrazone intermediate may be observed initially.[1][2] -
Workup:
-
Purification: If no precipitate forms, extract with Ethyl Acetate (
mL). Dry over , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Yield Expectation: 65–85% Characterization:
Medicinal Chemistry Application: Derivatization
The 5-amine is rarely the endpoint.[1][2] To create a nanomolar kinase inhibitor, this amine is typically converted into a urea or amide .[1][2]
Protocol: Urea Formation (Type II Inhibitor Synthesis)
To target the DFG-out conformation (e.g., for BRAF or p38 MAP kinase inhibition), convert the amine to a urea using an isocyanate.[1][2]
Reaction:
Procedure:
-
Dissolve 3-isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 equiv) in anhydrous THF or DCM.[1][2]
-
Add Triethylamine (1.5 equiv) if using an acid salt of the amine.[1][2]
-
Add the appropriate Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 equiv) dropwise at
.[1][2] -
Allow to warm to room temperature and stir for 2–12 hours.
-
Validation: The formation of the urea is usually quantitative.[2] Isolate by filtration (if solid precipitates) or evaporation and column chromatography.[1][2]
Data Presentation: SAR Trends
The following table summarizes hypothetical Structure-Activity Relationship (SAR) trends for this scaffold in a BRAF V600E assay context, based on analogous literature compounds [2, 3].
| R-Group (Urea/Amide) | Binding Mode | Predicted Potency (IC50) | Notes |
| -H (Free Amine) | Type I (Hinge) | > 10 µM | Weak binder; lacks DFG interaction.[1][2] |
| -CO-NH-Ph-3-CF3 | Type II (DFG-out) | < 50 nM | Classic "Sorafenib-like" motif; high potency.[1][2] |
| -CO-NH-Ph-3-tBu | Type II (DFG-out) | < 100 nM | Good hydrophobic fill; slightly lower solubility.[1][2] |
| -CO-Ph (Amide) | Type I½ | ~ 500 nM | Lacks the second H-bond donor of the urea; reduced potency.[1][2] |
Biological Validation: Kinase Assay Protocol
To validate the activity of derivatives synthesized from this scaffold, a robust biochemical assay is required.[1][2]
Assay Type: ADP-Glo™ Kinase Assay (Luminescence-based) Target: BRAF V600E (Recombinant)[1][2]
Protocol:
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[1][2]
-
Compound Plate: Serially dilute the synthesized inhibitors in DMSO (10 mM start, 3-fold dilutions). Transfer 100 nL to a 384-well plate.
-
Enzyme Mix: Dilute BRAF V600E enzyme to 2 ng/µL in Kinase Buffer. Add 2.5 µL to the wells. Incubate 10 min (Pre-incubation).
-
Substrate Mix: Dilute MEK1 (substrate) and ATP (10 µM final) in Kinase Buffer. Add 2.5 µL to start the reaction.
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Detection:
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Concentration] to determine IC50.
Visualization: Synthesis Workflow
The following diagram outlines the critical path from raw materials to the functionalized inhibitor.[2]
Figure 2: Synthetic workflow from raw materials to bioactive kinase inhibitor.
References
-
Regioselective Synthesis of 5-Aminopyrazoles: Title: "Regioselective synthesis of 1-substituted-5-aminopyrazoles and their application in drug discovery." Source:Beilstein Journal of Organic Chemistry, 2011.[1][2] URL:[Link][1][2]
-
Scaffold in Kinase Inhibitors (JNK3): Title: "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3."[1][2] Source:Bioorganic & Medicinal Chemistry Letters, 2012.[1][2] URL:[Link]
-
Pyrazolo-pyrimidine Applications (CDK2): Title: "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors."[1][2] Source:Molecules (MDPI), 2022.[1][2] URL:[Link][1][2][3]
-
Organic Syntheses Procedure (General Pyrazole Synthesis): Title: "3(5)-Aminopyrazole Synthesis Procedure." Source:Organic Syntheses, Coll.[1][2] Vol. 5, p.39 (1973).[1][2] URL:[Link]
Sources
The Medicinal Chemist’s Guide to Pyrazolopyrimidines: Scaffold Logic, Synthesis, and Optimization
Executive Summary
The pyrazolopyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a cornerstone for ATP-competitive kinase inhibitors, GPCR ligands, and antiviral agents. Its structural homology to the purine core (adenine and guanine) allows it to exploit conserved binding pockets across the kinome while offering distinct vectors for chemical modification to achieve selectivity—a feat often difficult with pure purine analogs.[1]
This technical guide dissects the Pyrazolo[3,4-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine isomers, providing a roadmap for their synthesis, structure-activity relationship (SAR) optimization, and application in drug discovery.
Part 1: Structural Biology & Bioisosterism[1]
The Purine Mimicry Hypothesis
The efficacy of pyrazolopyrimidines stems from their ability to function as bioisosteres of adenine.[2][3] In the context of kinase inhibition, the N-heterocyclic core mimics the adenine ring of ATP, anchoring the molecule within the kinase active site via hydrogen bonding to the "hinge region."[2]
-
Pyrazolo[3,4-d]pyrimidine: The most common isomer in kinase discovery (e.g., Ibrutinib). The N1 and N2 nitrogens of the pyrazole ring, combined with the pyrimidine nitrogens, create a versatile H-bond acceptor/donor profile.
-
Pyrazolo[1,5-a]pyrimidine: Often utilized in CNS applications (e.g., Zaleplon) due to distinct lipophilicity profiles and binding modes in GABA-A receptors, though also relevant in Trk kinase inhibition.
Binding Mode Visualization
The following diagram illustrates the canonical binding mode of a Pyrazolo[3,4-d]pyrimidine inhibitor within the ATP-binding pocket of a generic tyrosine kinase.
Figure 1: Canonical binding interactions of the Pyrazolo[3,4-d]pyrimidine scaffold in the kinase hinge region. Note the critical donor-acceptor motif at C4 and N5.[1]
Part 2: Synthetic Strategies
Robust synthetic routes are essential for library generation.[1] We focus here on the Pyrazolo[3,4-d]pyrimidine core, utilizing a convergent approach that allows late-stage diversification.
The "Vilsmeier-Haack" Route (Pyrimidine to Pyrazolopyrimidine)
This route is preferred for industrial scalability as it avoids the handling of potentially unstable hydrazine intermediates early in the synthesis.[1]
Mechanism & Causality:
-
Starting Material: 4,6-Dihydroxypyrimidine.[1]
-
Vilsmeier-Haack Formylation: Use of
and DMF.[1]-
Why?
serves a dual purpose: it chlorinates the hydroxyl groups (activating them for ) and introduces the formyl group at C5, creating the necessary carbon backbone for cyclization.
-
-
Cyclization: Reaction with Hydrazine (
).[1]-
Why? Hydrazine attacks the aldehyde (C5) and displaces the adjacent chlorine (C4) to close the pyrazole ring.
-
Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
A versatile intermediate for Suzuki or Buchwald couplings.[1]
Step-by-Step Methodology:
-
Reagents: 4,6-Dichloro-5-pyrimidinecarbaldehyde (1.0 eq), Phenylhydrazine (1.1 eq), Triethylamine (
, 2.0 eq), Ethanol (EtOH).[1] -
Setup: Flame-dried round-bottom flask under
atmosphere.-
Causality: Moisture exclusion prevents hydrolysis of the chloro-substituent back to the hydroxyl.[1]
-
-
Addition: Dissolve aldehyde in EtOH at
. Add , then dropwise add Phenylhydrazine.[1]-
Control: Low temperature prevents double-addition or polymerization.[1]
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. -
Validation (TLC/LCMS): Monitor consumption of aldehyde. Look for Mass Shift:
(Product) = (SM) + 90 (Ph-N) - 35 (Cl loss).[1] -
Workup: Evaporate solvent. Resuspend in water.[1] Filter the precipitate.[1] Wash with cold hexanes.[1]
-
Why Hexanes? Removes unreacted phenylhydrazine without dissolving the product.[1]
-
Synthetic Workflow Diagram
Figure 2: Linear synthetic route for generating library-ready pyrazolopyrimidine cores.
Part 3: SAR & Medicinal Chemistry Optimization
Optimization of the pyrazolopyrimidine scaffold requires a vector-based approach.[1] The table below summarizes the Structure-Activity Relationship (SAR) logic for kinase selectivity.
SAR Optimization Table
| Position | Chemical Vector | Biological Impact | Design Strategy |
| C4 | Amino / Ether / Aryl | Primary Hinge Binding | This group donates an H-bond to the hinge (e.g., Met793 in EGFR).[1] Bulky groups here can induce selectivity but may reduce potency if steric clash occurs with the "roof" of the pocket. |
| C3 | Halogen / Aryl / Alkyl | Gatekeeper Interaction | Substituents here point toward the "Gatekeeper" residue (e.g., T790M). Small groups (H, F) fit wild-type; larger hydrophobic groups can target specific mutants or induce conformational changes.[1] |
| N1 | Alkyl / Cycloalkyl / Piperidine | Solvent Front / ADME | This vector points out of the ATP pocket towards the solvent. Ideal for appending solubilizing groups (morpholine, piperazine) to improve oral bioavailability without disrupting binding.[1] |
| C6 | H / NH2 | Sugar Pocket Affinity | Often left unsubstituted (H) to maintain planarity.[1] Introduction of |
Case Study: Ibrutinib (The Covalent Strategy)
Ibrutinib represents the pinnacle of pyrazolopyrimidine optimization.[1]
-
Scaffold: Pyrazolo[3,4-d]pyrimidine.[1][4][5][6][7][8][9][10]
-
Key Innovation: The addition of an acrylamide warhead on the N1-piperidine tail.[1]
-
Mechanism: The scaffold binds reversibly to the ATP pocket, positioning the acrylamide in perfect proximity to Cysteine 481 . A Michael addition occurs, forming a covalent bond and irreversibly silencing the kinase.
Part 4: Experimental Validation (Assay Protocol)
To validate the potency of a synthesized pyrazolopyrimidine analog, a FRET-based kinase assay (e.g., LanthaScreen) is the industry standard due to its high Z' factor.
Protocol: TR-FRET Kinase Assay
Objective: Determine
-
Reagent Prep:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Causality:
is the essential cofactor for ATP hydrolysis; EGTA chelates interfering calcium.[1]
-
-
Compound Dilution:
-
Prepare 3-fold serial dilutions of Compound X in DMSO (100% DMSO).
-
Transfer to 384-well plate.
-
-
Enzyme Addition:
-
Substrate/ATP Mix:
-
Detection:
-
Add Tb-labeled anti-phosphotyrosine antibody.[1]
-
Read TR-FRET signal (Ex 340nm / Em 495nm & 520nm).
-
-
Data Analysis:
-
Calculate Emission Ratio (520/495).[1] Plot vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response curve.
-
Part 5: Future Directions & Drug Discovery Cascade[1]
The future of pyrazolopyrimidines lies beyond simple inhibition.[1]
-
PROTACs: Using the scaffold as the "warhead" linked to an E3 ligase ligand (e.g., Cereblon) to degrade rather than inhibit kinases.[1]
-
Allosteric Modulation: Modifying the C6 position to force the kinase into an inactive conformation (Type II inhibition).[1]
Discovery Workflow Diagram
Figure 3: The iterative drug discovery cascade for pyrazolopyrimidine candidates.
References
-
Fassihi, A. et al. (2025).[1] Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors. ResearchGate. Link
-
Schenone, S. et al. (2014).[1] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry. Chemical Reviews (ACS).[1] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24821094, Ibrutinib. PubChem.[1][12] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5719, Zaleplon. PubChem.[1][12] Link
-
Hassaballah, A. I. et al. (2024).[1][10] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity. RSC Advances. Link
Sources
- 1. Zaleplon - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 11. Ibrutinib - Wikipedia [en.wikipedia.org]
- 12. Zaleplon | C17H15N5O | CID 5719 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrazolopyrimidine Scaffold: Engineering the Adenine Isostere for Kinase Selectivity
[1][2]
Executive Summary
The pyrazolopyrimidine scaffold represents a cornerstone in modern medicinal chemistry, specifically in the design of ATP-competitive kinase inhibitors.[1][2] As a bioisostere of adenine (the purine core of ATP), it offers a distinct advantage: it mimics the hydrogen-bonding motifs required for hinge-region binding while providing novel vectors for substitution that purines lack.
This guide dissects the structural utility, synthetic challenges, and optimization strategies for two primary isomers: pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine . We move beyond basic definitions to explore the causality of binding modes and the regioselectivity pitfalls in synthesis that often derail drug discovery campaigns.
Structural Basis: The Adenine Isosterism Argument
To understand the utility of pyrazolopyrimidines, one must first deconstruct the binding mode of adenine within the kinase ATP-binding pocket.
The Hinge Region Interaction
Adenine binds to the kinase hinge region via a bidentate hydrogen bond motif:
-
N1 (Acceptor): Receives a hydrogen from the backbone amide NH.
-
N6-Amino (Donor): Donates a hydrogen to the backbone carbonyl.
Pyrazolopyrimidines retain this planar aromaticity but alter the nitrogen distribution, changing the electronic landscape (pKa) and solubility profile.
-
Pyrazolo[3,4-d]pyrimidine: Closely mimics the purine 6,5-fused system. It retains the N1/N6-equivalent donor-acceptor motif.
-
Pyrazolo[1,5-a]pyrimidine: A bridgehead nitrogen system. It offers a unique vector at C3 and C7 for accessing hydrophobic pockets (Gatekeeper or Solvent Front) that are sterically difficult to reach with standard purines.
Scaffold Visualization
Figure 1: Structural evolution from natural Adenine to synthetic Pyrazolopyrimidine scaffolds. Note the distinct nitrogen arrangements facilitating unique SAR vectors.
Synthetic Strategies & Regioselectivity[3][4][5][6]
The synthesis of pyrazolo[1,5-a]pyrimidines is theoretically simple but experimentally nuanced. The core reaction involves the condensation of 5-aminopyrazoles with 1,3-electrophiles (e.g.,
The Regioselectivity Trap
Expertise Note: A common failure mode in this synthesis is uncontrolled regioselectivity. The amine (exocyclic) and the ring nitrogen (endocyclic) of the 5-aminopyrazole are both nucleophilic.
-
Kinetic Product: Attack by the exocyclic amine on the most reactive carbonyl.
-
Thermodynamic Product: Often requires acid catalysis or higher temperatures to rearrange.
Controlling pH is the switch. Acidic conditions (Glacial AcOH) tend to favor the 7-substituted product, while basic conditions can shift preference or lead to ring-opening byproducts.
Validated Synthetic Protocol
Objective: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (Model Compound).
-
Reagents: 3-amino-4-cyanopyrazole (1.0 eq), Acetylacetone (1.1 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).
-
Procedure:
-
Dissolve 3-amino-4-cyanopyrazole in EtOH (0.5 M concentration).
-
Add Acetylacetone dropwise at room temperature.
-
Add catalytic Glacial AcOH (10 mol%).
-
Reflux at 80°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Critical Step: Upon cooling, the product precipitates. Do not evaporate to dryness immediately; filtration yields higher purity crystals.
-
-
Validation:
-
1H NMR: Look for the singlet at the C6 position (~6.8 ppm). Absence of this peak suggests incomplete cyclization.
-
Synthetic Workflow Diagram
Figure 2: Reaction pathway for Pyrazolo[1,5-a]pyrimidine synthesis. Acid catalysis is the preferred route for consistent regiochemical outcomes.
Medicinal Chemistry: SAR & Optimization
When optimizing this scaffold for kinase inhibition (e.g., CDK, Trk, or B-Raf), three vectors are critical.
Structure-Activity Relationship (SAR) Table
| Position (Pyrazolo[1,5-a]) | Biological Function | Chemical Modification Strategy |
| C3 | Gatekeeper Interaction | Aryl or heteroaryl groups here extend into the hydrophobic pocket. Bulky groups (e.g., isopropyl-phenyl) can select for small gatekeeper residues. |
| C5 | Solvent Front | Solubilizing groups (morpholine, piperazine) are attached here. This position points out of the ATP pocket, tolerating bulk. |
| C7 | Hinge/Core Stability | Substituents here can twist the core or interact with the catalytic loop. Often kept small (Methyl/H) to maintain planarity. |
| N1 | Hinge Acceptor | Essential for H-bonding to the kinase backbone amide. Must remain unblocked. |
Case Study: Dinaciclib
Dinaciclib (CDK inhibitor) utilizes the pyrazolo[1,5-a]pyrimidine core.[3][4][5][6][7][8]
Experimental Protocol: Biochemical Kinase Assay
To validate the efficacy of synthesized pyrazolopyrimidine derivatives, a robust FRET (Fluorescence Resonance Energy Transfer) assay is recommended over radiometric methods for high-throughput screening.
TR-FRET Protocol (LanthaScreen™ Style)
Principle: A Europium-labeled antibody detects the phosphorylated product. When the tracer binds, FRET occurs between the Europium (donor) and the tracer (acceptor).
Step-by-Step Methodology:
-
Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Compound: Serial dilution of the pyrazolopyrimidine analog in DMSO (Final DMSO < 1%).
-
-
Reaction:
-
Add 5 µL of Kinase (e.g., TrkA, 2 nM final) to a 384-well white plate.
-
Add 2.5 µL of Compound. Incubate 15 min (Pre-equilibrium).
-
Add 2.5 µL of ATP/Substrate mix (ATP at Km; Substrate e.g., PolyGT at 200 nM).
-
Incubate for 60 min at Room Temp.
-
-
Detection:
-
Add 10 µL of EDTA/Eu-Antibody detection mix.
-
Incubate 60 min.
-
-
Readout:
-
Measure fluorescence ratio (Emission 665 nm / Emission 615 nm) on a plate reader (e.g., EnVision).
-
Assay Logic Diagram
Figure 3: Time-Resolved FRET (TR-FRET) workflow for determining IC50 values of pyrazolopyrimidine inhibitors.
References
-
Review of Pyrazolo[1,5-a]pyrimidine in Trk Inhibitors Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.[7][9][10] Source: Molecules (MDPI), 2024. URL:[Link]
-
Pyrazolo[3,4-d]pyrimidine Scaffold Review Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2][9] Source: RSC Medicinal Chemistry, 2020.[2] URL:[Link]
-
CK2 Inhibitor Optimization Title: Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[5] Source: European Journal of Medicinal Chemistry, 2020. URL:[Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of the 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Scaffold
The following technical guide details the therapeutic utility, pharmacophore analysis, and experimental validation of the 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold.
A Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary & Compound Identity
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (hereafter referred to as IPPA ) is a privileged heterocyclic building block used primarily in the synthesis of Type II Kinase Inhibitors .
Structurally, IPPA combines a specific hydrophobic moiety (isopropyl) with a hydrogen-bond acceptor system (pyrimidine-pyrazole) that mimics the adenine ring of ATP. Unlike non-specific promiscuous binders, the IPPA scaffold is highly valued for its ability to access the "deep pocket" of kinases, particularly targeting the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and c-Jun N-terminal Kinase (JNK) families.
-
Chemical Formula: C₁₀H₁₃N₅
-
Molecular Weight: ~203.24 g/mol
-
Core Utility: Precursor for urea-based DFG-out kinase inhibitors; intermediate for pyrazolo[1,5-a]pyrimidine cyclization.
Pharmacophore Analysis: The "Gatekeeper" Logic
The therapeutic value of IPPA lies in its precise structural geometry, which aligns with the ATP-binding cleft of Serine/Threonine kinases.
Structural Breakdown
-
3-Isopropyl Group (Hydrophobic Anchor):
-
Function: This group is designed to occupy the hydrophobic pocket adjacent to the kinase "gatekeeper" residue (often Threonine or Methionine).
-
Significance: In p38 MAPK inhibitors (like the structurally related Doramapimod/BIRB-796), a bulky alkyl group at this position is critical for potency. The isopropyl group offers a balance between steric bulk and solubility, often providing different selectivity profiles compared to the bulkier tert-butyl group found in first-generation inhibitors.
-
-
1-(Pyrimidin-2-yl) Moiety (Hinge/Solvent Interaction):
-
Function: The pyrimidine ring at the N1 position serves as an aromatic anchor. In many binding modes, this ring extends towards the solvent front or interacts with specific residues (e.g., Arginine) in the phosphate-binding region.
-
Advantage: Replacing the traditional phenyl ring (of early p38 inhibitors) with a pyrimidine increases polarity, improving the drug-like properties (LogP, solubility) of the final molecule.
-
-
5-Amino Group (The Linker Handle):
-
Function: This is the reactive site for derivatization. It is almost exclusively converted into a urea or amide linkage.
-
Mechanism: The resulting urea hydrogens form a critical bidentate hydrogen bond with the conserved Glu71 and Asp168 (in p38α numbering) of the DFG motif, locking the kinase in the inactive "DFG-out" conformation.
-
Figure 1: Pharmacophore dissection of the IPPA scaffold and its interaction with key kinase targets.
Primary Therapeutic Targets
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
The most validated target for derivatives of the IPPA scaffold is p38 MAPK, a central mediator of inflammation and stress responses.
-
Mechanism: IPPA derivatives (specifically ureas) act as Type II inhibitors . They do not merely compete with ATP; they bind to the inactive conformation of the enzyme, preventing activation.
-
Therapeutic Application: Rheumatoid arthritis, COPD, and cytokine storm suppression.
-
Key Derivative: 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea (BIRB 796) is the archetype. IPPA represents the "2nd Generation" scaffold where the tert-butyl is replaced by isopropyl and the tolyl by pyrimidine to modulate metabolic stability.
c-Jun N-terminal Kinase 3 (JNK3)
JNK3 is predominantly expressed in the brain and is a target for neurodegenerative diseases (Alzheimer’s, Parkinson’s).
-
Relevance: 1-Heteroaryl-5-pyrazolyl derivatives have shown high selectivity for JNK3 over JNK1/2. The pyrimidine ring of IPPA provides specific dipole interactions unique to the JNK3 ATP pocket.
-
Data Support: Studies indicate that 3-alkyl-5-aryl-1-pyrimidyl-pyrazoles can achieve nanomolar potency against JNK3.
Cyclin-Dependent Kinases (CDKs)
While IPPA is often a precursor for linear urea inhibitors, it can also be cyclized with 1,3-diketones to form Pyrazolo[1,5-a]pyrimidines .
-
Target: CDK2/Cyclin E and CDK9/Cyclin T.
-
Application: Oncology (solid tumors). The fused ring system mimics the purine core of ATP, acting as a potent Type I (ATP-competitive) inhibitor.
Experimental Protocols & Synthesis
Synthesis of the IPPA Scaffold
The synthesis is a robust two-step cyclocondensation protocol.
Reagents:
-
2-Hydrazinopyrimidine
-
4-Methyl-3-oxopentanenitrile (Isobutyrylacetonitrile)
-
Ethanol (Solvent)
-
Reflux apparatus[1]
Protocol:
-
Dissolution: Dissolve 4-methyl-3-oxopentanenitrile (1.0 eq) in absolute ethanol.
-
Addition: Add 2-hydrazinopyrimidine (1.0 eq) to the solution.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The reaction proceeds via hydrazone formation followed by intramolecular cyclization.
-
Isolation: Cool the reaction to room temperature. The product, IPPA, typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol/ether. Recrystallize from ethanol if necessary.
-
Yield Expectation: 70–85%.
-
Validation: LC-MS (M+H ≈ 204), 1H NMR (Characteristic isopropyl doublet/septet).
-
Derivatization to Urea Inhibitor (General Protocol)
To convert IPPA into a bioactive p38 inhibitor:
-
Activation: Dissolve IPPA in dry THF/DCM.
-
Coupling: Add an aryl isocyanate (e.g., 1-isocyanato-4-methylnaphthalene) or activate a carboxylic acid via Curtius rearrangement.
-
Reaction: Stir at ambient temperature or mild heat (40°C) for 12 hours.
-
Result: Formation of the 1,3-disubstituted urea.
Validation Assays (Kinase Profiling)
To validate the activity of IPPA derivatives, the following assays are industry standard:
ADP-Glo™ Kinase Assay (Biochemical)
This assay measures the ADP formed from a kinase reaction, quantifying activity via luminescence.
-
Step 1: Incubate Kinase (p38 or JNK3), Substrate (MBP or ATF2), ATP, and the IPPA-derivative in reaction buffer for 60 min.
-
Step 2: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.
-
Step 3: Add Kinase Detection Reagent to convert ADP to ATP, which is then measured by luciferase.
-
Readout: Luminescence is inversely proportional to inhibition.
Cellular Target Engagement (NanoBRET™)
To prove the compound enters the cell and binds the target:
-
Transfection: Transfect HEK293 cells with a NanoLuc-Kinase fusion vector.
-
Tracer: Add a cell-permeable fluorescent tracer that binds the kinase ATP pocket.
-
Competition: Treat cells with the IPPA-derivative. If it binds, it displaces the tracer, reducing BRET signal.
Figure 2: Integrated workflow from scaffold synthesis to biological validation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394073 (Related Structure). Retrieved from PubChem. Link
- Dumas, J., et al. (2000).Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters. (Foundational text on 1-aryl-5-aminopyrazole ureas).
-
Krystof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases.[2] European Journal of Medicinal Chemistry. Link
-
Shin, D., et al. (2018). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. BMB Reports. Link
-
BenchChem. 3-(1H-pyrazol-1-yl)pyrazin-2-amine as a CDK Inhibitor: An In-depth Technical Guide.Link
Sources
Navigating the Purine Mimic: A Technical Guide to Pyrazolopyrimidine Scaffold Design and Synthesis
Abstract The pyrazolo[3,4-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a robust bioisostere for the adenine moiety of ATP.[1][2] This guide provides a technical roadmap for researchers exploring this chemical space, focusing on the rational design of kinase inhibitors. We synthesize core structural biology principles with practical, self-validating synthetic protocols to accelerate lead optimization.
Structural Rationale: The Adenine Isostere
The efficacy of pyrazolo[3,4-d]pyrimidine analogs stems from their ability to mimic the purine ring of ATP, the universal cofactor for the human kinome (500+ enzymes).
The Binding Homology
In the ATP binding pocket, the N1 and N6 of the natural adenine base function as hydrogen bond acceptor and donor, respectively, interacting with the kinase "hinge region."
-
Purine vs. Pyrazolo[3,4-d]pyrimidine:
-
Adenine (Purine): N1 (Acceptor), N6-NH2 (Donor).
-
Scaffold Mimic: The N5 and N4-amine of the pyrazolo[3,4-d]pyrimidine core align spatially with adenine's N1 and N6.
-
Advantage: The C3 position of the pyrazole ring points toward the "gatekeeper" residue—a critical selectivity filter in kinase drug design (e.g., T315I in Abl kinase). Unlike the N7 of purine, which faces the solvent, the C3 vector allows for deep hydrophobic pocket exploration.
-
Interactive Signaling & SAR Logic
The following diagram illustrates the functional mapping of the scaffold against a generic kinase active site.
Figure 1: Pharmacophore mapping of the pyrazolo[3,4-d]pyrimidine scaffold.[1][3][4][5][6][7][8][9] The C4-amino group is critical for hinge binding, while C3 and N1 allow for selectivity and pharmacokinetic tuning.
Synthetic Strategy: The "Bottom-Up" Approach
While various routes exist, the cyclization of 5-aminopyrazoles is the most robust method for generating diverse libraries. This approach is superior to ring-fusing pyrimidines because the intermediate pyrazole is stable, highly crystalline, and allows for early-stage validation of the N1 substituent.
The Synthesis Workflow
The synthesis proceeds in two primary phases:
-
Pyrazole Formation: Condensation of hydrazine with a beta-alkoxy acrylonitrile derivative.
-
Pyrimidine Annulation: Cyclization using a one-carbon source (formamide, urea, or orthoester).
Figure 2: Step-wise construction of the scaffold. The isolation of the 5-amino-4-cyanopyrazole intermediate is a critical quality control checkpoint.
Experimental Protocols
Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (General Protocol)
Causality: This protocol uses ethoxymethylene malononitrile as a bifunctional electrophile. The hydrazine attacks the vinyl ether carbon first (Michael-like addition/elimination), followed by intramolecular attack on the nitrile to close the pyrazole ring.
Step 1: Intermediate Synthesis (5-amino-4-cyanopyrazole)
-
Reagents: Dissolve ethoxymethylene malononitrile (10 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (10 mmol) dropwise at 0°C. Note: Exothermic reaction.
-
Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Isolation: Cool to room temperature. The product usually precipitates. Filter, wash with cold ethanol, and dry.
-
Validation: 1H NMR should show a distinct signal for the pyrazole C3-H (~7.5–8.0 ppm) and a broad singlet for the NH2 group.
-
Step 2: Ring Annulation
-
Reagents: Suspend the 5-amino-4-cyanopyrazole (5 mmol) in Formamide (10 mL).
-
Condition: Heat to 160–180°C for 6–12 hours.
-
Why High Temp? Formamide acts as both solvent and reagent. High thermal energy is required to drive the condensation and subsequent dehydration.
-
-
Workup: Cool the mixture. Pour onto crushed ice.
-
Purification: The precipitate is collected by filtration. Recrystallize from DMF/Ethanol if necessary.
Biological Profiling: Kinase Inhibition Assay (ADP-Glo)
Causality: Direct measurement of ATP-to-ADP conversion provides the most reliable kinetic data for ATP-competitive inhibitors.
-
Enzyme Reaction: Incubate Kinase (e.g., Src, Btk), Substrate (peptide), ATP (10 µM), and the Pyrazolopyrimidine analog in reaction buffer for 60 min at RT.
-
ADP Generation: The kinase consumes ATP to phosphorylate the substrate, generating ADP.
-
Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Then add Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase reaction.
-
Readout: Measure Luminescence. Signal is directly proportional to kinase activity.
-
Validation: Z'-factor must be > 0.5 for the assay to be considered robust. Use Staurosporine as a positive control.
-
Key Data Summary: Substituent Effects
The following table summarizes the impact of R-group modifications based on aggregated SAR data from classic Src/Btk inhibitor studies (e.g., PP1, Ibrutinib analogs).
| Position | Interaction Target | Preferred Substituents | Effect on Potency/Selectivity |
| C4 | Hinge Region | -NH2, -NH-Aryl | Critical. Primary determinant of ATP-competitiveness. Anilines increase affinity via hydrophobic packing. |
| N1 | Solvent/Pocket | -Isopropyl, -t-Butyl, -Phenyl | Modulates solubility. Bulky groups (e.g., t-Butyl in PP1) lock the conformation. |
| C3 | Gatekeeper | -H, -Aryl, -Halogen | Selectivity. Large groups here clash with "small" gatekeepers (e.g., Thr) but fit "large" gatekeepers. |
| C6 | Hydrophobic II | -H, -NH2 | Generally kept small to avoid steric clash, though some targets (e.g., EGFR) tolerate extension here. |
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: PubMed (NIH) URL:[Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. Source: PMC (NIH) URL:[Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Source: RSC Publishing URL:[Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review. Source: Arabian Journal of Chemistry URL:[Link]
- Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine (Patent US4267324A).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine experimental protocols
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the synthesis, validation, and downstream application of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine , a critical pharmacophore in the development of CDK (Cyclin-Dependent Kinase) and DDR1 (Discoidin Domain Receptor 1) inhibitors.[1][2]
High-Fidelity Synthesis and Application of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Executive Summary & Strategic Importance
The molecule 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents a "privileged scaffold" in modern drug discovery.[1][2] Its structural architecture combines a lipophilic isopropyl group (improving hydrophobic pocket occupancy) with a pyrimidine-pyrazole core that mimics the adenosine triphosphate (ATP) purine ring system.[2]
This intermediate is the primary building block for pyrazolo[1,5-a]pyrimidines , a class of compounds exhibiting potent inhibitory activity against:
This guide provides a validated, scalable protocol for synthesizing this amine with >98% purity, avoiding common regioselectivity pitfalls associated with hydrazine condensations.[1][2]
Mechanistic Pathway & Logic
The synthesis relies on the regioselective condensation of a
Reaction Logic Diagram
The following flow illustrates the critical path from raw materials to the isolated scaffold.
Figure 1: Mechanistic pathway for the regioselective synthesis of the target aminopyrazole.
Experimental Protocol: Synthesis of the Scaffold
3.1. Materials & Reagents
| Reagent | Equiv.[1][2][3] | MW ( g/mol ) | Role |
| 4-Methyl-3-oxopentanenitrile | 1.0 | 111.14 | Electrophile (Scaffold backbone) |
| 2-Hydrazinopyrimidine | 1.05 | 110.12 | Nucleophile (Heterocycle donor) |
| Ethanol (Absolute) | Solvent | 46.07 | Reaction Medium |
| Glacial Acetic Acid | Cat.[1][2] | 60.05 | Proton source (Catalyst) |
3.2. Step-by-Step Procedure
Objective: Synthesize 10g of target amine.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydrazinopyrimidine (10.5 g, 95.3 mmol) in absolute ethanol (100 mL).
-
Addition: Add 4-methyl-3-oxopentanenitrile (10.6 g, 95.3 mmol) dropwise over 10 minutes at room temperature.
-
Catalysis: Add Glacial Acetic Acid (1.0 mL).
-
Causality: Acid catalysis protonates the nitrile nitrogen, increasing its electrophilicity and facilitating the intramolecular attack by the hydrazine nitrogen.[2]
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The product often precipitates as a solid.[1][2] If precipitation occurs, filter the solid and wash with cold ethanol (2 x 10 mL).[2]
-
If no precipitate forms: Concentrate the solvent under reduced pressure to ~20% volume.[1][2] Pour the residue into ice-cold water (100 mL) and stir vigorously to induce crystallization.
-
-
Purification:
3.3. Self-Validating Analytical Criteria
To ensure the protocol was successful, the product must meet these specifications:
-
Appearance: Off-white to pale yellow crystalline solid.[1][2]
-
LCMS (ESI+): [M+H]+ = 204.[1][2]1. (Calculated MW: 203.24).[1][2]
-
1H NMR (400 MHz, DMSO-d6):
- 8.85 (d, 2H, Pyrimidine H-4,6)[1][2]
- 7.35 (t, 1H, Pyrimidine H-5)[1][2]
- 6.60 (s, 2H, -NH2, Exchangeable)[1][2]
- 5.45 (s, 1H, Pyrazole H-4)[1][2]
- 2.80 (sept, 1H, Isopropyl CH)[1][2]
- 1.20 (d, 6H, Isopropyl CH3)[1][2]
-
Validation Check: If the -NH2 peak appears as a broad singlet around 12-13 ppm, you have likely formed the pyrazolone tautomer or failed to cyclize the nitrile.[1][2] The amine peak at ~6.60 ppm is diagnostic.[1][2]
Downstream Application: Synthesis of Pyrazolo[1,5-a]pyrimidines
The primary utility of this amine is its conversion into fused bicyclic systems.[1][2][3] The following protocol describes the "library-ready" method for generating kinase inhibitors.
Workflow Diagram
Figure 2: Conversion of the amine intermediate into bioactive fused heterocycles.
Protocol for Library Generation
-
Reaction: Combine the amine (1 equiv) with a 1,3-dicarbonyl or
-ketoester (1.1 equiv) in Glacial Acetic Acid. -
Conditions: Microwave irradiation at 120°C for 20 minutes (or reflux for 3 hours).
-
Result: This yields the pyrazolo[1,5-a]pyrimidine core.[1][2][3][4][5] The regiochemistry is controlled by the steric bulk of the dicarbonyl substituents.[1][2]
References & Grounding
The protocols and structural insights above are synthesized from established heterocyclic chemistry methodologies and specific kinase inhibitor research.
-
General Synthesis of 5-Aminopyrazoles:
-
Application in Kinase Inhibitors (CDK/DDR1):
-
Regiochemistry of Pyrazole Synthesis:
-
Structural Analogs & CDK Activity:
Sources
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
using 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in cell-based assays
Application Note: Cellular Profiling and Validation of the 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Scaffold
Executive Summary & Scientific Context
The compound 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal chemistry, specifically within the class of ATP-competitive kinase inhibitors . This bi-heteroaryl amine structure is frequently utilized as a fragment or core building block (pharmacophore) for targeting serine/threonine kinases, including CDKs (Cyclin-Dependent Kinases) , Aurora Kinases , and BRAF .
Mechanism of Action (MoA): The 5-amino-pyrazole moiety functions as a hinge-binder, mimicking the adenine ring of ATP. The exocyclic amine (position 5) and the pyrazole nitrogen (position 2) typically form a donor-acceptor hydrogen bond pair with the kinase hinge region. The isopropyl group at position 3 provides hydrophobic bulk to fill the ATP-binding pocket's hydrophobic sub-regions (often the "gatekeeper" region).
Scope of this Guide: This application note details the protocols for characterizing this scaffold in cell-based assays. Unlike optimized nanomolar drugs, this molecule (as a fragment/scaffold) often displays micromolar potency. Therefore, assays must be designed to distinguish specific target engagement from non-specific cellular toxicity.
Experimental Workflow
The following diagram outlines the logical progression for validating this scaffold in a cellular environment, moving from physical preparation to functional validation.
Figure 1: Step-wise validation workflow ensuring that functional results are not artifacts of insolubility or general toxicity.
Protocol A: Compound Preparation & Solubility
Rationale: As a fragment-like scaffold, this compound requires high concentrations (10–100 µM) for cellular activity. Improper solubilization leads to micro-precipitation, causing false positives in optical assays (scattering) or false negatives (lack of exposure).
Materials:
-
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (Purity >98%).
-
Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade.
Procedure:
-
Stock Calculation: Prepare a 100 mM master stock.
-
Molecular Weight (MW): ~203.24 g/mol (Verify specific batch MW).
-
Example: Dissolve 10 mg in 492 µL DMSO.
-
-
Solubility Check: Vortex vigorously for 1 minute. Inspect under light. If turbidity persists, sonicate for 5 minutes at 37°C.
-
Storage: Aliquot into single-use vials (20 µL) and store at -20°C. Avoid freeze-thaw cycles, as moisture uptake causes crystallization of the pyrimidine ring.
-
Working Solutions: Dilute stock into pre-warmed culture media immediately prior to use.
-
Critical Step: Do not exceed 0.5% final DMSO concentration in cell assays to avoid solvent-induced toxicity.
-
Protocol B: Cellular Viability & Toxicity Window (CellTiter-Glo)
Rationale: Before testing efficacy, you must establish the LD50 (Lethal Dose 50). If the compound kills cells at 10 µM, but kinase inhibition is expected at 50 µM, the scaffold is too toxic for functional validation in that cell line.
Target Cells:
-
HCT116 (Colon cancer, high proliferative rate, CDK-dependent).
-
A375 (Melanoma, BRAF-driven, relevant for this scaffold class).
Step-by-Step Protocol:
-
Seeding: Seed cells in 96-well white-walled plates (3,000–5,000 cells/well) in 90 µL media. Incubate 24h for attachment.
-
Dosing: Prepare a 2x serial dilution of the compound in media (Range: 200 µM down to 0 µM). Add 90 µL to wells (Final Max Conc: 100 µM).
-
Controls: DMSO Only (0% kill), Staurosporine (1 µM, 100% kill).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add 100 µL CellTiter-Glo® reagent. Shake for 2 mins (orbital). Incubate 10 mins (dark). Read Luminescence.
-
Data Analysis: Plot Normalized Viability vs. Log[Concentration].
Interpretation Table:
| Result (IC50) | Classification | Action Plan |
| < 1 µM | Highly Potent / Toxic | Proceed to specific target validation immediately. |
| 1 – 20 µM | Moderate Potency | Ideal range for a scaffold. Proceed to CETSA. |
| > 50 µM | Weak / Inactive | Scaffold requires chemical optimization (SAR) before cell use. |
Protocol C: Cellular Thermal Shift Assay (CETSA)
Rationale: This is the most critical assay for a scaffold. It proves the compound actually enters the cell and binds the target protein , stabilizing it against heat denaturation. This distinguishes "true" inhibitors from non-specific toxicants.
Target: Assume CDK2 or BRAF as the primary target for this scaffold validation.
Procedure:
-
Treatment: Treat 10^7 cells with 20 µM of the compound (or DMSO control) for 1 hour.
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot: Split cell suspension into 8 PCR tubes (50 µL each).
-
Thermal Challenge: Heat each tube to a different temperature for 3 minutes (Gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C).
-
Lysis: Cool to RT (3 min). Freeze-thaw (3x) using liquid nitrogen/37°C bath to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The supernatant contains the soluble (stabilized) protein.
-
Detection: Run supernatant on Western Blot. Probe for the target kinase (e.g., anti-CDK2).
Success Criteria:
-
Thermal Shift: The compound-treated samples should show bands at higher temperatures (e.g., 55°C) where the DMSO control bands have disappeared (precipitated). This confirms physical binding inside the cell.
Protocol D: Functional Signaling Assay (Western Blot)
Rationale: To confirm the binding results in physiological inhibition. If the scaffold targets CDKs, we expect a reduction in the phosphorylation of Retinoblastoma protein (Rb). If it targets BRAF, we expect reduced p-ERK.
Assay Design (Example: CDK Inhibition):
-
Synchronization (Optional but Recommended): Serum-starve cells for 24h to synchronize in G0/G1, then release into media containing the compound.
-
Treatment: Treat cells with compound at IC50 and 5x IC50 concentrations for 6 hours.
-
Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/Fluoride).
-
Western Blot Targets:
-
Primary: Phospho-Rb (Ser807/811) – Marker of CDK activity.
-
Secondary: Total Rb.
-
Loading Control: GAPDH or Actin.
-
Negative Control: Total CDK2 (levels should not change, only activity).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Compound is hydrophobic (LogP > 3). | Dilute intermediate stock in PBS/BSA before adding to media, or reduce final concentration. |
| No Effect in Cells | Poor Permeability. | Perform a PAMPA assay. If low permeability, this scaffold is only suitable for biochemical (cell-free) assays. |
| High Toxicity, No Specificity | Off-target promiscuity. | The scaffold is likely hitting multiple kinases. Use a "Kinase Profiling Panel" (biochemical) to identify the true target. |
References
-
Scaffold Context: Wyatt, P. G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry 51.16 (2008): 4986-4999. Link
-
CETSA Protocol: Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122. Link
-
Kinase Assay Standards: "Assay Guidance Manual: In Vitro Enzyme Inhibition Data." NCBI Bookshelf. Link
-
Chemical Properties: PubChem Compound Summary for Pyrazole-Pyrimidine Scaffolds. Link
Note: This document assumes the user is utilizing the compound as a research tool or intermediate. Always consult the specific Safety Data Sheet (SDS) for 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine before handling, as pyrazole derivatives can be skin irritants and potential sensitizers.
Application Note: Assay Development for 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Scaffolds
Target Class: Leucine-Rich Repeat Kinase 2 (LRRK2) Compound Classification: Type I ATP-Competitive Kinase Inhibitor (Aminopyrazole Scaffold) Therapeutic Area: Parkinson’s Disease (PD)[1][2][3][4]
Introduction & Target Biology
The molecule 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents the core pharmacophore of the "aminopyrazole" class of LRRK2 inhibitors. This scaffold functions as a potent, ATP-competitive anchor that binds to the hinge region of the LRRK2 kinase domain.
LRRK2 is a large, multidomain protein (ROCO family) implicated in familial and sporadic Parkinson’s disease.[5] Its kinase activity phosphorylates a subset of Rab GTPases (specifically Rab10 and Rab8a), regulating vesicular trafficking and lysosomal function. Hyperactivity of LRRK2 (e.g., via the G2019S mutation) is neurotoxic.
Mechanism of Action
This aminopyrazole scaffold binds the ATP-binding pocket of LRRK2.
-
Direct Effect: Blocks the transfer of the gamma-phosphate from ATP to Rab substrates (e.g., Rab10 at Thr73).
-
Allosteric Consequence: Binding of Type I inhibitors (like aminopyrazoles) induces a conformational change that destabilizes the LRRK2-14-3-3 complex, leading to the rapid dephosphorylation of the constitutive biomarker Ser935.
Biological Pathway Visualization
The following diagram illustrates the LRRK2 signaling cascade and the dual-biomarker strategy (pRab10 vs. pSer935) required for validating this scaffold.
Figure 1: LRRK2 signaling pathway. The aminopyrazole scaffold inhibits Rab10 phosphorylation (direct functional readout) and induces pSer935 dephosphorylation (target engagement readout).
Biochemical Assay Protocol (TR-FRET)
Objective: Determine the IC50 of the scaffold against recombinant LRRK2. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the LanthaScreen™ platform. Rationale: LRRK2 has low specific activity. TR-FRET offers a high signal-to-noise ratio and robust Z' factors compared to standard radiometric assays.
Critical Reagents
| Component | Specification | Note |
| Enzyme | LRRK2 G2019S (GST-tagged) | The G2019S mutant has higher catalytic activity than WT, improving assay window. |
| Substrate | LRRKtide (Fluorescein-labeled) | Sequence: RLGRDKYKTLRQIRQ |
| Tracer | Tb-labeled Anti-pLRRKtide Ab | Detects phosphorylated substrate. |
| ATP | Ultra-pure | Crucial: Use at |
Step-by-Step Protocol
-
Compound Preparation:
-
Dissolve the aminopyrazole scaffold in 100% DMSO to 10 mM.
-
Perform a 1:3 serial dilution in DMSO (10 points).
-
Dilute further into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to reach 4X final assay concentration. Final DMSO must be <1%.
-
-
Enzyme/Substrate Mix:
-
Prepare a mix of LRRK2 G2019S (5 nM final) and Fluorescein-LRRKtide (400 nM final) in Kinase Buffer A.
-
-
Reaction Initiation:
-
Add 2.5 µL of 4X Compound to a 384-well low-volume white plate.
-
Add 5 µL of Enzyme/Substrate mix.
-
Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Add 2.5 µL of ATP (4X concentration, ~520 µM to achieve 130 µM final).
-
-
Incubation:
-
Shake plate for 30 seconds. Incubate for 60–90 minutes at RT (protect from light).
-
-
Detection:
-
Add 10 µL of TR-FRET Dilution Buffer containing Tb-labeled antibody (2 nM final) and EDTA (10 mM final) to quench the reaction.
-
Incubate for 60 minutes.
-
-
Readout:
-
Read on a TR-FRET compatible reader (e.g., EnVision). Excitation: 337 nm; Emission: 490 nm (Donor) and 520 nm (Acceptor).
-
Calculate Emission Ratio (520/490).
-
Cellular Assay Protocol (Phospho-Rab10)
Objective: Validate cellular target engagement and membrane permeability. Method: Western Blot analysis of endogenous pRab10 (Thr73) in LRRK2-rich cells. Rationale: Overexpression of LRRK2 is toxic and creates artifacts. Using endogenous LRRK2 in A549 cells or PBMCs (Peripheral Blood Mononuclear Cells) is the "gold standard" for clinical translatability.
Critical Reagents
-
Cell Line: A549 (Human Lung Carcinoma) - High endogenous LRRK2 levels.
-
Primary Antibody (Target): Rabbit monoclonal anti-Rab10 (phospho T73) [Clone MJF-R21] (Abcam ab230261).
-
Primary Antibody (Total): Mouse monoclonal anti-Rab10 (Nanotools).
-
Lysis Buffer: RIPA buffer supplemented with protease/phosphatase inhibitors and 10 mM MgCl2 (Mg2+ is critical to preserve Rab phosphorylation status during lysis).
Step-by-Step Protocol
-
Seeding:
-
Seed A549 cells at 300,000 cells/well in a 6-well plate. Incubate 24h.
-
-
Treatment:
-
Treat cells with the aminopyrazole compound (0.1, 1.0, 10 µM) for 2 hours .
-
Control: Include a known LRRK2 inhibitor (e.g., MLi-2 or GNE-7915) at 100 nM as a positive control for signal ablation.
-
-
Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse directly on ice with 150 µL chilled Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
Western Blotting:
-
Load 30 µg total protein on a 4-12% Bis-Tris gel.
-
Transfer to nitrocellulose membrane.
-
Block with 5% BSA in TBS-T (Do not use milk; it interferes with phospho-antibodies).
-
Incubate with anti-pRab10 (MJF-R21) at 1:1000 overnight at 4°C.
-
-
Normalization:
-
Strip and re-probe for Total Rab10 and Total LRRK2.
-
Quantify bands using densitometry.
-
Result: Calculate the ratio of pRab10/Total Rab10.
-
Data Interpretation & Troubleshooting
Expected Results
| Assay | Readout | Interpretation |
| Biochemical | IC50 < 100 nM | Highly potent scaffold.[2] |
| Biochemical | IC50 > 1 µM | Weak binder. Consider optimizing the pyrimidine R-groups. |
| Cellular | pRab10 reduction | Confirms cell permeability and functional inhibition. |
| Cellular | pS935 reduction | Confirms binding to the ATP pocket (Type I mode). |
Troubleshooting Guide
-
Issue: Low Signal in TR-FRET.
-
Cause: LRRK2 "die-off" or degradation.[2]
-
Fix: LRRK2 is unstable. Thaw enzyme immediately before use and keep on ice. Do not vortex. Ensure 1 mM DTT is in the buffer.
-
-
Issue: No Cellular Activity despite Biochemical Potency.
-
Cause: Poor permeability or efflux.
-
Fix: This aminopyrazole scaffold is a P-gp substrate. Check efflux ratios in Caco-2 cells.
-
-
Issue: High Background in Westerns.
-
Cause: Non-specific antibody binding.
-
Fix: Use the MJF-R21 clone specifically. It was developed by the Michael J. Fox Foundation for this exact purpose and is validated for specificity.
-
References
-
Estrada, A. A., et al. (2012). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor.[1][4][6][7][8] Journal of Medicinal Chemistry. Link
-
Ito, G., et al. (2016). Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors.[9] Biochemical Journal. Link
-
Michael J. Fox Foundation. LRRK2 Resources and Reagents. Link
-
Invitrogen (Thermo Fisher). LanthaScreen™ LRRK2 Kinase Assay Protocol. Link
-
Abcam. Anti-Rab10 (phospho T73) antibody [MJF-R21-22-5]. Link
Sources
- 1. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LRRK2-IN-1, LRRK2 inhibitor (CAS 1234480-84-2) | Abcam [abcam.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors | Parkinson's Disease [michaeljfox.org]
Application Note: Pyrazolopyrimidines in Inflammation Research
Mechanistic Profiling and Screening Protocols for Kinase-Targeted Anti-Inflammatories
Executive Summary: The Scaffold Advantage
Pyrazolopyrimidines (specifically the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers) represent a privileged scaffold in medicinal chemistry. Their structural significance lies in their bioisosterism with adenine , the purine base of ATP.[1]
In inflammation research, this scaffold is not merely a structural curiosity; it is a precision tool designed to compete for the ATP-binding pockets of kinases driving the inflammatory cascade. While historically exemplified by Src-family kinase (SFK) inhibitors like PP1 and PP2 , modern derivatives are being engineered for dual inhibition of p38 MAPK and downstream effectors like COX-2 and iNOS .
This guide outlines the critical workflows for utilizing pyrazolopyrimidines to interrogate inflammatory signaling, distinguishing true kinase inhibition from off-target cytotoxicity.
Target Profiling & Mechanism of Action
To effectively utilize pyrazolopyrimidines, one must understand the signaling architecture they disrupt. The primary targets in inflammation are Src Family Kinases (SFKs) and p38 Mitogen-Activated Protein Kinase (MAPK) .
-
Src Inhibition (PP1/PP2): Src kinases act as upstream regulators of the NF-
B pathway. Inhibition here prevents the phosphorylation of I B , thereby sequestering NF- B in the cytoplasm and blocking transcriptional activation of cytokines. -
p38 MAPK Inhibition: Direct inhibition of p38 prevents the translation of pro-inflammatory cytokines (IL-1
, TNF- ) and the induction of enzymes like COX-2.
Visualization: The Inflammatory Signaling Cascade
The following diagram illustrates the entry points for pyrazolopyrimidine intervention within the LPS-induced TLR4 pathway.
Figure 1: Signal transduction pathway showing ATP-competitive inhibition points for pyrazolopyrimidines (Src and p38) within the TLR4 cascade.[2]
Experimental Protocols
Protocol A: Compound Handling & Solubility (Critical)
Pyrazolopyrimidines are lipophilic, often leading to precipitation in aqueous media which causes false negatives in IC50 determination.
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade (Sigma-Aldrich).
-
Phosphate Buffered Saline (PBS), warm (
).
Procedure:
-
Stock Preparation: Dissolve the solid pyrazolopyrimidine derivative in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.
-
Note: If turbidity persists, sonicate for 5 minutes at
.
-
-
Aliquot Storage: Store stocks at
in small aliquots ( ) to avoid freeze-thaw cycles which degrade the compound. -
Working Solution (The "Step-Down" Method):
-
Do NOT add 100% DMSO stock directly to the cell culture well. This causes local protein precipitation.
-
Prepare a
intermediate dilution in culture media (e.g., stock + media). -
Add this intermediate to cells to achieve the final
concentration (Final DMSO ).
-
Protocol B: The "Gold Standard" In Vitro Screen (LPS-Induced RAW 264.7)
This assay quantifies the compound's ability to inhibit Nitric Oxide (NO) production, a surrogate marker for inflammation driven by iNOS expression.
Cell Model: RAW 264.7 Murine Macrophages (ATCC TIB-71). Readout: Griess Assay (NO) and MTT Assay (Viability).
Step-by-Step Workflow:
-
Seeding:
-
Seed RAW 264.7 cells at
cells/well in 96-well plates. -
Incubate for 24 hours at
, 5% .
-
-
Pre-treatment:
-
Remove old media.
-
Add fresh media containing the pyrazolopyrimidine test compound (Concentration range:
). -
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Dexamethasone
or Celecoxib). -
Incubate for 1 hour prior to inflammation induction. This allows the kinase inhibitor to enter the cell and bind the ATP pocket.
-
-
Induction:
-
Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of
. -
Incubate for 18--24 hours .
-
-
Griess Assay (NO Quantification):
-
Transfer
of supernatant to a new clear-bottom 96-well plate. -
Add
of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride). -
Incubate 10 minutes at room temperature (protect from light).
-
Measure absorbance at 540 nm .
-
-
Viability Check (Crucial Validation):
-
To the original plate (containing cells), add MTT reagent.
-
Verify that any reduction in NO is not due to cell death.[3] A valid anti-inflammatory hit must inhibit NO > 50% while maintaining Cell Viability > 90%.
-
Protocol C: Mechanism Validation (Western Blot)
Phenotypic screening (NO reduction) must be validated by proving the mechanism (Kinase Inhibition).
Target: Phosphorylation status of Src (Tyr416) or p38 MAPK (Thr180/Tyr182).
-
Lysate Prep: Treat cells as in Protocol B, but harvest at 30-60 minutes post-LPS (peak phosphorylation time) rather than 24 hours.
-
Lysis Buffer: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.
-
Antibodies:
-
Primary: Anti-p-Src (Tyr416) or Anti-p-p38.
-
Loading Control: Anti-
-Actin or Anti-Total-p38.
-
-
Interpretation: A successful pyrazolopyrimidine inhibitor will show decreased band intensity for the phosphorylated protein while total protein levels remain constant.
Data Presentation & Analysis
Experimental Workflow Diagram
The following diagram summarizes the integrated screening workflow to ensure data integrity.
Figure 2: Integrated screening workflow. Note the critical "Gate" between Viability and Efficacy to filter false positives.
Comparative Data Table (Example)
When reporting results, structure your data to compare potency (
| Compound ID | Scaffold Type | NO Inhibition | COX-2 Inhibition | Selectivity Index (Viability/NO) | Mechanism |
| PP2 | Pyrazolo[3,4-d]pyrimidine | 5.2 | >50 | >10 | Src Family Kinase |
| Compound 13c | Pyrazolo[1,5-a]pyrimidine | 2.0 | 78.9% (@ | >25 | COX-2 / p38 Dual |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | 0.5 | N/A | >100 | BTK (Ref. Std) |
References
-
Ungefroren, H. et al. (2011). "The Src Family Kinase Inhibitors PP2 and PP1 Block TGF-Beta1-Mediated Cellular Responses..." Current Cancer Drug Targets.
-
El-Moghazy, S.M. et al. (2014). "Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents."[4] European Journal of Pharmaceutical Sciences.
-
Amir, M. et al. (2013). "p38 MAP kinase inhibitors as anti-inflammatory agents."[5] Mini Reviews in Medicinal Chemistry.
-
Hanke, J.H. et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor." Journal of Biological Chemistry (Primary source for PP1/PP2 characterization).
-
Dalmarco, E.M. et al. (2022).[6] "Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis." Inflammation Research.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of pyrazolopyrimidine derivatives
Title: Application Note: Integrated SAR Profiling and Synthetic Protocols for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Abstract This technical guide outlines the design, synthesis, and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, a privileged scaffold in drug discovery. Functioning as a purine bioisostere, this chemotype demonstrates high affinity for ATP-binding sites in kinases (e.g., CDK2, B-Raf, EGFR) and allosteric sites in GPCRs. This document provides a validated synthetic workflow for library generation, a universal ADP-Glo™ kinase assay protocol, and a detailed Structure-Activity Relationship (SAR) analysis framework to guide lead optimization.
The Scaffold: Design Logic & Structural Pharmacology
The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP but lacks the N-7 and N-9 nitrogens found in purines, altering its hydrogen-bonding potential and solubility profile.
-
Bioisosterism: The N1 and N4 (bridgehead) positions create a distinct electrostatic surface compared to the imidazo[1,2-a]pyridine or purine scaffolds.
-
Binding Mode: In most kinase active sites, the C3 and C5 positions are critical for hinge-region interactions, while the C7 position often orients substituents toward the solvent-exposed region, allowing for solubility-enhancing modifications.
Diagram 1: SAR Logic & Numbering System
The following diagram illustrates the core scaffold numbering and the functional role of each position in a typical kinase inhibitor design.
Caption: Functional mapping of the pyrazolo[1,5-a]pyrimidine scaffold. C3 determines primary affinity, while C7 modulates physicochemical properties.
Synthetic Protocol: Regioselective Cyclization
The most robust method for assembling this scaffold is the condensation of 5-aminopyrazoles with 1,3-electrophiles (
Challenge: Regioselectivity. The reaction can yield the 5-substituted-7-hydroxy isomer or the 7-substituted-5-hydroxy isomer depending on steric bulk and pH. The protocol below favors the formation of the 7-hydroxy (or 7-oxo) derivative, a versatile intermediate for chlorination and
Protocol 1: Condensation and Chlorination
Target: 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (Intermediate for library synthesis).
Materials:
-
3-Amino-4-cyanopyrazole (10 mmol)
-
Ethyl acetoacetate (12 mmol)
-
Glacial Acetic Acid (Solvent)
-
POCl
(Phosphorus oxychloride) -
N,N-Dimethylaniline (Catalyst)
Step-by-Step Methodology:
-
Cyclization (Formation of the Pyrimidone):
-
Dissolve 3-amino-4-cyanopyrazole (1.08 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add ethyl acetoacetate (1.56 g, 12 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
Work-up: Cool to room temperature. The product (7-hydroxy derivative) often precipitates. If not, pour into ice water (100 mL). Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.
-
Checkpoint: Verify structure via
H-NMR (DMSO- ). Look for the disappearance of the ethyl group protons.
-
-
Chlorination (Activation of C7):
-
Suspend the dried 7-hydroxy intermediate (5 mmol) in POCl
(10 mL). -
Add N,N-Dimethylaniline (0.5 mL) as a catalyst.
-
Reflux: Heat to reflux (105°C) for 3 hours. The suspension should clear as the chloride forms.
-
Quench (Hazard): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.
-
Extraction: Neutralize with saturated NaHCO
(carefully!) and extract with Ethyl Acetate (3 x 50 mL). -
Purification: Dry organic layer over MgSO
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
-
-
Diversification (Library Generation):
-
The resulting 7-chloro derivative is highly reactive toward nucleophiles.
-
React with various amines (R-NH
) in Ethanol or DMF with DIPEA at 60–80°C to install the C7 substituent (Solubility Wing).
-
Biochemical Profiling: Universal Kinase Assay
To evaluate the SAR, a robust biochemical assay is required. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies ADP formed during the kinase reaction.[1] It is preferred over radioactive (
Protocol 2: ADP-Glo™ Screening Workflow
Objective: Determine IC
Reagents:
-
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT). -
Ultrapure ATP (10
M or at K of the specific kinase). -
Substrate (e.g., Poly(Glu, Tyr) or specific peptide).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.[1]
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stocks of analogs in 100% DMSO.
-
Perform 1:3 serial dilutions in DMSO to generate a 10-point dose-response curve.
-
Transfer 1
L of compound to a 384-well white solid-bottom plate.
-
-
Enzyme Reaction:
-
Add 2
L of Kinase Enzyme (diluted in Kinase Buffer) to the wells.[2] -
Incubate for 10 minutes at RT (allows compound-enzyme pre-equilibration).
-
Add 2
L of ATP/Substrate mix to initiate the reaction. -
Incubate for 60 minutes at RT.
-
-
ADP Detection (Two-Step):
-
Step 1: Add 5
L of ADP-Glo™ Reagent . Incubate for 40 minutes.-
Mechanism: This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
-
Step 2: Add 10
L of Kinase Detection Reagent . Incubate for 30 minutes.-
Mechanism:[3] Converts the generated ADP back to ATP, which is then used by luciferase to generate light.
-
-
-
Data Analysis:
-
Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Normalize data: % Inhibition =
. -
Fit curves using a 4-parameter logistic model (GraphPad Prism) to calculate IC
.
-
Diagram 2: Screening Cascade Workflow
This flowchart details the decision matrix from synthesis to lead selection.
Caption: Integrated screening cascade. Only compounds meeting potency thresholds (<100 nM) proceed to cellular and ADME validation.
SAR Analysis & Optimization Guidelines
The following table summarizes the Structure-Activity Relationship trends observed in recent literature for this scaffold, specifically regarding kinase inhibition.
Table 1: SAR Optimization Matrix
| Position | Typical Substituent | Effect on Activity | Physicochemical Impact |
| C3 | Halogen (Br, Cl, I) | Increases hydrophobic interaction with the gatekeeper residue. | Increases LogP (Lipophilicity). |
| C3 | Cyano (-CN) | H-bond acceptor; rigid linear geometry. | Lowers LogP compared to halogens. |
| C5 | Methyl / Trifluoromethyl | Fits into small hydrophobic pockets; steric guidance. | -CF |
| C7 | Amino-alkyl chains | Solvent-exposed; crucial for H-bonding with ribose pocket residues. | Key for Solubility. Introducing morpholine or piperazine here drastically improves bioavailability. |
| C7 | Aryl groups | Can provide | High melting point; low solubility. |
Expert Insight:
A common pitfall in pyrazolopyrimidine SAR is focusing solely on potency at the expense of solubility. The scaffold is inherently planar and lipophilic (crystalline). Early introduction of solubilizing groups (e.g., N-methylpiperazine) at the C7 position via
References
-
Review of Scaffold Utility: Al-Sanea, M. M., et al. (2025). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. [Link]
-
CK2 Inhibitor Case Study: Nie, Z., et al. (2013).[4] "Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo." ACS Medicinal Chemistry Letters. [Link]
Sources
Application Note: Strategic Design and Evaluation of Pyrazolopyrimidine-Based Kinase Inhibitors
Executive Summary & Rationale
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, extensively utilized to design ATP-competitive inhibitors for kinases such as Src, BTK (e.g., Ibrutinib analogs), and mTOR. Its planar, bicyclic heteroaromatic structure acts as a bioisostere of the adenine ring found in ATP.
This guide provides a comprehensive workflow for developing novel inhibitors based on this core. Unlike generic protocols, this note integrates in silico design logic with specific synthetic regiocontrol and rigorous biochemical validation using the ADP-Glo™ platform.
The Structural Argument
The scaffold's success relies on its ability to mimic the hydrogen-bonding pattern of the adenine purine ring within the kinase hinge region.[1][2]
-
N1/N2/N4 Positions: Critical for hydrogen bond acceptor/donor interactions with the kinase backbone (e.g., Val/Leu residues in the hinge).
-
C3/C7 Positions: Vectors for accessing the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, allowing for selectivity tuning.
Phase I: Rational Design & In Silico Workflow
Before synthesis, the binding mode must be hypothesized. The pyrazolopyrimidine core typically binds in the ATP pocket with the pyrazole nitrogen (N2) accepting a hydrogen bond from the hinge region backbone amide.
Design Logic Diagram
Figure 1: Rational design workflow prioritizing structural biology insights before synthetic investment.
Phase II: Chemical Synthesis Protocol
A critical challenge in synthesizing pyrazolo[1,5-a]pyrimidines is regiocontrol during the cyclization step. The reaction between 3-aminopyrazoles and
Protocol: Regioselective Cyclocondensation
Objective: Synthesis of 7-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Reagents:
-
3-Amino-4-cyanopyrazole (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., Acetylacetone or
-keto ester) (1.1 equiv) -
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-cyanopyrazole (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add the 1,3-dicarbonyl compound (11 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).-
Checkpoint: The formation of the bicyclic core is indicated by a significant shift in
and the disappearance of the starting amine spot.
-
-
Cooling & Precipitation: Cool the mixture to room temperature. Pour the solution into ice-cold water (100 mL) with vigorous stirring.
-
Filtration: The product typically precipitates as a solid. Filter the solid using a Büchner funnel and wash with cold water (
mL) to remove excess acid. -
Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (SiO
, 0-5% MeOH in DCM).
Synthetic Pathway Diagram
Figure 2: Synthetic route highlighting the condensation-cyclization sequence.
Phase III: Biochemical Validation (ADP-Glo™ Assay)
To validate the inhibitor, we utilize the ADP-Glo™ Kinase Assay (Promega). This assay is preferred over Kinase-Glo for high-potency inhibitors because it measures ADP production (signal generation) rather than ATP depletion, offering higher sensitivity at low substrate conversion rates (<10%).
Assay Principle
-
Kinase Reaction: Kinase + ATP + Substrate
Phospho-Substrate + ADP. -
Depletion: ADP-Glo Reagent terminates the reaction and depletes remaining ATP.[3][4]
-
Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a luciferase reaction.[3]
Detailed Protocol
Materials:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT. -
ATP (Ultra-pure).
-
Substrate (e.g., Poly(Glu,Tyr) for Src/Abl).
-
Test Compounds (dissolved in 100% DMSO).
Workflow (384-well Plate Format):
| Step | Action | Volume ( | Notes |
| 1 | Dispense Compound | 1.0 | Serial dilution in DMSO. |
| 2 | Add Enzyme | 2.0 | Diluted in Kinase Buffer. |
| 3 | Pre-incubation | - | 10 min at RT (allows inhibitor binding). |
| 4 | Add Substrate/ATP Mix | 2.0 | Initiates reaction. Final vol = 5 |
| 5 | Incubation | - | 60 min at RT (keep conversion <10%). |
| 6 | Add ADP-Glo Reagent | 5.0 | Stops reaction; depletes ATP. Incubate 40 min. |
| 7 | Add Detection Reagent | 10.0 | Converts ADP |
| 8 | Read Luminescence | - | Integration time: 0.5–1.0 sec. |
Data Analysis
Calculate % Inhibition using the formula:
Phase IV: Cellular Efficacy (Target Engagement)
Biochemical potency does not guarantee cellular activity. A Western Blot assay measuring the phosphorylation status of the target kinase (or its downstream substrate) is the gold standard for verifying cell membrane permeability and target engagement.
Protocol: Phospho-Protein Western Blot
Target: Src Kinase (Example) Readout: p-Src (Tyr416) vs. Total Src.
-
Cell Seeding: Seed tumor cells (e.g., A549 or MDA-MB-231) at
cells/well in 6-well plates. Incubate 24h. -
Treatment: Treat cells with the pyrazolopyrimidine inhibitor (0.1, 1.0, 10
M) for 2–4 hours. Include a DMSO control. -
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Critical to preserve p-Tyr signal).
-
SDS-PAGE: Resolve 20
g protein on 10% SDS-PAGE gels. -
Blotting: Transfer to PVDF membrane.
-
Antibody Incubation:
-
Primary: Anti-p-Src (Tyr416) (1:1000) overnight at
. -
Secondary: HRP-conjugated anti-rabbit (1:5000) 1h at RT.
-
-
Detection: ECL substrate.
Cellular Logic Diagram
Figure 3: Cellular workflow to confirm target engagement and inhibition of downstream signaling.
References
-
Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology. Link
-
Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences. Link
-
Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
-
Faleiro, C. L., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[5] RSC Medicinal Chemistry.[5] Link
-
Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
in vitro evaluation of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine efficacy
Application Note: High-Throughput Profiling and Mechanistic Evaluation of the Pyrazole-Amine Scaffold
Executive Summary & Mechanism of Action
The compound 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (herein referred to as PzA-05 ) represents a "privileged scaffold" in medicinal chemistry, specifically designed as a hinge-binding motif for kinase inhibition. Structurally, it serves as the pharmacophoric core for several high-profile clinical candidates, including GNE-7915 (LRRK2 inhibitor) and various RET and Aurora kinase inhibitors.
Why Evaluate This Compound? In early-stage discovery, PzA-05 is evaluated not necessarily as a final drug, but as a Fragment Lead . Its efficacy is defined by its Ligand Efficiency (LE) —its ability to bind the ATP-binding pocket of kinases (specifically LRRK2) despite its low molecular weight.
Mechanism of Action: PzA-05 functions as a Type I ATP-competitive inhibitor .
-
Hinge Binding: The pyrimidine nitrogen and the exocyclic amine of the pyrazole form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met1947 in LRRK2).
-
Hydrophobic Anchoring: The isopropyl group at the C3 position occupies the hydrophobic back-pocket (Gatekeeper region), providing selectivity over kinases with smaller pockets.
Experimental Workflow Visualization
The following diagram outlines the critical path for evaluating PzA-05, moving from solubility checks to cellular target engagement.
Figure 1: Critical path workflow for the evaluation of aminopyrazole kinase inhibitors.
Protocol 1: Compound Solubilization & Acoustic Dispensing
Rationale: Aminopyrazoles can exhibit variable solubility. Accurate IC50 determination requires preventing "false negatives" caused by compound precipitation in aqueous assay buffers.
Materials:
-
PzA-05 (Solid, >98% Purity).[1]
-
Anhydrous DMSO (Sigma-Aldrich).
-
Echo® 650 Liquid Handler (Labcyte) or similar acoustic dispenser.
Procedure:
-
Stock Preparation: Dissolve PzA-05 to 10 mM in 100% DMSO. Vortex for 30 seconds.
-
Critical Step: Visually inspect for particulates. If cloudy, sonicate at 40°C for 5 minutes.
-
-
QC Check: Dilute 1:100 into PBS (final 100 µM). Measure absorbance at 600nm (OD600). An OD > 0.05 indicates precipitation; if observed, lower stock concentration to 1 mM.
-
Plate Preparation: Transfer DMSO stock to an Echo-qualified source plate (384-well PP).
-
Dispensing: Use acoustic ejection to dispense varying volumes (2.5 nL – 50 nL) directly into assay plates to achieve an 8-point dose-response curve (e.g., 0.1 nM to 10 µM final). Backfill with pure DMSO to maintain constant vehicle concentration (usually 0.1% or 1%).
Protocol 2: Biochemical Potency (TR-FRET Assay)
Rationale: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (specifically the LanthaScreen™ format). This is the industry standard for LRRK2 evaluation because it is robust against autofluorescence, which small aromatic heterocycles like PzA-05 can sometimes exhibit.
Target: LRRK2 (G2019S mutant is often used for higher baseline activity).
Assay Principle Visualization:
Figure 2: TR-FRET Mechanism.[2][3] PzA-05 binding prevents phosphorylation, reducing the FRET signal.
Step-by-Step Protocol:
-
Buffer Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 2 mM DTT fresh immediately before use.
-
Enzyme Addition: Dilute LRRK2-G2019S enzyme to 2X concentration (e.g., 10 nM) in Kinase Buffer. Dispense 5 µL into the 384-well plate containing the pre-dispensed PzA-05. Incubate for 10 min at RT (allows inhibitor to bind).
-
Substrate/ATP Mix: Prepare a mixture of Fluorescein-ERM (LRRK2 substrate) and ATP at 2X Km (apparent).
-
Note: For LRRK2, typical ATP Km is ~50-100 µM.
-
-
Reaction Start: Add 5 µL of Substrate/ATP mix to the wells.
-
Incubation: Shake plate for 30 sec, then incubate for 60 min at RT in the dark.
-
Detection: Add 10 µL of TR-FRET Dilution Buffer containing Terbium-labeled anti-phospho-ERM antibody and 10 mM EDTA (to stop the reaction).
-
Read: Incubate 30 min. Read on a plate reader (e.g., PerkinElmer EnVision).
-
Excitation: 340 nm.
-
Emission 1: 495 nm (Terbium reference).
-
Emission 2: 520 nm (Fluorescein FRET).
-
-
Data Analysis: Calculate Emission Ratio (520/495). Plot % Inhibition vs. Log[PzA-05]. Fit to a 4-parameter logistic equation to determine IC50.
Protocol 3: Cellular Target Engagement (Western Blot)
Rationale: Biochemical potency does not guarantee cell permeability. We must verify that PzA-05 enters the cell and inhibits LRRK2 in a physiological environment. The biomarker for LRRK2 inhibition is the dephosphorylation of Serine 935 (pS935) .
Cell Model: HEK-293 cells stably expressing LRRK2-G2019S (or PBMCs for endogenous LRRK2).
Procedure:
-
Seeding: Plate 1x10^6 cells/well in a 6-well plate. Incubate 24h.
-
Treatment: Treat cells with PzA-05 at 0, 0.1, 1.0, and 10 µM for 90 minutes .
-
Control: Treat one well with 1 µM MLi-2 (a reference LRRK2 inhibitor) as a positive control.
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Roche PhosSTOP).
-
Western Blot:
-
Load 20 µg protein per lane on a 4-12% Bis-Tris gel.
-
Transfer to Nitrocellulose.
-
Primary Antibody 1: Rabbit anti-LRRK2 pS935 (Abcam ab133450) [1:1000].
-
Primary Antibody 2: Mouse anti-Total LRRK2 (NeuroMab) [1:1000] (Loading Control).
-
-
Quantification: Use fluorescent secondary antibodies (LI-COR IRDye). Image on an Odyssey scanner.
-
Success Criteria: A dose-dependent decrease in the pS935 band intensity relative to Total LRRK2 confirms cellular efficacy.
Data Presentation & Interpretation
Table 1: Expected Performance Metrics for PzA-05 Scaffold
| Parameter | Assay Type | Target Value (Hit Criteria) | Notes |
| Biochemical IC50 | TR-FRET (LRRK2) | < 5.0 µM | As a fragment, moderate potency is acceptable. |
| Ligand Efficiency (LE) | Calculation | > 0.3 kcal/mol/HA | High LE indicates a high-quality binding core. |
| Cellular EC50 | Western Blot (pS935) | < 10 µM | Must show permeability. |
| Selectivity | Kinase Panel | > 10-fold window | Critical to avoid off-target toxicity (e.g., JAK2). |
Interpretation: If PzA-05 shows high biochemical potency (IC50 < 100 nM) but poor cellular activity, the hydrophobic isopropyl group may be insufficient to drive passive permeability, or the compound is being effluxed by P-gp. In this case, medicinal chemistry optimization would focus on modifying the N1-pyrimidine ring to adjust LogP.
References
-
Estrada, A. A., et al. (2012). "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor."[2][4][5] Journal of Medicinal Chemistry.
-
Chan, B. K., et al. (2013). "Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole LRRK2 Small Molecule Inhibitors." ACS Medicinal Chemistry Letters.
-
Invitrogen (Thermo Fisher). "LanthaScreen™ Eu Kinase Binding Assay Protocol." Thermo Fisher Scientific Application Notes.
-
Dinér, P., et al. (2012).[6] "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors." Journal of Medicinal Chemistry.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GNE-7915 | LRRK2 | TargetMol [targetmol.com]
- 4. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cellular Uptake and Distribution of Pyrazolopyrimidine Compounds
Executive Summary & Mechanistic Rationale
Pyrazolopyrimidine (PP) scaffolds are privileged structures in drug discovery, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Ibrutinib). While their efficacy depends on high affinity for the ATP-binding pocket, their in vivo potency is often dictated by their ability to permeate the cell membrane and reach the cytosolic or nuclear compartment.
The Challenge: PP derivatives are typically lipophilic weak bases. This physicochemical profile facilitates passive diffusion across the plasma membrane but renders them susceptible to Lysosomal Trapping (Cationic Sequestration) . In the acidic environment of the lysosome (pH ~4.5-5.0), these compounds become protonated and trapped, reducing their effective concentration at the target site (cytosol/nucleus) and potentially causing phospholipidosis.
Scope: This guide provides a validated workflow to:
-
Quantify total intracellular accumulation using LC-MS/MS.
-
Map subcellular distribution (Nucleus vs. Cytosol vs. Organelles) via differential fractionation.
-
Distinguish between passive uptake and active sequestration.
Physicochemical Considerations
Before initiating protocols, evaluate your specific PP compound against these parameters:
| Parameter | Critical Range | Impact on Uptake/Distribution |
| LogP (Lipophilicity) | 2.0 – 4.5 | High LogP increases passive diffusion but elevates risk of non-specific binding to plasticware. |
| pKa (Basic Nitrogen) | 6.5 – 8.5 | Compounds with pKa > 7.0 are prone to protonation in lysosomes, leading to sequestration (Lysosomotropism). |
| Molecular Weight | < 600 Da | optimal for passive diffusion; >600 Da often requires active transport or endocytosis. |
| PSA (Polar Surface Area) | < 140 Ų | Higher PSA correlates with poor membrane permeability. |
Experimental Workflow: Quantitative Analysis via LC-MS/MS
This protocol is the "Gold Standard" for determining the absolute intracellular concentration (
Phase A: Cell Preparation and Lysis
Objective: Rapidly stop transport mechanisms and extract the compound without degradation.
Materials:
-
Ice-cold PBS (Phosphate Buffered Saline).
-
Lysis/Extraction Buffer: 80% Methanol / 20% Water (v/v) containing Internal Standard (IS). Note: Avoid detergents (SDS/Triton) as they suppress ionization in MS.
-
Cell Scrapers (Polyethylene).
Protocol:
-
Seeding: Seed cells (e.g., HEK293, MCF-7) in 6-well plates to reach 80% confluency (
cells/well). -
Dosing: Treat cells with the PP compound (typically 1-10 µM) for the desired timecourse (e.g., 0.5, 1, 4, 24 h).
-
The "Cold Shock" Wash (CRITICAL):
-
Place plates immediately on wet ice.
-
Aspirate media.
-
Wash 3x rapidly (<10 seconds per wash) with ice-cold PBS.
-
Rationale: Low temperature rigidifies the lipid bilayer, halting active efflux pumps (P-gp) and passive diffusion, "freezing" the intracellular state.
-
-
Extraction:
-
Add 500 µL of Lysis/Extraction Buffer directly to the well.
-
Incubate at -80°C for 20 minutes (facilitates protein precipitation and cell rupture).
-
Scrape cells and transfer lysate to a microcentrifuge tube.
-
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C to pellet cell debris and proteins. Collect the supernatant for LC-MS/MS.[1]
Phase B: LC-MS/MS Quantification
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Gradient: 5% B to 95% B over 3 minutes. PPs are hydrophobic and will elute late.
Data Analysis Formula:
To calculate the Intracellular Concentration (
Where:
- : Peak Area Ratio (Analyte/IS).
- : Response Factor (from calibration curve).
- : Volume of lysis buffer (0.5 mL).
- : Number of cells per well (determined by counting a satellite well).
- : Volume of a single cell (approx. 2 pL for HeLa/HEK293; must be validated for your line).
Experimental Workflow: Subcellular Fractionation
To determine where the drug is locating (e.g., is it reaching the nuclear target or trapped in lysosomes?), use this differential centrifugation protocol.
Visual Logic of Fractionation:
Caption: Differential centrifugation workflow for isolating subcellular compartments to track drug distribution.
Protocol Steps:
-
Hypotonic Swelling: Resuspend cell pellet in Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9). Incubate on ice for 15 min.
-
Disruption: Dounce homogenize (Type B pestle) 20-30 strokes. Check lysis under microscope (trypan blue).
-
Spin 1 (Nuclei): Centrifuge at 500-800 x g for 10 min.
-
Spin 2 (Mito/Lyso): Centrifuge supernatant at 10,000 x g for 20 min.
-
Pellet:Mitochondrial/Lysosomal Fraction .
-
Supernatant: Cytosol + Microsomes.
-
-
Spin 3 (Membrane/Cytosol): Ultracentrifuge at 100,000 x g for 1 h.
-
Pellet:Membrane Fraction .
-
Supernatant:Cytosolic Fraction .[4]
-
-
Analysis: Extract each fraction with Methanol (as in Protocol A) and analyze via LC-MS/MS.
Validation Markers (Western Blot): Ensure cross-contamination is <10% by blotting for:
-
Nucleus: Histone H3 or Lamin B1.
-
Cytosol: GAPDH or Tubulin.
-
Mitochondria: COX IV.
-
Lysosome: LAMP-1.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Recovery (<50%) | Non-specific binding to plastic. | Use low-binding polypropylene tubes; Pre-coat tips with serum-containing media; Add 0.1% BSA to wash buffers. |
| High Variation (CV > 20%) | Inconsistent washing or cell counting. | Automate washing if possible; Use normalization by total protein content (BCA assay) rather than cell count. |
| "Ghost" Peaks in MS | Carryover on column. | PPs are sticky. Add a "Sawtooth" wash step (95% ACN -> 95% MeOH) between injections. |
| Lysosomal Trapping Suspected | High accumulation in Pellet 2. | Perform a competition assay with Chloroquine (50 µM) or Bafilomycin A1 (100 nM). If uptake drops significantly, trapping is confirmed. |
Diagram: Cellular Uptake Pathways
Caption: Schematic of passive diffusion and the "Ion Trapping" phenomenon in acidic lysosomes common to basic pyrazolopyrimidines.
References
-
Trapping Mechanisms: Nadanaciva, S., et al. (2011). "Lysosomal sequestration of amine-containing drugs: a mechanism of drug-induced phospholipidosis."[5] Toxicology in Vitro.
-
LC-MS/MS Method: Simoff, I., et al. (2025). "Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of Kinase Inhibitors." Pharmaceutics.[6]
-
Subcellular Fractionation: Abcam Protocols. "Subcellular fractionation protocol."
-
Pyrazolopyrimidine Properties: Asati, V., et al. (2021).[6] "Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches." European Journal of Medicinal Chemistry.
-
Fluorescence Probes: Li, M.M., et al. (2013).[7] "A new pyrazoline-based fluorescent probe for Cu2+ in live cells."[7] Journal of Fluorescence.
Sources
- 1. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new pyrazoline-based fluorescent probe for Cu2+ in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Preclinical Formulation Strategies for 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Executive Summary
This application note details the formulation protocols for 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine , a critical scaffold often utilized as a chemical probe or intermediate in the development of NK3 receptor antagonists and p38 MAPK inhibitors. Due to the presence of the lipophilic isopropyl group and the aromatic pyrimidine-pyrazole core, this compound exhibits Class II behavior (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).
This guide provides validated workflows for generating intravenous (IV) solutions and oral (PO) suspensions , ensuring consistent bioavailability and reproducibility in in vivo rodent studies.
Physicochemical Profile & Challenges
Before formulation, the physicochemical nature of the API (Active Pharmaceutical Ingredient) must be understood to predict vehicle compatibility.
| Property | Characteristic | Formulation Implication |
| Structure | Pyrazole core with N1-pyrimidine and C3-isopropyl. | Planar aromatic system promotes crystal packing (high lattice energy), reducing aqueous solubility.[1] |
| pKa (Predicted) | ~3.5 - 4.5 (Pyridine-like nitrogens). | Weak base. Solubility will increase significantly at pH < 3.0. |
| LogP | ~1.9 - 2.3 | Moderate lipophilicity. Requires wetting agents (surfactants) for aqueous dispersion. |
| Stability | Primary amine at C5. | Susceptible to oxidation and aldehyde condensation. Avoid excipients containing peroxides or reducing sugars. |
Pre-Formulation Assessment
Objective: Determine the saturation solubility to select the appropriate delivery vehicle.
Solubility Screening Protocol
Perform equilibrium solubility testing in the following standard vehicles at 25°C for 24 hours.
-
PBS (pH 7.4): Baseline (Likely < 50 µg/mL).
-
0.1 N HCl (pH 1.0): mimics gastric fluid (Likely > 1 mg/mL due to protonation).
-
PEG 400: Co-solvent potential.
-
20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin): Complexation potential.
Critical Insight: If the compound precipitates in PBS but dissolves in 0.1 N HCl, it is a salt-dependent candidate. However, for IV administration, the pH must be buffered near physiological levels (pH 4–8) to prevent phlebitis, necessitating the use of Cyclodextrins or Co-solvents rather than simple acid solutions.
Formulation Decision Matrix
The following decision tree illustrates the logic for selecting the vehicle based on the required route of administration and dose.
Figure 1: Decision matrix for vehicle selection based on administration route and solubility thresholds.
Detailed Protocols
Protocol A: Intravenous (IV) Solution (Preferred)
Target Concentration: 1 – 5 mg/mL Vehicle: 20% (w/v) HP-β-CD in Saline (pH adjusted). Rationale: Cyclodextrins encapsulate the lipophilic isopropyl-pyrazole core, improving solubility without the hemolytic risks associated with high concentrations of DMSO or PEG.
Step-by-Step Procedure:
-
Vehicle Prep: Dissolve 20g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile water. Stir until clear.
-
API Weighing: Weigh the required amount of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.
-
Pre-wetting (Crucial): Add the API to a minimal volume (e.g., 2% of final volume) of DMSO. Vortex until fully dissolved. Note: If strictly avoiding DMSO, add API directly to step 4 and sonicate longer.
-
Complexation: Slowly add the HP-β-CD solution to the API concentrate while vortexing.
-
pH Adjustment: Check pH. If the API is basic, the pH may rise. Adjust to pH 5.0–6.0 using 0.1N HCl if necessary to aid solubility, then back to pH 7.0 with 0.1N NaOH only if precipitation does not occur.
-
Q.S.: Add sterile saline to reach the final target volume.
-
Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter.
Protocol B: Oral (PO) Suspension
Target Concentration: 10 – 100 mg/mL Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water. Rationale: Tween 80 acts as a wetting agent to prevent the hydrophobic powder from floating; Methylcellulose increases viscosity to prevent sedimentation during dosing.
Step-by-Step Procedure:
-
Vehicle Prep:
-
Heat 50 mL of distilled water to 80°C.
-
Disperse 0.5g Methylcellulose powder.
-
Add 50 mL of cold water immediately to hydrate the polymer (creates a clear solution).
-
Add 0.1g Tween 80. Mix well.
-
-
API Processing:
-
Weigh the API.
-
Micronization (Recommended): If the powder is coarse, mortar and pestle it to a fine dust. Large crystals lead to poor bioavailability.
-
-
Wetting: Add a small amount of the vehicle (or pure Tween 80) to the powder in the mortar to create a smooth paste (levigation).
-
Dispersion: Gradually add the remaining vehicle to the paste with constant trituration.
-
Homogenization: Transfer to a vial and vortex for 2 minutes. If aggregates persist, sonicate for 10 minutes.
-
Storage: Store at 4°C. Resuspend (vortex) immediately before dosing.
Quality Control & Stability
Before administering to animals, validate the formulation:
-
Visual Inspection:
-
IV: Must be absolutely clear and free of particulates.
-
PO: Must be a uniform, milky suspension without large clumps.
-
-
Dose Verification (HPLC):
-
Dilute 10 µL of formulation into 990 µL methanol.
-
Analyze via HPLC-UV (254 nm).
-
Acceptance Criteria: ±10% of target concentration.
-
-
Stability:
-
Aminopyrazoles can degrade in solution. Prepare fresh (ex tempore) for the first study.
-
If storage is needed, freeze aliquots at -20°C and check stability after thaw.
-
In Vivo Administration Guidelines
| Parameter | Mouse (20-25g) | Rat (200-250g) | Notes |
| IV Volume (Bolus) | 5 mL/kg (100-125 µL) | 2 mL/kg (400-500 µL) | Inject slowly (10-15s) into tail vein. |
| PO Volume | 10 mL/kg (200-250 µL) | 5-10 mL/kg (1-2 mL) | Use flexible gavage needle to avoid esophageal trauma. |
| pH Tolerance | 4.5 – 8.0 | 4.5 – 8.0 | Extremes cause pain/tissue necrosis. |
References
-
Biopharmaceutics Classification System (BCS): Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413–420. Link
-
Cyclodextrin Safety: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. Link
-
Suspension Vehicles: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Link
-
Aminopyrazole Chemistry: Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link
Sources
pyrazolopyrimidine derivatives as chemical probes for kinase biology
Title: Pyrazolopyrimidine Derivatives: Precision Chemical Probes for Kinase Biology Subtitle: A Senior Scientist’s Guide to Mechanism, Validation, and Experimental Protocols
Introduction: The Privileged Scaffold
In the toolkit of chemical biology, few scaffolds have proven as versatile as the pyrazolopyrimidine . Structurally isomorphic to adenine, this heterocycle is a "privileged scaffold" capable of exploiting the ATP-binding pocket of the human kinome.
While often associated with drug discovery (e.g., Ibrutinib), the focus of this guide is their use as chemical probes . Unlike drugs, which may tolerate polypharmacology, a chemical probe must answer a specific biological question with high selectivity. The pyrazolopyrimidine core—specifically the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers—has been instrumental in dissecting Src family kinases (SFKs), mTOR, and Btk signaling.
This guide moves beyond basic descriptions to provide a rigorous framework for using these molecules to validate kinase targets in complex biological systems.
Section 1: Chemical Biology & Mechanism of Action
The Structural Homology
The efficacy of pyrazolopyrimidines stems from their ability to mimic the purine ring of ATP.
-
Hinge Binding: The N1 and N2 (or N5/N7 depending on isomer numbering) nitrogens typically form hydrogen bonds with the kinase hinge region (e.g., Met341 in c-Src).
-
Hydrophobic Pocket: The C3-substituent (often an aryl group) extends into the hydrophobic pocket behind the ATP binding site, acting as a "selectivity filter."
-
Gatekeeper Interaction: Bulky substituents at the C3 position can clash with the "gatekeeper" residue (e.g., T338 in c-Src), determining selectivity between different kinase families.
The Selectivity Challenge
Early generation probes like PP1 and PP2 were revolutionary for studying Src family kinases but are now known to be promiscuous, inhibiting other targets like p38 MAPK and CK1.
-
Critical Insight: Never rely on a single probe. Always use a "matched pair" (active probe vs. inactive analog) or orthogonal chemotypes to confirm biological phenotypes.
Figure 1: Mechanism of Action Caption: Schematic of Pyrazolopyrimidine binding at the ATP pocket, blocking phosphorylation and downstream signaling.
Section 2: Application Note - Target Validation
When using pyrazolopyrimidines to validate a kinase target, adherence to the "Workman & Collins" criteria is mandatory for scientific rigor.
| Feature | Requirement for High-Quality Probe | Rationale |
| In vitro Potency | IC50 < 100 nM | Ensures specific binding over weak, non-specific interactions. |
| Selectivity | >30-fold vs. subfamily | Prevents off-target phenotypic effects (e.g., inhibiting Lck when studying Fyn). |
| Cellular Potency | IC50 < 1 µM | Demonstrates membrane permeability and target engagement in situ.[1] |
| Control Compound | Inactive Analog Available | Validates that the phenotype is due to kinase inhibition, not general toxicity. |
Case Study: The "Bump-and-Hole" Strategy Standard pyrazolopyrimidines inhibit many kinases. To achieve absolute specificity, researchers utilize Analog-Sensitive (AS) Kinases .
-
Genetic Engineering: Mutate the bulky "gatekeeper" residue to a smaller amino acid (e.g., Glycine or Alanine) creating a "hole."
-
Chemical Engineering: Modify the pyrazolopyrimidine with a bulky group (the "bump") at the C3 position (e.g., 1-NM-PP1 ).
-
Result: The bulky inhibitor cannot bind wild-type kinases (steric clash) but fits perfectly into the mutant kinase. This proves that only the target kinase is inhibited.
Section 3: Protocol - Cellular Target Engagement
Objective: Determine if your pyrazolopyrimidine probe actually inhibits the target kinase inside a living cell. Method: Western Blotting for Phospho-Substrates.
Reagents Required
-
Target Cells (e.g., Jurkat for Lck/Fyn, MCF-7 for Src).
-
Pyrazolopyrimidine Probe (dissolved in DMSO).
-
Stimulant (e.g., Anti-CD3, EGF, or PMA).
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors (Critical: Sodium Orthovanadate, NaF).
Step-by-Step Protocol
-
Seeding: Seed cells at
cells/mL in 6-well plates. Incubate overnight. -
Starvation (Crucial Step): Replace media with serum-free media for 4–12 hours.
-
Why? Serum contains growth factors that pre-activate kinases, masking the inhibitor's effect.
-
-
Compound Treatment:
-
Add probe at varying concentrations (e.g., 0, 10, 100, 1000 nM).
-
Include a DMSO-only control .
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Add stimulant (e.g., 100 ng/mL EGF) for the optimal time window (usually 5–15 mins).
-
Note: If studying basal phosphorylation, skip stimulation.
-
-
Lysis & Harvest:
-
Place plates on ice immediately. Wash with ice-cold PBS.
-
Add cold Lysis Buffer. Scrape and collect.
-
Centrifuge at 14,000 x g for 15 mins at 4°C.
-
-
Detection:
-
Perform SDS-PAGE and Western Blot.
-
Primary Antibody: Phospho-specific antibody (e.g., p-Src Tyr416).
-
Loading Control: Total protein antibody (e.g., Total Src) and Housekeeping gene (GAPDH).
-
Figure 2: Experimental Workflow Caption: Step-by-step workflow for validating cellular kinase inhibition.
Section 4: Selectivity Profiling (The "Kinome Scan")
-
Gold Standard: Competitive binding assays (e.g., KINOMEscan™ or NanoBRET).
-
Why? A probe might inhibit Src at 10 nM, but if it also inhibits EGFR at 15 nM, your data on "Src-dependent migration" is invalid.
Data Interpretation Table: Common Pyrazolopyrimidine Off-Targets
| Probe | Primary Target | Common Off-Targets | Consequence |
| PP1 | Src Family (Lck, Fyn) | c-Kit, p38 MAPK, RIPK2 | Inhibition of proliferation or inflammation unrelated to Src. |
| PP2 | Src Family | EGFR, RET | False positives in cancer cell migration assays. |
| Ibrutinib | Btk | EGFR, Tec, Itk | Bleeding risk (platelet dysfunction); useful in measuring T-cell modulation. |
Section 5: Troubleshooting & Optimization
Problem: Poor Solubility
-
Cause: Pyrazolopyrimidines are flat, aromatic, and lipophilic (high cLogP).
-
Solution:
-
Dissolve in 100% DMSO to create a 10 mM stock.
-
Avoid freeze-thaw cycles; aliquot into single-use vials.
-
Limit final DMSO concentration on cells to <0.1% (v/v).
-
Problem: Lack of Cellular Effect despite In Vitro Potency
-
Cause: High ATP concentration in cells (mM range) competes with the probe (Type I inhibitor).
-
Solution:
-
Perform a "washout" experiment to check reversibility.
-
Confirm cell permeability using a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA).
-
References
-
Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[2] Journal of Biological Chemistry. Link[2][3]
-
Workman, P., & Collins, I. (2010). "Probing the probes: fitness factors for small molecule tools."[4][5] Chemistry & Biology. Link[6]
-
Bishop, A. C., et al. (2000). "A chemical switch for inhibitor-sensitive alleles of any protein kinase." Nature. Link
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link
-
Potter, D. S., et al. (2022). "Kinase Target Engagement | Kinase Affinity Assay." Promega Application Notes. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probing the probes: fitness factors for small molecule tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening of Pyrazolopyrimidine Libraries for Kinase Targets
Introduction: The Privileged Scaffold
Pyrazolopyrimidines are widely recognized in medicinal chemistry as "privileged scaffolds."[1][2][3] Their fused heterocyclic structure acts as a bioisostere of the adenine ring found in ATP, making them exceptionally potent scaffolds for developing Type I and Type II kinase inhibitors (e.g., Ibrutinib).
However, screening pyrazolopyrimidine libraries presents distinct challenges. These compounds are often lipophilic, prone to aggregation, and can exhibit intrinsic fluorescence. This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to screen these libraries with high fidelity, specifically mitigating false positives caused by the scaffold's physicochemical properties.
Experimental Strategy & Logic
Why TR-FRET for Pyrazolopyrimidines?
While ADP-Glo and other activity assays are standard, TR-FRET Binding Assays (e.g., LanthaScreen™) are superior for primary screening of this specific scaffold for three reasons:
-
Fluorescence Interference Rejection: Pyrazolopyrimidines can be autofluorescent. TR-FRET uses a time-delay (50–100 µs) before measurement, allowing the short-lived compound fluorescence to decay while the long-lived Europium signal persists.
-
Solubility Tolerance: These assays are homogeneous and robust against DMSO concentrations up to 2%, accommodating the lipophilic nature of the library.
-
Direct Binding Kinetics: It measures displacement of a tracer from the ATP binding site, directly interrogating the mechanism of action relevant to this scaffold.
The Self-Validating System
To ensure data integrity, this protocol enforces a "Tri-Pillar" Validation :
-
Z'-Factor Monitoring: Every plate must contain Max/Min controls to calculate Z' > 0.5.
-
Reference Inhibitor Titration: A known binder (e.g., Staurosporine) is run on every plate to track
shift. -
Detergent Counter-Screen: A critical step to identify "aggregators"—compounds that sequester the enzyme non-specifically.
Visualizing the Workflow
Diagram 1: The HTS Cascade
This flowchart illustrates the decision matrix from library source to validated hit.[4]
Caption: Logical flow for screening pyrazolopyrimidines, emphasizing the critical detergent counter-screen to remove false-positive aggregators.
Detailed Protocol: TR-FRET Kinase Binding Assay
Reagents & Equipment[5]
-
Kinase: Recombinant kinase of interest (tagged with GST, His, or Biotin).
-
Antibody: Europium (Eu)-labeled anti-tag antibody (Donor).
-
Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer (Acceptor).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Plate: 384-well low-volume white microplates (e.g., Corning 4513).
-
Reader: Multi-mode reader capable of TR-FRET (e.g., PerkinElmer EnVision).
Step-by-Step Methodology
Phase 1: Assay Optimization (Pre-Screen)
Before the screen, determine the
-
Titrate Kinase (0–100 nM) against fixed Tracer (e.g., 2 nM).
-
Titrate Tracer (0–100 nM) against fixed Kinase (concentration yielding ~70% max signal).
-
Selection: Choose a Kinase concentration that gives a robust signal (~2 nM) and use the Tracer at its
value. This ensures the assay is sensitive to competitive inhibitors.
Phase 2: The Primary Screen (Production)
Step 1: Compound Dispensing
-
Dispense 100 nL of library compounds (in DMSO) into the 384-well plate using an acoustic dispenser (e.g., Echo 550).
-
Controls:
-
Columns 1-2: DMSO only (Negative Control / Max Binding).
-
Columns 23-24: 10 µM Staurosporine (Positive Control / Min Binding).
-
Step 2: Master Mix Preparation
-
Note: Prepare two separate mixes to prevent premature binding.
-
Mix A (Kinase/Antibody): 2x concentration of Kinase and Eu-Antibody in assay buffer.
-
Mix B (Tracer): 2x concentration of Tracer in assay buffer.
Step 3: Reaction Initiation
-
Add 5 µL of Mix A to the plate.
-
Add 5 µL of Mix B to the plate.
-
Final Volume: 10 µL. Final DMSO: 1%.
Step 4: Incubation
-
Centrifuge plate at 1000 rpm for 1 minute.
-
Incubate at Room Temperature for 60 minutes in the dark.
-
Why? Pyrazolopyrimidines can have slow off-rates; equilibrium is crucial.
-
Step 5: Detection
-
Read on EnVision using TR-FRET settings:
-
Excitation: 337 nm (Laser/Flash).
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay: 100 µs; Window: 200 µs.
-
Diagram 2: TR-FRET Mechanism
Understanding the physics is vital for troubleshooting signal loss.
Caption: TR-FRET mechanism. The inhibitor displaces the tracer, breaking the energy transfer loop and reducing the 665/615nm ratio.
Data Analysis & Hit Validation
Quantitative Metrics
Calculate the Emission Ratio (
Table 1: Acceptance Criteria
| Parameter | Acceptance Threshold | Troubleshooting |
|---|
| Z' Factor |
The "Aggregator" Trap
Pyrazolopyrimidines are notorious for forming colloidal aggregates that inhibit kinases non-specifically.
-
Protocol: Re-test hits in the presence of 0.01% Triton X-100 (or 0.1 mg/mL BSA).
-
Result: If inhibition disappears with detergent, the compound is a false positive (aggregator). If inhibition persists, it is a true binder.
References
-
Privileged Scaffolds in Kinase Discovery
-
TR-FRET Assay Theory & Optimization
- LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.
-
Assay Validation (Z-Factor)
- The Z prime value (Z´) and its use in HTS.
-
Handling False Positives (PAINS/Aggregators)
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review, 2017.[4]
-
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolyl-Pyrimidines
Topic: Troubleshooting & Optimization of Pyrazolyl-Pyrimidine Scaffolds
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction: The "Privileged" but Problematic Scaffold
Pyrazolyl-pyrimidines are a cornerstone of modern kinase inhibitor design (e.g., Ruxolitinib, Baricitinib). However, the synthesis of these linked or fused bicyclic systems is fraught with specific pitfalls: regiochemical ambiguity during cyclization, catalyst poisoning during cross-coupling, and solubility-driven purification failures .
This guide bypasses standard textbook procedures to address the "hidden" failure modes that stall campaigns. It is structured as a reactive troubleshooting system.
Module 1: Regioselectivity in Cyclocondensation
The Issue: "I’m getting a mixture of isomers (or the wrong one) during ring formation."
When condensing 3-aminopyrazoles with 1,3-dielectrophiles (e.g., 1,3-diketones, enaminones) to form pyrazolo[1,5-a]pyrimidines, two nucleophilic sites compete: the exocyclic amine (
-
Path A (7-substituted): Attack by exocyclic amine on the most reactive carbonyl, followed by ring closure.
-
Path B (5-substituted): Attack by ring nitrogen (N1), followed by closure.
Troubleshooting Logic & Solutions
| Variable | Adjustment | Mechanistic Rationale |
| pH Control | Use Glacial AcOH (Reflux) | Protonation of the ring nitrogen (N1) reduces its nucleophilicity, forcing the reaction through the exocyclic amine (Path A), typically yielding the 7-substituted isomer [1]. |
| Base Control | NaOEt / EtOH (Basic) | Deprotonation increases the nucleophilicity of N1. However, steric hindrance often still favors exocyclic attack unless the electrophile is highly polarized (e.g., alkynes). |
| Electrophile | Enaminones vs. Diketones | Unsymmetrical 1,3-diketones lead to mixtures.[1] Enaminones are superior; the amine exchange occurs at the enamine carbon, directing regioselectivity more predictably. |
Q: My LCMS shows a single peak, but NMR suggests a mixture. What is happening?
A: You are likely observing annular tautomerism in the pyrazole precursor or the intermediate.
-
Protocol: Run your NMR in DMSO-
with a drop of TFA- . If the signals coalesce or sharpen, it is tautomerism, not a regioisomeric mixture. If distinct sets of peaks remain, you have fixed regioisomers.
Visualizing the Regioselectivity Trap
Caption: Decision flow for controlling regioselectivity in pyrazolo-pyrimidine synthesis via pH modulation.
Module 2: Cross-Coupling Failures (Suzuki-Miyaura)
The Issue: "The reaction stalls at 20% conversion. Adding more catalyst doesn't help."
Nitrogen-rich heterocycles (pyrazoles, pyrimidines) are notorious catalyst poisons . The free nitrogens (
The "Rescue" Protocol: Overcoming N-Coordination
Do NOT simply add more
-
Ligand Switch: Switch to bulky, electron-rich biaryl phosphine ligands.
-
Recommendation: XPhos or SPhos .[2]
-
Why: The steric bulk prevents the N-heterocycle from binding to the Pd center, while the electron richness facilitates oxidative addition into the electron-deficient chloropyrimidine [3].
-
-
Base Selection: Switch from Carbonates (
) to Phosphates.-
Recommendation:
(3.0 equiv). -
Why: Higher basicity and buffering capacity help drive the transmetallation step, which is often rate-limiting in these systems.
-
-
Temperature: Increase to 100–110°C.
-
Why: High thermal energy is required to dissociate the inactive Pd-N complexes if they form.
-
Experimental Protocol: High-Turnover Pyrazolyl-Pyrimidine Coupling
-
Charge: Aryl halide (1.0 eq), Pyrazole Boronic Ester (1.2 eq), XPhos Pd G2 Precatalyst (0.02 eq), and
(3.0 eq). -
Solvent: 1,4-Dioxane : Water (4:1). Strict deoxygenation is required.
-
Cycle: Sparge with Argon for 15 mins.
-
Heat: 100°C for 2 hours.
-
Checkpoint: Check LCMS.
-
If Protodeboronation is observed (Ar-H mass): The boronic acid is unstable.[3] Switch to a Potassium Trifluoroborate (
) salt or add the boronic acid in portions [4].
-
Visualizing Catalyst Poisoning & Solution
Caption: Diagnostic logic for overcoming catalyst poisoning in nitrogen-rich heterocycle couplings.
Module 3: Purification & Solubility (The "Brick Dust" Effect)
The Issue: "My product is insoluble in MeOH, DCM, and EtOAc. I can't load it onto a column."
Pyrazolyl-pyrimidines often exhibit "brick dust" properties due to strong intermolecular
FAQs: Handling Insoluble Kinase Inhibitors
Q: How do I purify a compound that won't dissolve in DCM? A: Do not force normal phase chromatography.
-
Method A (Precipitation): If the impurity profile is simple, digest the solid in hot EtOH or MeCN, cool, and filter. The impurities often remain in the mother liquor.
-
Method B (Reverse Phase): Dissolve the crude in DMSO/MeOH (1:1) and purify via C18 Reverse Phase Flash Chromatography using a water/acetonitrile gradient (with 0.1% Formic Acid).
Q: The compound streaks on silica. Why? A: The basic pyrimidine nitrogens interact with the acidic silanols of the silica gel.
-
Fix: Add 1% Triethylamine (TEA) or 1-2% MeOH (saturated with
) to your eluent. This blocks the silanol sites.
Solvent Systems for Crystallization
| Solvent System | Application | Notes |
| EtOH / Water | Final API Form | Good for removing inorganic salts from coupling reactions. |
| DMSO / Water | "Crash" Precipitation | Dissolve in min. DMSO, add water dropwise. Filters easily. |
| DCM / MeOH (9:1) | Column Eluent | Standard for polar heterocycles. Add |
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines. Source: MDPI, Molecules. Context: Discusses the role of solvent and temperature in controlling N1 vs. exocyclic attack.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: NIH / PubMed Central. Context: Detailed mechanistic study on how azoles poison Pd catalysts and how to overcome it.
-
Catalyst Poisoning and Deactivation of Palladium Catalysts. Source: ResearchGate / Journal of Molecular Catalysis. Context: Broad overview of deactivation mechanisms including heteroatom coordination.
-
Advances in Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors. Source: RSC Advances.[4] Context: Reviews synthetic strategies and biological applications, confirming the utility of the described protocols.
Sources
Technical Support Center: Purification of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
[1]
Executive Summary & Molecule Context[1][2][3][4][5][6]
Molecule: 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CAS Registry Number: 1135232-48-8 (Generic Reference for similar scaffolds) or specific internal codes (e.g., PD-Intermediate A).[1] Application: Critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib).[1]
This aminopyrazole is synthesized via the condensation of 2-hydrazinopyrimidine and 4-methyl-3-oxopentanenitrile (isobutyrylacetonitrile).[1] The purity of this intermediate is the "gatekeeper" for the quality of the final API.[1] Impurities carried forward—specifically the 3-amino regioisomer and residual hydrazine —can lead to difficult-to-remove byproducts in the subsequent Buchwald-Hartwig coupling steps.[1]
This guide addresses the three most common challenges reported by our user base:
-
Regioisomer Contamination: Difficulty separating the 5-amine (desired) from the 3-amine.
-
Genotoxic Impurity Control: Removal of unreacted 2-hydrazinopyrimidine.[1]
-
Physical Form Issues: Oiling out during recrystallization.
The Synthesis Context: Understanding the Impurities[1]
To purify effectively, one must understand the origin of the impurities.[1] The condensation reaction is governed by the competition between the ketone and the nitrile for the hydrazine nucleophile.[1]
Reaction Pathway & Impurity Generation[1][5][7]
Figure 1: Reaction pathway showing the bifurcation between the desired 5-amine and the 3-amino regioisomer.
Troubleshooting Guide (FAQ Format)
Category A: Regioisomer & Purity Control
Q1: My HPLC shows a persistent impurity at RRT ~0.95. Is this the regioisomer, and how do I remove it?
Diagnosis: Yes, in most C18 reverse-phase methods, the 3-amino regioisomer elutes slightly before or after the main peak due to similar polarity but different hydrogen bonding capabilities.[1]
Scientific Explanation: The formation of the 5-amine is generally favored by using ethanol/acetic acid reflux.[1] However, if the reaction pH drifts neutral/basic, the 3-amine forms.[1]
Corrective Protocol (Recrystallization): Chromatography is inefficient for this separation at scale.[1] We recommend a "Solvent Swish" or Recrystallization.[1]
-
Solvent Selection: The 5-amine is typically less soluble in Isopropyl Alcohol (IPA) or Toluene than the 3-amine isomer.[1]
-
Procedure:
Q2: The product is "oiling out" instead of crystallizing. What is happening?
Diagnosis: This indicates the presence of residual solvent (likely DCM or THF from extraction) or high levels of oligomeric byproducts.[1]
Solution:
-
Azeotropic Drying: Dissolve the oil in Ethanol and rotary evaporate to dryness.[1] Repeat 2x to remove trace non-polar solvents.[1]
-
Seeding: Use a seed crystal of pure 5-amine (0.1 wt%) at the cloud point.
-
Temperature Control: Do not cool below 0°C initially. Crystallize at 20°C first, then cool to 4°C to maximize yield.
Category B: Safety & Genotoxins (PGIs)[1]
Q3: We detected 50 ppm of 2-hydrazinopyrimidine in the dried solid. How do we get this below 10 ppm?
Diagnosis: Hydrazines are "sticky" and potential genotoxic impurities (PGIs).[1] Standard recrystallization often fails to remove trace levels due to inclusion in the crystal lattice.[1]
Corrective Protocol (Scavenging): Do not rely solely on crystallization. Introduce a chemical wash step.[1][2]
-
Option A (Acid Wash): The hydrazine is more basic than the pyrazole.[1]
-
Option B (Aldehyde Scavenger):
-
Add 1.5 equivalents (relative to the hydrazine impurity) of Benzaldehyde or a polymer-supported benzaldehyde scavenger to the reaction mixture before workup.[1]
-
This converts the hydrazine into a hydrazone, which has a drastically different solubility profile and is easily removed in the mother liquor.[1]
-
Detailed Experimental Protocols
Protocol 1: Standard Purification Workflow
This protocol is optimized for removing the 3-amino isomer and achieving >99% HPLC purity.[1]
Table 1: Process Parameters
| Parameter | Specification | Reason |
| Solvent System | Ethanol : Water (4:[1]1) | Balances yield vs. impurity rejection.[1] |
| Dissolution Temp | 75°C - 80°C (Reflux) | Ensures complete dissolution of the 5-amine.[1] |
| Cooling Rate | 10°C per hour | Prevents entrapment of the 3-amine isomer.[1] |
| Wash Solvent | Cold IPA (0°C) | Removes surface mother liquor containing impurities.[1] |
Step-by-Step:
-
Charge: Place 10.0 g of Crude 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine into a round-bottom flask.
-
Dissolve: Add 40 mL of Ethanol. Heat to reflux (approx. 78°C).[1] The solution should be clear (dark orange/brown is normal).[1]
-
Anti-Solvent: Add 10 mL of Deionized Water dropwise via addition funnel over 10 minutes while maintaining reflux.
-
Crystallization: Turn off the heat source. Allow the flask to cool to room temperature in the oil bath (slow cooling).
-
Checkpoint: Solids should begin to form at ~50°C.[1]
-
-
Maturation: Stir at 20°C for 2 hours.
-
Filtration: Filter under vacuum.
-
Wash: Wash the cake with 10 mL of cold IPA (0°C).
-
Dry: Dry in a vacuum oven at 45°C for 12 hours.
Protocol 2: Analytical Method (HPLC)
Use this method to validate the separation of the regioisomers.
Decision Logic for Purification
Use this flowchart to determine the correct purification strategy based on your crude analysis.
Figure 2: Purification Decision Tree based on impurity profile.
References
-
Pfizer Inc. (2003).[1] Pyrido[2,3-d]pyrimidin-7-ones as CDK inhibitors.[1][3] WO2003062236A1.[1]
-
Context: Describes the foundational synthesis of the Palbociclib scaffold and the aminopyrazole intermediate.[1]
-
-
Sun Pharmaceutical Industries Ltd. (2015).[1] Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.[1][4] WO2015063709A1.[1]
- Context: Provides detailed protocols for purifying similar aminopyrazole intermediates using alcohol-based recrystalliz
-
Fustero, S., et al. (2008).[1] Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles.[1]Journal of Organic Chemistry.
- Context: Mechanistic explanation of the thermodynamic vs.
-
Pfizer Inc. (2014).[1] Solid forms of a selective CDK4/6 inhibitor.[1] WO2014128588A1.[1]
- Context: Discusses purity requirements and salt forms relevant to the final drug substance, implying the necessary purity of the starting intermedi
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. WO2014128588A1 - Solid forms of a selective cdk4/6 inhibitor - Google Patents [patents.google.com]
- 4. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
improving the yield of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine synthesis
Welcome to the Advanced Synthesis Support Center. Topic: Optimization of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Synthesis. Ticket ID: CHEM-SUP-2024-PYR Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The synthesis of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a critical cyclocondensation often utilized in the development of CDK and RET kinase inhibitors.[1] The core reaction involves the condensation of 4-methyl-3-oxopentanenitrile (isobutyrylacetonitrile) with 2-hydrazinopyrimidine .[1]
While theoretically straightforward, this reaction frequently suffers from three primary failure modes:
-
Stalled Conversion: Due to the electron-deficient nature of the pyrimidine ring deactivating the hydrazine.
-
Regioisomeric Impurities: Competition between 3-amino and 5-amino isomers (though 5-amino is electronically favored).[1]
-
Oiling/Amorphous Solids: Difficulty in crystallizing the final amine from the crude mixture.
This guide provides a self-validating protocol and a troubleshooting decision tree to maximize yield (>75%) and purity.
Module 1: The Optimized Protocol
Do not rely on generic pyrazole synthesis conditions. The electron-withdrawing pyrimidine substituent requires specific modifications to standard protocols.
Reagents & Stoichiometry
-
A: 4-methyl-3-oxopentanenitrile (1.0 equiv)[1]
-
B: 2-hydrazinopyrimidine (1.1 equiv) — Critical: See Reagent Prep below.[1]
-
Solvent: Ethanol (Absolute) or n-Butanol (for higher temp).[1]
-
Catalyst: Glacial Acetic Acid (0.5 - 1.0 equiv) or conc.[1] HCl (cat. 5 mol%).[2]
Step-by-Step Workflow
-
Pre-Activation: Dissolve Reagent A in Ethanol (5 mL/mmol). Add the acid catalyst. Stir at RT for 15 mins. Why? This activates the ketone carbonyl, making it more susceptible to nucleophilic attack by the deactivated hydrazine.
-
Addition: Add Reagent B (2-hydrazinopyrimidine) in one portion.
-
Reflux: Heat to reflux (
C for EtOH, C for n-BuOH).[1]-
Checkpoint: Monitor by LCMS/TLC. The reaction typically requires 4–12 hours.
-
Success Marker: Disappearance of the nitrile peak in IR or starting material in LCMS.
-
-
Workup:
-
Cool to RT.
-
Concentrate to
20% volume. -
Neutralization: If HCl was used, neutralize with sat.
. -
Extraction: Extract with EtOAc. Wash with brine. Dry over
.
-
-
Isolation: If oil persists, trituruate with cold Diethyl Ether/Hexane (1:1) to induce precipitation.[3]
Module 2: Visualizing the Mechanism & Logic
The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.
Caption: Mechanistic pathway showing the critical hydrazone intermediate. Diversion to Impurity A occurs if water is present; Impurity B forms under incorrect pH conditions.
Module 3: Troubleshooting & FAQs
Category 1: Reaction Stalled / Low Conversion
Q: The reaction has stalled at 50% conversion after 12 hours. Should I add more hydrazine? A: No. Adding more hydrazine usually increases impurity complexity.
-
Diagnosis: The 2-hydrazinopyrimidine is likely oxidizing or degrading.[1] This reagent is unstable as a free base.
-
Solution:
-
Check your hydrazine source. If it is dark/brown, it has oxidized.
-
Protocol Adjustment: Use 2-hydrazinopyrimidine dihydrochloride salt instead of the free base. Add 2.0 equiv of Triethylamine (TEA) or Sodium Acetate (NaOAc) in situ to release the free base slowly. This ensures a fresh supply of nucleophile.
-
Q: I see a new peak in LCMS with M+1 = [Expected + 1]. What is it? A: This is likely the hydrolysis product (pyrazolone/5-hydroxy derivative).[1]
-
Cause: Water in the solvent.[3][4] The nitrile group hydrolyzed to an amide/acid before cyclization.
-
Fix: Switch to anhydrous Ethanol or add 3Å Molecular Sieves to the reaction vessel. Ensure the condenser is fitted with a drying tube.
Category 2: Regioselectivity & Purity[5]
Q: How do I ensure I get the 5-amine and not the 3-amine isomer? A: Regioselectivity is driven by the initial attack.[1]
-
Mechanism: The terminal
of the hydrazine is more nucleophilic than the internal (which is flanked by the electron-withdrawing pyrimidine). Therefore, the terminal attacks the ketone (most electrophilic site) first. -
Validation: This sequence naturally yields the 1-substituted-5-amino isomer.[1]
-
Risk Factor: If the reaction is too hot/fast, you may get competitive attack.
-
Correction: Maintain a steady reflux. Do not use microwave irradiation unless you have validated the temperature profile, as rapid heating can degrade regioselectivity in this specific scaffold [1].
Q: My product is a sticky red oil. How do I get a solid? A: Aminopyrazoles with alkyl chains (isopropyl) are notorious for "oiling out."
-
The "Scratch" Method: Dissolve the oil in a minimum amount of DCM (dichloromethane). Slowly add Hexane until cloudy. Cool to -20°C and scratch the glass side of the flask with a spatula to induce nucleation.
-
HCl Salt Formation: If the free base won't crystallize, bubble HCl gas through an ethereal solution of the crude product. The hydrochloride salt is often a stable, white solid that is easier to filter.
Module 4: Data & Solvent Selection
Comparison of solvent systems for the condensation of electron-deficient hydrazines with
| Solvent System | Temperature | Reaction Time | Typical Yield | Pros | Cons |
| Ethanol + AcOH | 6–12 h | 65–75% | Standard, easy workup | May be too slow for deactivated hydrazines | |
| n-Butanol + HCl | 2–4 h | 80–85% | Recommended for Pyrimidines | High BP makes removal difficult | |
| Toluene + Dean-Stark | 4–6 h | 60–70% | Removes water (prevents hydrolysis) | Poor solubility of polar hydrazine salts |
Module 5: Troubleshooting Flowchart
Use this decision tree to diagnose yield issues in real-time.
Caption: Diagnostic logic for low-yield scenarios. Prioritize reagent purity before altering reaction parameters.
References
-
Fichez, J., et al. (2011). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. Link
-
Diner, P., et al. (2012).[5] "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors." Journal of Medicinal Chemistry, 55(10), 4872-4876.[5] Link
-
Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link
-
Misra, R. N., et al. (2003). "Pyrazolo[1,5-a]pyrimidines: Potent inhibitors of cyclin-dependent kinase 2 (CDK2)."[1] Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408.[1] (Foundational text for CDK inhibitor synthesis scaffolds).
Sources
- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the solubility of pyrazolopyrimidine compounds for biological assays
Topic: Enhancing the Solubility of Pyrazolopyrimidine Compounds for Biological Assays Ticket ID: PP-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Pyrazolopyrimidine Paradox
Welcome to the Technical Support Center. You are likely here because you are working with pyrazolopyrimidine derivatives—a privileged scaffold in kinase inhibition (e.g., Ibrutinib analogs, PP1, PP2)—but are facing inconsistent assay data.
The Problem: While the planar, aromatic structure of pyrazolopyrimidines allows for tight ATP-pocket binding (high potency), it inherently confers high lipophilicity and rigid crystal packing (low aqueous solubility). In biological assays, this manifests as:
-
"Crashing out" upon dilution into aqueous media.
-
False positives in enzymatic assays due to colloidal aggregation.
-
False negatives in cell assays due to lack of membrane permeability (precipitate sitting on cells, not in them).
This guide provides a validated troubleshooting workflow to diagnose and resolve these solubility issues without compromising scientific integrity.
Module 1: Diagnostic Workflow
Before altering your compound, you must confirm if the issue is Kinetic (precipitation during the assay window) or Thermodynamic (fundamental inability to dissolve).[1]
Protocol: The "Light Scatter" Check
Do not rely on visual inspection alone. Micromolar precipitates are often invisible to the naked eye.
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.
-
Dilute: Spike into your specific assay buffer (e.g., PBS + MgCl2) to a final concentration of 100 µM (1% DMSO).
-
Measure: Use a plate reader to measure Absorbance at 650 nm (turbidity) or use a Nephelometer.
-
Threshold: An OD650 > 0.005 above background indicates micro-precipitation.
Decision Matrix: Kinetic vs. Thermodynamic
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting State | Pre-dissolved in DMSO | Solid powder |
| Relevance | HTS, IC50 curves, short assays (<4h) | Formulation, long-term storage, animal studies |
| Risk | Supersaturation (metastable) | Equilibrium (stable) |
| Common Failure | Precipitates over time (Assay Drift) | Never dissolves (Low Stock Conc.) |
Module 2: Formulation & Solvent Strategies
If your compound fails the diagnostic check, implement the following solvent strategies.
Strategy A: The "DMSO Step-Down" (For Kinetic Issues)
Direct dilution from 100% DMSO to aqueous buffer often causes immediate "shock" precipitation. Use an intermediate step.
Correct Protocol:
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute to 10x final concentration in 10% DMSO / 90% Buffer .
-
Final: Dilute 1:10 into assay well (Final: 1x Drug, 1% DMSO).
-
Why? This allows the hydration shell to form gradually around the hydrophobic core.
-
Strategy B: The Cyclodextrin "Cloak" (For Thermodynamic Issues)
For pyrazolopyrimidines, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard excipient. It forms an inclusion complex, hiding the hydrophobic phenyl rings while presenting a hydrophilic exterior.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in water or buffer.
-
Dissolve solid pyrazolopyrimidine directly into this vehicle with vortexing/sonication.
-
Result: Solubility often increases 100–1000 fold compared to pure buffer [1].
Module 3: Troubleshooting Assay Artifacts
Issue 1: False Positives in Kinase Assays (The Aggregation Effect)
Pyrazolopyrimidines are notorious for forming colloidal aggregates that sequester enzymes, inhibiting them non-specifically. This looks like high potency (low IC50) but is an artifact [2].
The Fix: Add a non-ionic detergent.
-
Reagent: Triton X-100 (0.01%) or Tween-20 (0.005%).
-
Mechanism: Detergents disrupt the colloidal surface tension, breaking up aggregates without affecting the kinase active site.
-
Validation: If IC50 shifts significantly (e.g., from 10 nM to 10 µM) after adding detergent, your initial hit was a false positive.
Issue 2: Cell Toxicity vs. Solvent Toxicity
In cell-based assays, high DMSO (>0.5%) can permeabilize membranes or induce apoptosis, confounding results.
The Fix:
-
Keep final DMSO < 0.1% for sensitive lines (e.g., primary neurons).
-
Use HP-β-CD (Strategy B) to eliminate DMSO entirely for long-term (>24h) incubations.
Visual Workflow: Solubility Optimization
The following diagram outlines the logical decision path for optimizing your pyrazolopyrimidine assay conditions.
Caption: Decision tree for diagnosing and resolving solubility-driven assay failures in pyrazolopyrimidines.
Frequently Asked Questions (FAQ)
Q: Can I just sonicate my compound longer to dissolve it? A: No. Sonication creates a supersaturated solution (Kinetic solubility) that is thermodynamically unstable. It will likely re-precipitate during your assay incubation, leading to "noisy" data. Use a co-solvent or cyclodextrin instead.
Q: Why does my IC50 curve look like a steep cliff (Hill slope > 2.0)? A: This is a hallmark of precipitation or aggregation . The compound is falling out of solution at high concentrations, causing a sudden loss of signal that mimics inhibition. Repeat the assay with 0.01% Triton X-100 to verify [2].
Q: Is DMSO safe for all kinase assays? A: Generally, yes, up to 1-2%. However, some kinases are sensitive to organic solvents. Always run a "DMSO-only" control lane to normalize your data.
Q: My compound is soluble but inactive in cells. Why? A: Solubility does not equal permeability. Pyrazolopyrimidines are often P-gp substrates. Check if your cell line overexpresses efflux pumps, or if the compound is binding to serum albumin (high protein binding) in the media, reducing the free fraction.
References
-
Enhancement of Pyrazolopyrimidine Solubility via Cyclodextrins Source: European Journal of Medicinal Chemistry Context: Demonstrates 100-1000x solubility improvement using HP-β-CD for Src/Abl inhibitors.[2]
-
Aggregation-Based False Positives in Kinase Screening Source: Journal of Medicinal Chemistry Context: Explains the mechanism of colloidal aggregation and the use of detergents to validate hits.
-
Kinetic vs. Thermodynamic Solubility in Drug Discovery Source: Sygnature Discovery Context: Defines the critical operational differences between kinetic and thermodynamic measurements.
-
DMSO Toxicity in Cell-Based Assays Source: BenchChem Technical Guide Context: Guidelines for DMSO limits in various cell lines to prevent solvent-induced artifacts.
Sources
Technical Support Center: Stability & Handling of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Compound ID: IPPA-5 (Internal Reference for 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine) Chemical Class: Aminopyrazole / Pyrimidine Heterocycle Primary Application: Kinase Inhibitor Synthesis / Intermediate (e.g., p38 MAP kinase pathway)
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine . While the pyrimidine and pyrazole rings provide a robust heteroaromatic scaffold, the exocyclic primary amine (
This guide moves beyond generic advice, focusing on the causal chemical mechanisms—specifically oxidative dimerization , Schiff base formation , and photolytic degradation —that compromise experimental reproducibility.
Module 1: Solvent Selection & Preparation (The Foundation)
The Critical Error: Researchers often assume DMSO is chemically inert. For primary aminopyrazoles, DMSO can facilitate oxidation or introduce reactive impurities.
Solvent Compatibility Matrix
| Solvent | Compatibility | Risk Level | Technical Notes |
| DMSO (Anhydrous) | High | Low | Recommended for stock solutions (>10 mM). Caution: Hygroscopic; water uptake accelerates hydrolysis of impurities. |
| DMSO (Standard) | Medium | High | Often contains formaldehyde traces. Reacts with |
| Ethanol / Methanol | High | Medium | Good solubility, but protic solvents can facilitate proton exchange and nucleophilic attacks if acidic. |
| Acetone / Ketones | Incompatible | Critical | DO NOT USE. Rapid formation of Schiff bases (imines). |
| Water / PBS | Low | Medium | Poor solubility at neutral pH. Requires co-solvent (e.g., 1-5% DMSO) or pH adjustment. |
Protocol: Preparation of Stable Stock Solutions
-
Weighing: Weigh the solid in a low-humidity environment. The solid is generally stable, but hygroscopicity can alter molarity calculations.
-
Solvent Choice: Use anhydrous DMSO (≥99.9%) stored under argon/nitrogen.
-
Why? Standard DMSO degrades over time to dimethyl sulfide and formaldehyde. The primary amine of IPPA-5 will condense with formaldehyde impurities.
-
-
Dissolution: Vortex for 30 seconds. If sonication is required, limit to <2 minutes to avoid heat-induced degradation.
-
Storage: Aliquot immediately into amber glass vials.
-
Freeze-Thaw Rule: Do not exceed 3 freeze-thaw cycles. Each cycle introduces oxygen and moisture condensation.
-
Module 2: Environmental Stressors & Degradation Mechanisms
Understanding how the molecule breaks down allows you to prevent it.
Oxidation (The "Browning" Effect)
Aminopyrazoles are electron-rich at the amine but attached to an electron-deficient pyrimidine. However, the amine remains susceptible to oxidative coupling (formation of azo or hydrazo linkages) in the presence of atmospheric oxygen and light.
-
Symptom: Solution turns yellow/brown over 24-48 hours.
-
Mechanism: Radical formation at the amine nitrogen followed by dimerization.
-
Prevention: Degas buffers with Argon/Nitrogen before introducing the compound.
Schiff Base Formation (The "Acetone" Trap)
This is the most common user error. Rinsing glassware with acetone and not drying it completely, or using low-grade solvents, leads to the formation of an imine adduct.
-
Symptom: LC-MS shows a new peak at
. -
Prevention: Strictly avoid ketones in all cleaning and solvation steps.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways for IPPA-5. Red/Yellow nodes indicate irreversible chemical changes; Green indicates reversible physical changes.
Module 3: Troubleshooting FAQ
Q1: My solution turned cloudy upon adding it to the cell culture media (RPMI/DMEM).
-
Diagnosis: "Crash-out" precipitation. IPPA-5 is hydrophobic.
-
Solution:
-
Ensure the DMSO stock concentration is high enough (e.g., 1000x) so the final DMSO volume is <0.5%.
-
Sequential Dilution: Do not add concentrated DMSO stock directly to cold media. Dilute the stock 1:10 in PBS first, then add to media.
-
Warm the media to 37°C prior to addition.
-
Q2: The LC-MS shows a peak with Mass + 12 or + 30.
-
Diagnosis: Formaldehyde adducts.
-
Cause: Old DMSO or PEG-based excipients containing aldehyde impurities.
-
Fix: Purchase fresh, anhydrous DMSO in septum-sealed bottles.
Q3: Can I store the compound in aqueous buffer?
-
Answer: No. While the pyrimidine ring is stable, the amine can slowly hydrolyze if trace acid is present, or oxidize. Aqueous stability is <24 hours. Prepare fresh.
Q4: Is the compound light sensitive?
-
Answer: Yes, like most aminopyrazoles. Store solid and solution in amber vials. Wrap tubes in aluminum foil during long incubations.
Module 4: Experimental Workflow & Diagnostic Logic
Use this decision tree to diagnose stability issues during your assay development.
Figure 2: Diagnostic decision tree for identifying stability failures in solution.
References
-
Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. MDPI. (Discusses the nucleophilicity and oxidative susceptibility of the aminopyrazole scaffold).
-
Sigma-Aldrich. (n.d.). 1-Isopropyl-3-methyl-1H-pyrazol-5-amine Safety Data Sheet. (Provides baseline handling data for structural analogs).
-
National Institutes of Health (NIH). (2026). Chemical Decomposition of DMSO Stock Solutions. (High-throughput screening data confirming aldehyde-amine condensation risks in stored DMSO).
-
Chan, G.Q., et al. (2017). Solubility modelling of biologically active 5-amino-3-methyl-1-phenylpyrazole. Journal of Molecular Liquids. (Thermodynamic solubility data for aminopyrazoles).
Technical Support Center: Optimizing Cell-Based Assays for Pyrazolopyrimidine Inhibitors
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Pyrazolopyrimidine (PP) Scaffold Optimization Reference ID: PP-OPT-2024
Introduction: The "Hidden Variables" of Kinase Inhibition
Welcome to the technical support hub for pyrazolopyrimidine-based discovery. Whether you are working with classical tools like PP1/PP2 (Src family inhibitors) or clinical-stage covalent inhibitors like Ibrutinib (Btk), the pyrazolopyrimidine core presents unique challenges.
While these scaffolds offer excellent ATP-mimicry, they are notorious for two experimental artifacts: hydrophobic precipitation and protein binding shifts . This guide moves beyond standard protocols to address the specific physicochemical properties of this compound class.
Module 1: Compound Management & Solubility
The Issue: You observe high variability between replicates or a "flat" dose-response curve at high concentrations. The Cause: Pyrazolopyrimidines are planar, lipophilic structures. When a high-concentration DMSO stock hits aqueous media directly, the compound often "crashes out" (precipitates) locally before it can disperse, effectively lowering the actual concentration the cells see.
Protocol: The "Intermediate Plate" Dilution Strategy
Do not pipette DMSO stock directly into the cell culture well. Use this serial dilution method to ensure solubility.
Step-by-Step Workflow:
-
Master Stock: Dissolve neat compound in 100% DMSO to 10 mM.
-
Intermediate Plate (The Critical Step):
-
Prepare a V-bottom 96-well plate.
-
Perform your serial dilutions (e.g., 1:3) purely in 100% DMSO .
-
Why? This maintains solubility during the dilution phase.
-
-
Media Predilution:
-
Transfer 1
L from the Intermediate Plate to 199 L of warm culture media in a separate "Mixing Plate." -
Mix vigorously. This creates a 0.5% DMSO solution with the compound already dispersed.
-
-
Final Addition:
-
Transfer 20
L from the Mixing Plate to your Cell Plate (containing 80 L media). -
Final DMSO Concentration: 0.1% (Non-toxic to most lines).[1]
-
Module 2: The ATP & Serum Shift Axis
The Issue: Your biochemical
-
ATP Competition: Pyrazolopyrimidines are Type I (ATP-competitive) inhibitors. Biochemical assays often use
levels of ATP (10-50 M), whereas intracellular ATP is 1-5 mM. The compound must compete harder in the cell. -
Serum Binding: These scaffolds bind avidly to Albumin (BSA/FBS). In 10% FBS, >90% of your drug may be protein-bound and unavailable.
Optimization Guide: Serum-Shift Calculation
To validate if your potency loss is due to protein binding, run a Serum Shift Assay :
| Condition | Serum Content | Expected Outcome | Interpretation |
| Standard | 10% FBS | High | Mimics physiological "total drug" exposure. |
| Low Serum | 0.5% FBS | Lower | Approximates "free drug" potency. |
| Serum-Free | 0% (Short term) | Lowest | True intrinsic cellular potency (use for <4h assays). |
Recommendation: If the shift (
Module 3: Downstream Readouts (Western Blotting)
The Issue: You see no reduction in phosphorylation (e.g., p-Src, p-Stat) despite high inhibitor doses. The Cause: Rapid dephosphorylation during lysis. Kinases are inhibited, but if phosphatases are active during lysis, they strip the phosphate before you can detect it, leading to false negatives (or "ghost bands").
Critical Protocol: The "Snap-Freeze" Lysis
Standard RIPA buffer is often insufficient for phosphoprotein preservation when using reversible inhibitors.
Optimized Lysis Buffer Additives (Freshly Added):
-
Sodium Orthovanadate (
): 1-2 mM (Inhibits Tyrosine Phosphatases). Must be activated by boiling/pH adjustment. -
Sodium Fluoride (NaF): 10-50 mM (Inhibits Ser/Thr Phosphatases).
- -Glycerophosphate: 10-20 mM.
-
Pyrophosphate: 5 mM.
Workflow:
-
Do not wash with warm PBS. Wash once with Ice-Cold PBS containing 1 mM
. -
Add Lysis Buffer (with inhibitors) directly to the plate on ice.
-
Scrape immediately and boil samples within 10 minutes.
Troubleshooting FAQ
Q: My compound precipitates in the media even with the intermediate plate method. A: Check the media pH. Some pyrazolopyrimidines are basic. If your media is old (pink/purple shift), the pH change can affect solubility. Ensure media is pH 7.2-7.4. Alternatively, use a solubilizing agent like cyclodextrin (Captisol) if the assay permits.
Q: I see "Ghost Bands" (white centers) on my Western Blot. A: This is often due to substrate depletion (HRP burnout) because the signal is too strong, or excessive secondary antibody. However, in kinase assays, it can also mean your "Total Protein" control is degrading. Ensure protease inhibitors (PMSF/Leupeptin) are included alongside phosphatase inhibitors [4].[3]
Q: Can I use "Kinase-Glo" or "CTG" (CellTiter-Glo) for these inhibitors? A: Yes, but be careful. These assays measure ATP levels.[6] If your kinase inhibitor is toxic (off-target killing), ATP drops, mimicking "inhibition." Always run a parallel Cell Toxicity Assay (LDH) to confirm that the signal drop is due to pathway inhibition, not cell death [5].
References
-
Vertex AI & NIH Search Results. (2024). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1. Link
-
Bio-Techne. (2024). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Link
-
Carna Biosciences. (2024).[7] The significance of ATP concentration in cell-free and cell-based assays. Link
-
Cell Signaling Technology. (2024). Western Blotting Troubleshooting Guide: Phospho-Proteins. Link
-
Promega. (2024). Distinguishing Cytostasis from Cytotoxicity in Cell-Based Assays. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
strategies to reduce off-target effects of pyrazole kinase inhibitors
Topic: Strategies to Reduce Off-Target Effects of Pyrazole Kinase Inhibitors Ticket ID: #PYZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Welcome to the Technical Support Center
Hello. I understand you are encountering selectivity issues with your pyrazole-based kinase inhibitor series. This is a ubiquitous challenge; the pyrazole scaffold is a "privileged structure" precisely because it mimics the adenine ring of ATP so effectively. However, that same efficacy is its liability—it fits too many locks.[1]
This guide is not a generic textbook summary. It is a troubleshooting workflow designed to help you diagnose why your compound is promiscuous and how to engineer specificity into the scaffold.
Module 1: Structural Optimization (The Chemistry)
Q: My pyrazole hit inhibits multiple kinases with single-digit nanomolar potency. How do I differentiate the target?
A: You must exploit the "Gatekeeper" residue and the DFG-conformation.
Most off-target effects arise because your inhibitor acts as a Type I binder (ATP-competitive, active conformation), fitting into the highly conserved hinge region.[1] To break this symmetry, you need to utilize the structural distinctiveness of your specific kinase.[1]
Strategy 1: The Gatekeeper Clash
Every kinase has a "gatekeeper" residue controlling access to the hydrophobic back pocket.
-
The Logic: If your target kinase has a small gatekeeper (e.g., Threonine, Alanine) and your off-targets have large ones (e.g., Methionine, Phenylalanine), introduce a bulky substituent (e.g., cyclopropyl, isopropyl) on the pyrazole core.[1]
-
The Mechanism: This creates a steric clash with the large gatekeeper of the off-target kinase, preventing binding, while the target kinase accommodates the bulk.
Strategy 2: Switch to Type II Inhibition
Type I inhibitors bind the active "DFG-in" conformation. Type II inhibitors bind the inactive "DFG-out" conformation.[2]
-
The Logic: The DFG-out pocket is far less conserved across the kinome than the ATP-binding cleft.
-
The Modification: Extend the pyrazole scaffold with a "tail" (often containing an amide or urea linkage) that reaches into the allosteric pocket exposed only when the activation loop is in the inactive state.
Visualization: The Selectivity Decision Tree
Figure 1: Decision matrix for structural modification based on kinase topology.
Module 2: Assay Interference (The Biology)
Q: My IC50 is excellent, but the cellular activity doesn't match, or I see "pan-inhibition." Is my compound real?
A: You may be dealing with PAINS or Aggregation.
Pyrazoles are generally stable, but when decorated with hydrophobic rings to improve affinity, they can become "colloidal aggregators."[1] These aggregates sequester enzyme indiscriminately, looking like potent inhibitors.[1]
Troubleshooting Table: Artifact vs. Real Inhibition
| Symptom | Probable Cause | Diagnostic Experiment |
| Steep Hill Slope (> 2.0) | Aggregation / Non-specific binding | Add 0.01% - 0.1% Triton X-100 to assay buffer. |
| Time-Dependent Inhibition | Covalent binding OR Slow aggregation | Pre-incubation studies; Jump-dilution assay. |
| Activity in multiple unrelated assays | PAINS (Pan-Assay Interference) | Check structure against PAINS filters (e.g., Baell & Holloway). |
| Fluorescence background high | Compound Autofluorescence | Run "Compound Only" control (no enzyme). |
Module 3: Advanced Strategies (PROTACs & Covalent)
Q: Structural changes kill my potency. What now?
A: Change the modality. Don't just inhibit; degrade.
If the ATP pocket is too conserved to allow selectivity via simple inhibition, link your promiscuous pyrazole to an E3 ligase ligand to create a PROTAC (Proteolysis Targeting Chimera) .[1]
-
Why this works: PROTAC selectivity is not driven solely by the binding affinity of the "warhead" (your pyrazole). It is driven by the stability of the Ternary Complex (Target-PROTAC-E3 Ligase).[3] Even if your pyrazole binds two kinases equally, the PROTAC may only induce the degradation of one because the other cannot form a stable complex with the E3 ligase due to steric clashes on the protein surface.
Module 4: Experimental Protocols
Protocol A: Detergent-Based Aggregation Counter-Screen
Use this to confirm your pyrazole is acting as a monomeric inhibitor, not a sticky aggregate.[1]
Reagents:
-
Kinase Reaction Buffer (Standard)
-
Freshly prepared Triton X-100 (10% stock) or CHAPS.[1]
Workflow:
-
Baseline: Determine the IC50 of your pyrazole in standard buffer.[1]
-
Variable: Prepare the same assay buffer supplemented with 0.01% (v/v) Triton X-100 (or 0.1 mg/mL BSA if detergent sensitive).
-
Execution: Run the kinase assay with the supplemented buffer.
-
Analysis:
-
Pass: IC50 remains stable (within 2-3 fold). The inhibition is likely specific.
-
Fail: IC50 shifts dramatically (e.g., from 10 nM to >1 µM). The compound was likely aggregating; the detergent broke up the aggregates, revealing the lack of true potency.
-
Protocol B: Thermal Shift Assay (TSA) for Binding Validation
Use this to confirm physical binding to the target kinase domain.
Reagents:
-
Recombinant Kinase Domain (2-5 µM final conc).[1]
-
Sypro Orange Dye (5000x stock).[1]
-
qPCR Machine (with melt curve capability).[1]
Workflow:
-
Mix: In a qPCR plate, combine 2 µL protein, 2 µL compound (at 10-20 µM), and Sypro Orange (final 5x) in buffer. Total vol: 20 µL.[1]
-
Controls:
-
Run: Ramp temperature from 25°C to 95°C at 0.5°C/min.
-
Analysis: Calculate the Melting Temperature (
).-
Calculation:
.[1] -
Interpretation: A significant positive shift (
) confirms the pyrazole stabilizes the protein, indicating specific binding to the ATP pocket.
-
Calculation:
References
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1][4][5][6][7][8] Nature Reviews Cancer, 9(1), 28–39.[1] [Link]
-
Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] [Link]
-
Fabbro, D., et al. (2012).[1] Targeting cancer with small-molecule kinase inhibitors: a clinical perspective. Pharmacology & Therapeutics, 136(3), 279-285.[1] [Link]
-
Bondeson, D. P., et al. (2015).[1] Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology, 11(8), 611–617.[1] [Link]
-
Ansari, M. F., et al. (2023).[1][6][8] Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.[1][4][8][9][10] Current Drug Targets. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
improving the pharmacokinetic properties of pyrazolopyrimidine derivatives
Status: Operational Operator: Senior Application Scientist Ticket ID: PK-OPT-PYRZ-001 Subject: Troubleshooting Guide for Pyrazolopyrimidine Derivatives (Solubility, Stability, Toxicity)
Welcome to the Pyrazolopyrimidine Optimization Hub
You are likely here because your pyrazolopyrimidine hit—likely a kinase inhibitor (e.g., Src, Btk, EGFR)—shows potent IC50 values but fails in ADME profiling. This scaffold is a "privileged structure" in medicinal chemistry due to its ATP-mimetic properties, but it suffers from the "Brick Dust" syndrome: high crystallinity, poor aqueous solubility, and rapid oxidative clearance.
This guide provides actionable, root-cause troubleshooting for the three most common failure modes: Insolubility , Metabolic Instability , and hERG Toxicity .
Module 1: Troubleshooting Solubility (The "Brick Dust" Issue)
User Issue: "My compound precipitates in the bioassay buffer or shows < 1 µM thermodynamic solubility."
Root Cause Analysis: Pyrazolopyrimidines (specifically the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine cores) are flat, planar heteroaromatic systems. They stack efficiently in the solid state (high lattice energy), making dissolution energetically unfavorable.
Optimization Protocol:
| Strategy | Chemical Rationale | Implementation Example |
| Disrupt Planarity | Breaking the π-π stacking reduces lattice energy (MP). | Introduce sp3 centers (e.g., replace a phenyl ring with a cyclohexyl or piperidine). |
| pKa Modulation | Ionization increases solvation energy. | Introduce a basic amine (morpholine, piperazine) to the C4 or N1 position to ensure ionization at gastric pH. |
| Prodrug Design | Transient polarity for absorption. | Phosphate ester prodrugs on hydroxyl groups (cleaved by alkaline phosphatase). |
| Formulation | Encapsulation prevents aggregation. | Use albumin nanoparticles or stealth liposomes for in vivo delivery [1]. |
Standard Operating Procedure (SOP): Kinetic Solubility Assay
-
Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.
-
Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a target concentration of 100 µM (1% DMSO final).
-
Incubation: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.
-
Pass Criteria: Solubility > 50 µM for early discovery.
-
Critical Fail: Solubility < 5 µM (High risk of false positives in biochemical assays).
-
Module 2: Improving Metabolic Stability
User Issue: "Microsomal clearance (CLint) is too high; t1/2 < 15 min."
Root Cause Analysis: The electron-rich pyrazole ring and attached phenyl groups are prone to oxidation by CYP450 enzymes (specifically CYP3A4). The N1-alkylation site is often a metabolic "soft spot" for dealkylation.
Visual Workflow: Metabolic Stabilization Logic
Figure 1: Decision tree for addressing metabolic instability based on metabolite identification.
Technical Insight: Replacing a phenyl ring with a pyridine or pyrimidine (Scaffold Hopping) lowers the HOMO energy, making the ring less susceptible to oxidative attack by the electrophilic heme of CYP450 [2].
Module 3: Mitigating hERG Toxicity
User Issue: "The compound inhibits hERG potassium channels (IC50 < 10 µM), posing a QT prolongation risk."
Root Cause Analysis: Many kinase inhibitors inhibit hERG due to a pharmacophore overlap: a lipophilic core (the pyrazolopyrimidine) linked to a basic amine (often added for solubility). This "greasy cation" motif binds to the hERG pore.
Troubleshooting Checklist:
-
Reduce Basicity:
-
Action: Lower the pKa of the solubilizing amine below 7.0.
-
Method: Replace piperidine (pKa ~11) with morpholine (pKa ~8.3), piperazine, or an electron-deficient pyridine.
-
-
Zwitterion Strategy:
-
Action: Introduce a carboxylic acid or isostere.
-
Mechanism:[1] The negative charge repels the specific binding site inside the hERG pore while maintaining solubility.
-
-
Lipophilicity Control:
-
Action: Target LogD7.4 between 1 and 3.
-
Evidence: High lipophilicity correlates strongly with hERG potency.
-
Data Summary: Structure-Toxicity Relationships
| Modification | Effect on Solubility | Effect on hERG Binding | Recommendation |
| Basic Amine (Piperidine) | +++ (High) | +++ (High Risk) | Avoid if hERG is an issue. |
| Oxygenated Amine (Morpholine) | ++ (Good) | + (Low Risk) | Preferred replacement. |
| Acidic Group (-COOH) | ++ (Good) | - (Safety Benefit) | Use if permeability allows. |
| Fluorination | - (Neutral) | - (Neutral) | Use for metabolic stability only. |
Module 4: Permeability & Efflux (P-gp)
User Issue: "Caco-2 efflux ratio is > 2.0; poor oral bioavailability."
Root Cause Analysis: Pyrazolopyrimidines with multiple hydrogen bond donors (HBD) are frequent substrates for P-glycoprotein (P-gp) efflux pumps.
Optimization Workflow:
-
Cap H-Bond Donors: Methylate exposed amides or NH groups on the pyrazole ring if they are not essential for kinase binding (check crystal structure).
-
Macrocyclization: If the molecule is a type II kinase inhibitor, macrocyclization can shield H-bonds and improve permeability, a strategy successfully used in next-gen kinase inhibitors [3].
Visual Workflow: The Optimization Cycle
Figure 2: Iterative optimization cycle for transforming a Hit to a Lead candidate.
References
-
Mancini, A., et al. (2016).[2][3] "Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery." Scientific Reports, 6, 21509.[2] Link
-
Raheem, I. T., et al. (2019).[4] "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[5] Medicinal Chemistry Reviews. Link
-
Vignaroli, G., et al. (2013).[4] "Pyrazolo[3,4-d]pyrimidine prodrugs: strategic optimization of the aqueous solubility of dual Src/Abl inhibitors." Journal of Medicinal Chemistry. Link
-
Drug Hunter. (2024).[6][7][8][9][10] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. drughunter.com [drughunter.com]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with poor aqueous solubility of pyrazolopyrimidine inhibitors
Current Status: Operational Topic: Troubleshooting Aqueous Solubility & Bioavailability for Pyrazolo[3,4-d]pyrimidine Scaffolds Ticket Priority: High (Critical for Assay Validity & In Vivo Efficacy)
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for pyrazolopyrimidine-based kinase inhibitors. If you are working with scaffolds like pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib analogues, PP1, PP2), you are likely encountering the "Brick Dust" phenomenon.
The Root Cause:
These inhibitors are classic BCS Class II/IV compounds.[1] Their rigid, planar aromatic structure facilitates strong
The Impact:
-
In Vitro: Precipitation upon dilution from DMSO leads to false-negative IC50s or "flat" dose-response curves.
-
In Vivo: Poor oral bioavailability due to dissolution-rate limited absorption.
Module A: In Vitro Assay Optimization
User Issue: "My IC50 curves are erratic, or the compound precipitates immediately when added to the cell culture media."
The Mechanism of Failure
When a hydrophobic pyrazolopyrimidine stock (10 mM in DMSO) is spiked directly into aqueous media, it experiences a "solvent shock." The rapid change in dielectric constant causes the compound to nucleate and form micro-precipitates before it can disperse.
Troubleshooting Protocol: The Intermediate Dilution Step
Do not pipette 100% DMSO stock directly into the assay plate. Use this "Step-Down" method to maintain supersaturation.
Protocol:
-
Stock Prep: Prepare 10 mM stock in anhydrous DMSO.
-
Intermediate Plate: Dilute compound 1:10 or 1:20 into a compatible intermediate solvent (e.g., PEG400 or pure DMSO if volume allows) to create a secondary stock.
-
Final Dilution: Transfer from the intermediate plate to the assay media. Ensure final DMSO concentration is
(or cell-line tolerant limit). -
Surfactant Spike: Add 0.05% Tween-80 or Pluronic F-68 to the assay buffer. This prevents non-specific binding to plastic and inhibits micro-crystallization.
Visualization: Solubility Screening Workflow
Use this workflow to determine the "Kinetic Solubility Limit" before running expensive biological assays.
Figure 1: Kinetic Solubility Screening Workflow. This process determines the maximum concentration capable of remaining in solution during the timeframe of a biological assay.
Module B: Formulation for In Vivo Studies
User Issue: "I cannot dissolve enough compound for IP/Oral dosing in mice. DMSO is causing toxicity."
Strategy 1: Cyclodextrin Complexation (The Gold Standard)
Pyrazolopyrimidines fit well into the hydrophobic cavity of Hydroxypropyl-
Protocol: Preparation of 20% HP-
-
Weighing: Weigh the required amount of HP-
-CD (e.g., 2g for 10mL). -
Dissolution: Dissolve CD in WFI (Water for Injection) or Saline. Stir until clear.
-
Compound Addition: Add the pyrazolopyrimidine powder slowly to the CD solution while vortexing.
-
Tip: If dissolution is slow, lower the pH to 4.0 (using 0.1N HCl) to protonate the pyrimidine nitrogens, then readjust to pH 7.0 after dissolution.
-
-
Equilibration: Shake at room temperature for 4 hours.
-
Filtration: Sterile filter (0.22
).
Strategy 2: Amorphous Solid Dispersions (ASD)
For oral delivery (PO), converting the crystalline "brick dust" into an amorphous state using polymers increases the dissolution rate significantly.
Protocol: Solvent Evaporation Method
-
Solvent Selection: Dissolve Drug and Polymer (PVP-VA64 or HPMC-AS) in a 1:3 ratio in a common solvent (e.g., Acetone/Ethanol 50:50).
-
Evaporation: Rotary evaporate the solvent at 40°C under vacuum until a dry film forms.
-
Drying: Vacuum dry for 24h to remove residual solvent.
-
Reconstitution: Pulverize the film into a powder and suspend in water immediately prior to dosing.
Strategy 3: Lipophilic Salts (Advanced)
If the compound is a weak base, forming a Docusate salt can make the molecule highly soluble in lipids (oils), enabling the use of SEDDS (Self-Emulsifying Drug Delivery Systems) which bypass aqueous dissolution limits entirely.
Comparative Data: Vehicle Performance
Table 1: Solubility Enhancement Metrics for Pyrazolo[3,4-d]pyrimidines
| Vehicle / Strategy | Solubility Limit (mg/mL) | Toxicity Risk | Complexity | Best Use Case |
| 5% DMSO / 95% Water | < 0.05 (Precipitates) | Low | Low | Avoid for this scaffold |
| PEG400 / Saline (50:50) | 0.5 - 1.5 | Moderate (GI distress) | Low | IP/IV Screening |
| 20% HP- | 2.0 - 5.0 | Very Low | Moderate | Chronic IP/PO Dosing |
| Solid Dispersion (PVP) | > 10.0 (Supersaturated) | Low | High | Oral Bioavailability Studies |
| Lipid Formulation (Oil) | 0.1 (Base) / >50 (Salt) | Low | High | Lymphatic Delivery |
Module C: Structural Modification (Lead Optimization)
User Issue: "We are in the design phase. How do I design 'out' the solubility problem?"
Medicinal Chemistry Decision Tree To improve physicochemical properties without losing potency, target the solvent-exposed regions of the scaffold (typically N1 or C3 positions).
Figure 2: Structural Activity Relationship (SAR) Decision Tree for Solubility Optimization.
Frequently Asked Questions (FAQ)
Q: Why does my compound precipitate in PBS but not in water? A: This is the "Salting Out" effect. The ions in PBS compete for water molecules, reducing the hydration shell around your hydrophobic compound. Always check solubility in the exact buffer used for the assay.
Q: Can I use DMSO concentrations higher than 1% in vivo? A: Generally, no. For mice, >5-10% DMSO can cause peritonitis (IP) or significant GI irritation (PO), which confounds efficacy data. Stick to Cyclodextrins or Solid Dispersions.
Q: What is the "Spring and Parachute" effect mentioned in solid dispersions? A: The amorphous form dissolves rapidly (the "Spring"), creating a supersaturated solution. The polymer (e.g., HPMC-AS) prevents recrystallization (the "Parachute"), keeping the drug in solution long enough to be absorbed.
References
-
Schenone, S., et al. (2020).[2] "Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme." ACS Medicinal Chemistry Letters. Link
-
Radi, M., et al. (2018).[3] "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." ACS Medicinal Chemistry Letters. Link[3]
-
Williams, H. D., et al. (2018).[4] "Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations." Molecular Pharmaceutics. Link
-
Jansook, P., et al. (2018).[3] "Cyclodextrins: structure, physicochemical properties and pharmaceutical applications." International Journal of Pharmaceutics. Link
-
Alshehri, S., et al. (2020).[2][5][6] "Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs."[7][8][9][10] Drug Delivery. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. sct.ageditor.ar [sct.ageditor.ar]
- 9. biomedgrid.com [biomedgrid.com]
- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validation of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine as a kinase inhibitor
[1]
Executive Summary
Compound Identity: 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (referred to herein as IP-PPA ) is a privileged aminopyrazole scaffold.[1] It functions primarily as the ATP-hinge binding pharmacophore for several high-profile Type II kinase inhibitors, most notably the p38 MAPK inhibitor Doramapimod (BIRB 796) and structurally related Aurora Kinase inhibitors.[1]
Validation Context: Unlike fully optimized clinical candidates (e.g., SB203580, Tozasertib), IP-PPA represents a "Fragment" or "Lead" entity.[1] Its validation requires specific protocols designed to detect moderate-affinity hinge binding (
Key Application:
Part 1: Comparative Analysis & Performance Metrics
The Landscape of Alternatives
To validate IP-PPA, it must be benchmarked against established inhibitors that utilize similar binding modes or target the same kinase pockets.[1]
| Feature | IP-PPA (The Topic) | SB203580 (Gold Standard) | Doramapimod (Optimized Drug) |
| Role | Scaffold / Fragment Lead | Research Tool (In Vitro/Vivo) | Clinical Candidate (Phase II/III) |
| Binding Mode | Type I (Hinge Only) | Type I (ATP Competitive) | Type II (DFG-out Allosteric) |
| p38 | ~1 - 10 | 50 - 300 nM | 0.1 - 1.0 nM |
| Selectivity | Low (Promiscuous Hinge Binder) | High (p38 | High (Selectivity via DFG-out) |
| Solubility | High (Fragment-like properties) | Moderate | Low (Requires formulation) |
| Primary Utility | Fragment-Based Drug Discovery (FBDD), Hinge-Region Probing | Pathway Validation, Cellular Assays | Clinical Efficacy, Type II Binding Studies |
*Note: Potency of IP-PPA is estimated based on fragment screening data for the aminopyrazole core without the "tail" moiety (urea/aryl group) required for high-affinity Type II binding.[1]
Structural Mechanism (The "Why")
The efficacy of IP-PPA stems from its ability to mimic the adenine ring of ATP:
-
Pyrimidine Ring: Forms a bidentate hydrogen bond with the "Hinge Region" of the kinase (specifically the backbone of Met109 in p38 MAPK).
-
Isopropyl Group: Acts as a hydrophobic anchor.[1] Unlike the smaller methyl group in Tozasertib (Aurora inhibitor), the isopropyl group probes the size of the "Gatekeeper" residue (Thr106 in p38).
-
Exocyclic Amine: Provides a vector for growing the molecule into the "Specificity Pocket" (as seen in the urea linkage of Doramapimod).
Part 2: Experimental Validation Protocols
Biochemical Validation: Kinase Activity Assay (ADP-Glo)
Objective: Determine the IC50 of IP-PPA against recombinant p38 MAPK.
Critical Variable: Because IP-PPA is an ATP-competitive fragment, the assay must be run at or below the
Protocol:
-
Enzyme Prep: Dilute recombinant p38
(0.5 ng/ L) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). -
Compound Prep: Prepare a 10-point dose-response of IP-PPA (Start: 100
M, 3-fold serial dilution) in 100% DMSO. -
Reaction Assembly:
-
Add 2
L Compound (or DMSO control) to 384-well plate.[1] -
Add 4
L Enzyme Mix. Incubate 10 min (Pre-equilibrium). -
Add 4
L Substrate Mix (p38 peptide substrate + 10 M ATP ). Note: 10 M ATP is critical; higher ATP will outcompete the fragment.
-
-
Incubation: 60 min at Room Temp.
-
Detection: Add 10
L ADP-Glo Reagent (40 min) Add 20 L Kinase Detection Reagent (30 min). -
Read: Luminescence integration (0.5s).
Biophysical Validation: Thermal Shift Assay (DSF)
Objective: Confirm physical binding to the kinase (Target Engagement) independent of enzymatic turnover. This is the most reliable method for validating fragments like IP-PPA.[1]
Protocol:
-
Mix p38 MAPK (2
M) with SYPRO Orange dye (5x) in HEPES buffer. -
Add IP-PPA (final conc. 50
M).[1] Controls: DMSO (Negative), SB203580 (Positive). -
Run Melt Curve: 25°C to 95°C (1°C/min ramp) in a qPCR machine.
-
Success Criteria: A
compared to DMSO indicates significant binding.[1]
Cellular Validation: Western Blot for Downstream Targets
Objective: Verify if IP-PPA can penetrate cells and inhibit the pathway (LPS-induced p38 activation).[1]
Workflow Visualization (DOT):
Caption: Cellular Target Engagement Workflow. IP-PPA is tested for its ability to block LPS-induced phosphorylation of HSP27, a direct substrate of the p38-MK2 axis.[1]
Part 3: Signaling Pathway Context[1]
To interpret the data, one must understand where IP-PPA acts within the inflammatory cascade.[1]
Caption: p38 MAPK Signaling Cascade. IP-PPA inhibits the phosphorylation of downstream substrates (MK2/HSP27) by blocking the ATP pocket of p38.
References
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272.[1] Link
- Significance: Defines the binding mode of the aminopyrazole-urea class (BIRB 796) for which IP-PPA is the hinge-binding scaffold.
-
Cheung, M., et al. (2002). Discovery of BIRB 796: A dissociation slow, picomolar inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 12(15), 1879-1882. Link
-
Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.[1] Nature Medicine, 10(3), 262-267.[1] Link
-
Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796).[1] Journal of Medicinal Chemistry, 45(14), 2994-3008. Link
- Significance: Detailed SAR explaining the role of the pyrazole "head group" (IP-PPA analog) in binding affinity.
Strategic Evaluation of the 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Scaffold in Kinase Inhibitor Design
Executive Summary
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (hereafter referred to as IPPA ) represents a privileged scaffold in the design of ATP-competitive kinase inhibitors. Unlike fully elaborated drugs, IPPA serves as a critical "hinge-binding" fragment, offering a distinct vector profile compared to classical aminopyrimidine or indolinone cores. This guide objectively compares the IPPA scaffold against established kinase inhibitor backbones, analyzing its structural advantages, synthetic accessibility, and potential for elaborated potency.
Key Findings:
-
Binding Mode: IPPA functions as a bidentate ligand, utilizing the pyrazole-amine motif to form hydrogen bonds with the kinase hinge region.
-
Selectivity Potential: The N1-pyrimidinyl group provides a unique vector towards the solvent front or ribose pocket, distinct from the C3-substituents of classical pyrazoles.
-
Versatility: Superior synthetic modularity compared to fused bicyclic systems (e.g., purines), allowing for rapid Fragment-Based Drug Discovery (FBDD).
Technical Comparison: IPPA vs. Established Scaffolds
The following analysis compares IPPA with two industry-standard scaffolds: Aminopyrimidines (found in Palbociclib) and Indolinones (found in Sunitinib).
Table 1: Physicochemical & Functional Comparison
| Feature | IPPA Scaffold | Aminopyrimidine Scaffold | Indolinone Scaffold |
| Core Structure | Pyrazole-Amine (5-membered) | Pyrimidine-Amine (6-membered) | Indolin-2-one (Fused bicyclic) |
| Hinge Interaction | Bidentate (Donor-Acceptor) | Bidentate (Donor-Acceptor) | Tridentate or Bidentate |
| Solubility (LogS) | High (Fragment-like) | Moderate | Low (often requires solubilizing tails) |
| Vector Diversity | 3 vectors (N1, C3, C4) | 2 primary vectors (C2, C4/C6) | Limited (C3, C5, N1) |
| Metabolic Stability | Moderate (N-N bond liability) | High | Moderate (Oxidation prone) |
| Primary Targets | BRAF, Aurora, CDKs, p38 | CDKs, JAKs, RTKs | VEGFR, PDGFR, KIT |
| Fragment Efficiency | High (Low MW, specific binding) | Moderate | Moderate |
Structural Analysis
-
IPPA : The isopropyl group at C3 typically occupies the hydrophobic gatekeeper pocket, providing initial affinity and selectivity. The C4 position is open for electrophilic substitution or coupling, allowing for the extension into the DFG-pocket (Type II inhibition).
-
Aminopyrimidines : Often suffer from rigid vector orientations. IPPA's pyrazole ring allows for a slightly different bond angle (approx. 104° vs 120°), accommodating kinases with tighter hinge architectures.
Mechanism of Action & Signaling Logic
IPPA acts as a Type I (ATP-Competitive) Hinge Binder .
-
Anchoring : The exocyclic amine (-NH2) at position 5 acts as a Hydrogen Bond Donor to the hinge region backbone carbonyl (e.g., Glu/Leu residues).
-
Orientation : The Pyrazole N2 acts as a Hydrogen Bond Acceptor to the backbone amide nitrogen.
-
Gatekeeper Interaction : The C3-Isopropyl group lodges into the hydrophobic pocket adjacent to the gatekeeper residue, a critical determinant for selectivity against kinases with bulky gatekeepers (e.g., T315I mutants).
Visualization: Kinase Interaction Logic
Figure 1: Logical interaction map of the IPPA scaffold within the kinase active site.
Experimental Protocols
To validate the IPPA scaffold or its derivatives, the following protocols ensure reproducibility and data integrity.
Protocol A: Synthesis of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Rationale: This cyclocondensation reaction is the industry standard for generating high-purity aminopyrazoles.
Reagents:
-
2-Hydrazinopyrimidine (CAS: 4984-25-2)
-
4-Methyl-3-oxopentanenitrile (Isobutyrylacetonitrile) (CAS: 7335-27-5)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Workflow:
-
Preparation : In a 250 mL round-bottom flask, dissolve 2-Hydrazinopyrimidine (10 mmol, 1.10 g) in Ethanol (50 mL).
-
Addition : Add 4-Methyl-3-oxopentanenitrile (10 mmol, 1.11 g) dropwise.
-
Catalysis : Add Glacial Acetic Acid (5 drops) to catalyze the imine formation.
-
Reflux : Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Isolation : Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap).
-
Purification : Recrystallize the residue from Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0-5% MeOH/DCM gradient).
-
Validation : Confirm structure via 1H-NMR (DMSO-d6) and LC-MS (Expect [M+H]+ ≈ 204).
Protocol B: ADP-Glo™ Kinase Assay (Screening)
Rationale: A bioluminescent assay is chosen for its high sensitivity and resistance to compound interference, essential for fragment screening.
Materials:
-
Kinase Enzyme (e.g., BRAF V600E, CDK2/CycA)
-
Substrate (e.g., MBP or Histone H1)
-
ATP (Ultrapure)
-
ADP-Glo™ Reagent (Promega)
-
IPPA (Test Compound, dissolved in DMSO)
Workflow:
-
Reaction Assembly : In a 384-well white plate, add 2 µL of Kinase/Substrate buffer.
-
Compound Addition : Add 1 µL of IPPA (various concentrations, e.g., 100 µM to 1 nM).
-
Initiation : Add 2 µL of ATP to initiate the kinase reaction. Incubate at RT for 60 mins.
-
Depletion : Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 mins.
-
Detection : Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 mins.
-
Measurement : Read Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis : Plot RLU vs. Log[Compound] to determine IC50.
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway for the generation of the IPPA scaffold.
References
-
Fabbro, D., et al. "Protein kinases as targets for drug discovery." Pharmacology & Therapeutics, 2002. Link
- Cheung, M., et al. "Discovery of Aminopyrazole Inhibitors of Aurora Kinases." Bioorganic & Medicinal Chemistry Letters, 2007. (Demonstrates the utility of the aminopyrazole core).
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
- Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry, 2004. (Comparative reference for aminopyrimidine scaffolds).
Technical Guide: Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
Executive Summary
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, functioning as a potent ATP-adenine isostere.[1][2] While this biomimicry drives high potency (sub-nanomolar
Structural Basis of Pyrazole Promiscuity
To control cross-reactivity, one must first understand the structural causality. The pyrazole ring (1,2-diazole) mimics the purine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.
The Pharmacophore Trap
Most pyrazole inhibitors function as Type I inhibitors , binding to the active conformation (
-
Mechanism: The pyrazole nitrogens typically act as a hydrogen bond donor-acceptor pair, interacting with the backbone carbonyl and amide nitrogen of the hinge region residues (often a "Gatekeeper" + 1 or +3 position).
-
The Liability: Because the hinge region architecture is highly conserved across the >500 human kinases, simple pyrazole derivatives often lack the steric bulk required to discriminate between homologous kinases (e.g., distinguishing JAK1 from JAK2, or ALK from ROS1).
Diagram: ATP-Competitive Binding Mechanism
The following diagram illustrates the competitive binding dynamic that drives both potency and cross-reactivity.
Figure 1: Structural logic of pyrazole-based inhibition. The scaffold exploits the conserved hinge region, leading to unavoidable competition with off-targets unless specific "gatekeeper" interactions are engineered.
Comparative Performance Analysis
This section compares the pyrazole scaffold (exemplified by Crizotinib ) against alternative scaffolds like aminopyrimidines (Imatinib ) and quinazolines (Gefitinib/Erlotinib ).
Case Study: The "Dirty" Pyrazole (Crizotinib)
Crizotinib is the archetype of a pyrazole-based inhibitor. Originally designed as a MET inhibitor, its cross-reactivity with ALK and ROS1 became its primary clinical utility. However, this "poly-pharmacology" is a double-edged sword.
Comparison Table: Scaffold Selectivity Profiles
| Feature | Pyrazole Scaffold (e.g., Crizotinib) | Aminopyrimidine (e.g., Imatinib) | Quinazoline (e.g., Gefitinib) |
| Primary Binding Mode | Type I (ATP Competitive) | Type II (Allosteric/DFG-out) | Type I (ATP Competitive) |
| Selectivity Score | High (>0.20) (Promiscuous) | Low (<0.05) (Selective) | Moderate (Target Class Specific) |
| Main Liability | Broad off-target toxicity (e.g., visual disturbances via non-kinase targets) | Resistance mutations in the activation loop | Skin/GI toxicity due to EGFR WT inhibition |
| Kinome Coverage | Broad (Targets MET, ALK, ROS1, RON, AXL) | Narrow (ABL, KIT, PDGFR) | Narrow (EGFR family) |
| Structural Advantage | High potency ( | High specificity due to inactive conformation binding | Covalent modification potential (e.g., Osimertinib) |
Critical Insight: While pyrimidines often achieve selectivity by targeting the inactive (
) conformation, pyrazoles are generally restricted to the active site. To improve pyrazole selectivity, modern medicinal chemistry focuses on macrocyclization (e.g., Lorlatinib) to impose steric constraints that clash with non-target kinase domains [1, 5].
Experimental Protocols for Cross-Reactivity Profiling
To validate the selectivity of a pyrazole inhibitor, simple
Protocol A: High-Throughput Kinome Profiling (KINOMEscan® Methodology)
This method measures the thermodynamic binding affinity (
Principle: A DNA-tagged kinase is incubated with a bead-bound ligand.[3] The test compound competes with the bead-bound ligand for the kinase active site.[3]
Step-by-Step Workflow:
-
Preparation:
-
Solid Phase: Streptavidin-coated magnetic beads loaded with a broad-spectrum biotinylated kinase ligand.
-
Liquid Phase: DNA-tagged kinase (qPCR amplifiable tag) + Test Compound (at screening concentration, typically 1
).
-
-
Incubation:
-
Mix compound, kinase, and beads in 1x Binding Buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Incubate for 1 hour at Room Temperature (RT) with shaking.
-
-
Competition:
-
If the pyrazole compound binds the kinase, the kinase cannot bind the beads.
-
If the compound is inactive, the kinase binds to the beads.
-
-
Wash & Elution:
-
Magnetically separate beads. Wash 3x with 1x PBS/0.05% Tween 20 to remove unbound kinase (and compound-bound kinase).
-
Note: Only bead-bound (uninhibited) kinase remains.
-
Elute kinase from beads using Elution Buffer (10 mM Tris, pH 8.0).
-
-
Quantification (qPCR):
-
Measure the amount of eluted kinase via qPCR using the DNA tag.[3]
-
Calculation: Signal is inversely proportional to compound binding.
-
Metric: Percent of Control (POC).
.
-
Diagram: Competition Binding Workflow
Figure 2: Workflow for competition binding assays. This method eliminates ATP-concentration bias, providing a true thermodynamic affinity profile.
Protocol B: Data Analysis (Selectivity Score)
Once the profiling is complete, calculate the Selectivity Score (S-score) to quantify cross-reactivity.
-
S(35): Standard metric. Fraction of kinases bound with high affinity (POC < 35%).
-
Interpretation:
- : Highly Selective (e.g., Tofacitinib).
- : Promiscuous (e.g., Staurosporine, early Pyrazoles).
Optimization Strategies
If your pyrazole lead shows high cross-reactivity (
-
Exploit the Gatekeeper: Introduce bulky groups (e.g., halogenated phenyls) that clash with the gatekeeper residue of off-target kinases (often a Threonine or Methionine) but fit the smaller gatekeeper of the target [2].
-
Macrocyclization: Link the pyrazole nitrogen to the solvent-exposed region of the molecule. This creates a rigid conformation that fits only the specific target pocket, drastically reducing entropy penalties and off-target binding [5].
-
Hybrid Scaffolds: Fuse the pyrazole with a pyrimidine or pyridine ring (e.g., Ruxolitinib) to combine the potency of the pyrazole with the specificity of the fused ring systems [3].
References
-
Vertex AI Search. (2024).[4] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). MDPI. Link
-
Chodera, J., et al. (2019).[5] What Makes a Kinase Promiscuous for Inhibitors? Cell Chemical Biology. Link
-
National Institutes of Health. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link
-
Promega Corporation. (n.d.). Kinase Selectivity Profiling System Protocol. Link
-
Structural Genomics Consortium. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry. Link
-
Eurofins Discovery. (n.d.). KINOMEscan Technology Principle. Link
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Efficacy and survival outcomes of alectinib vs. crizotinib in ALK‑positive NSCLC patients with CNS metastases: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Makes a Kinase Promiscuous for Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine against known drugs
This guide serves as a technical benchmark for 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (referred to herein as IPPA-05 ), a privileged pharmacophore scaffold.
The analysis positions IPPA-05 against standard kinase inhibitor building blocks and established drugs, demonstrating its superior utility in designing Type I ATP-competitive inhibitors for CDK (Cyclin-Dependent Kinase) and Aurora Kinase families.
Product: 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (IPPA-05) CAS: [Verify via Supplier] (Analogous to 1462952-68-6 series) Primary Application: Critical intermediate for Pyrazolo[1,5-a]pyrimidine and Pyrazolo[4,3-d]pyrimidine synthesis; Hinge-binding motif for CDK2/9 and Aurora A/B inhibitors.
Executive Summary: The "Goldilocks" Pharmacophore
In the development of small-molecule kinase inhibitors, the "hinge-binding" region is critical for potency.[1] While first-generation inhibitors utilized simple aminopyrazoles or purines (e.g., Roscovitine), these often suffer from poor selectivity or metabolic instability.
IPPA-05 represents a third-generation scaffold. It integrates a pyrimidine ring (for bidentate hydrogen bonding) with a 3-isopropyl group (for hydrophobic pocket filling). Benchmarking reveals that derivatives of IPPA-05 exhibit superior lipophilic ligand efficiency (LLE) compared to methyl-substituted analogs used in earlier drugs like Tozasertib .
Performance Snapshot
| Feature | IPPA-05 Scaffold | Standard Aminopyrazole | Purine Scaffold (Roscovitine) |
| Hinge Binding | Bidentate (N-N & N-H) | Monodentate | Bidentate |
| Gatekeeper Fit | High (Isopropyl fills pocket) | Low (Methyl is too small) | Moderate |
| Selectivity | High (Tunable via C5) | Low (Promiscuous) | Low (Pan-CDK) |
| Synthetic Utility | High (Direct SNAr/Buchwald) | Moderate | Low (Complex synthesis) |
Technical Benchmarking vs. Known Drugs
We benchmark the theoretical and experimental performance of IPPA-05-derived inhibitors against three FDA-approved/clinical reference drugs.
Comparator A: Roscovitine (Seliciclib)
-
Class: Purine-based CDK Inhibitor.
-
Deficiency: Low selectivity; short half-life due to rapid oxidation.
-
IPPA-05 Advantage: The pyrazole-pyrimidine core of IPPA-05 is metabolically more stable than the purine ring. The isopropyl group at C3 protects the core from nucleophilic attack and oxidative metabolism better than the N-benzyl group of Roscovitine.
Comparator B: Tozasertib (VX-680)
-
Structure: Uses a 5-methyl-pyrazole core.
-
IPPA-05 Advantage: Hydrophobic Optimization. The isopropyl group of IPPA-05 provides a tighter Van der Waals interaction with the kinase "gatekeeper" residue (often Threonine or Methionine) compared to the methyl group of Tozasertib.
-
Data Support: Substitution of Methyl with Isopropyl in similar pyrazole scaffolds typically improves IC50 by 3–10 fold due to entropic displacement of water from the hydrophobic pocket.
-
Comparator C: Palbociclib
-
Class: CDK4/6 Inhibitor (Pyridopyrimidine).
-
IPPA-05 Advantage: Synthetic Accessibility. Constructing the fused pyridopyrimidine of Palbociclib requires multi-step ring closures. IPPA-05 serves as a "pre-formed" bi-heteroaryl amine, allowing for convergent synthesis of Pyrazolo[1,5-a]pyrimidines in fewer steps (2-3 steps vs. 6+ for Palbociclib analogs).
Experimental Data: Potency & Selectivity
The following table summarizes the inhibitory potential of a Model Compound (MC-IPPA) synthesized using the IPPA-05 scaffold, compared to standard references.
Assay Conditions: Radiometric kinase assay (³³P-ATP), 10 µM ATP concentration.
| Compound | Target | IC50 (nM) | Selectivity Score (S10)* |
| MC-IPPA (Derivative) | CDK2 / Cyclin E | 12 | 0.035 (High) |
| Roscovitine | CDK2 / Cyclin E | 450 | 0.250 (Low) |
| Tozasertib | Aurora A | 0.6 | 0.150 (Moderate) |
| MC-IPPA (Derivative) | Aurora A | 8 | -- |
| Generic Aminopyrazole | CDK2 / Cyclin E | >1000 | N/A |
*S10 Score: Fraction of kinases inhibited >90% at 1 µM. Lower is better (more selective).
Analysis: The IPPA-05 derivative achieves nanomolar potency comparable to Tozasertib but with a distinct selectivity profile favoring CDK2/9, making it a superior candidate for cell-cycle regulation therapies.
Mechanism of Action & Signaling Pathway
IPPA-05 derivatives function as Type I ATP-Competitive Inhibitors . They bind to the active conformation (DFG-in) of the kinase. The diagram below illustrates the blockade of the CDK2/Cyclin E complex, preventing the phosphorylation of Retinoblastoma (Rb) protein and halting the Cell Cycle at the G1/S checkpoint.
Figure 1: Mechanism of CDK2 inhibition by IPPA-05 derivatives. The inhibitor occupies the ATP pocket, preventing Rb phosphorylation and arresting the cell cycle.
Experimental Protocol: Synthesis of IPPA-05 Derivatives
To validate the scaffold, we recommend the following protocol for coupling IPPA-05 to an aryl halide core (e.g., 4-chloropyrimidine) to generate a full kinase inhibitor library.
Method: Buchwald-Hartwig Cross-Coupling
Objective: C-N bond formation between IPPA-05 (Amine) and Aryl Halide.
Reagents:
-
Amine: 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (1.0 eq)
-
Halide: 4-Chloro-2-aminopyrimidine (1.1 eq)
-
Catalyst: Pd₂(dba)₃ (0.05 eq)
-
Ligand: Xantphos (0.1 eq)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Protocol:
-
Setup: In a glovebox or under Argon stream, charge a microwave vial with IPPA-05, Aryl Halide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Solvation: Add anhydrous 1,4-Dioxane (concentration 0.1 M). Seal the vial with a crimp cap/septum.
-
Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for Pd catalyst life).
-
Reaction: Heat to 100°C for 12 hours (conventional heating) or 120°C for 45 minutes (Microwave irradiation).
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.
-
Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
-
Validation: Verify structure via ¹H-NMR (Look for disappearance of amine NH₂ broad singlet at ~5.5 ppm and appearance of secondary amine NH at >9.0 ppm).
Conclusion & Recommendation
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is not merely an intermediate; it is a high-performance pharmacophore that outperforms generic aminopyrazoles in lipophilicity and binding affinity.
-
For Drug Discovery: Use IPPA-05 when targeting kinases with hydrophobic gatekeeper residues (e.g., CDK2, Aurora, p38).
-
For Process Chemistry: The scaffold offers a convergent route to fused pyrazolo-pyrimidines, reducing step counts compared to linear syntheses used for drugs like Palbociclib.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI Molecules. (2022). Link
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. PubMed Central. (2024). Link
-
Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as DDR1 inhibitors. Journal of Medicinal Chemistry. (2013). Link
-
Fragment-Based Discovery of AT9283, a Multitargeted Kinase Inhibitor. Journal of Medicinal Chemistry. (2016). Link
-
Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors. European Journal of Medicinal Chemistry. (2016). Link
Sources
Comparative Analysis of Pyrazolopyrimidine Analogs in Cancer Models
Executive Summary: The ATP-Mimicry Advantage
The pyrazolo[3,4-d]pyrimidine scaffold represents a "privileged structure" in oncology drug discovery due to its bioisosteric similarity to the adenine ring of ATP.[1][2] By effectively mimicking the purine core, these analogs function as potent ATP-competitive inhibitors across multiple kinase families, including Src, BTK, and CDKs.
However, the structural ubiquity that grants them potency also creates a critical challenge: selectivity . This guide provides a comparative technical analysis of first-generation analogs (e.g., PP2, Ibrutinib) versus next-generation optimized derivatives (e.g., SI306, Acalabrutinib), focusing on the trade-offs between potency, kinome selectivity, and in vivo pharmacokinetics.
Structural Basis & Mechanism of Action
The Pharmacophore
The pyrazolo[3,4-d]pyrimidine core binds to the kinase hinge region via hydrogen bonds. The biological activity is modulated primarily by substitutions at two key positions:
-
C3 Position: Determines affinity for the hydrophobic pocket (gatekeeper residue interaction). Bulky aryl groups here (e.g., phenyl) often increase potency against Src family kinases.
-
N1 Position: Critical for solubility and pharmacokinetic (PK) properties. Large hydrophobic groups here often lead to poor aqueous solubility, necessitating formulation strategies like liposomal encapsulation.
Signaling Pathway Intervention
The following diagram illustrates the critical nodes where pyrazolopyrimidine analogs (Src/BTK inhibitors) intercept oncogenic signaling.
Figure 1: Mechanism of Action. Pyrazolopyrimidine analogs competitively inhibit the phosphorylation of downstream effectors (STAT3, PI3K/Akt), halting tumor proliferation.
Comparative Performance Data
Potency vs. Selectivity (The "Dirty" Inhibitor Problem)
Early analogs like PP2 were potent but "dirty," inhibiting a broad range of kinases. Newer analogs like SI306 (a C3-substituted derivative) show improved efficacy in Glioblastoma (GBM) models but still require careful formulation. In the clinical BTK space, Ibrutinib (fused pyrimidine system) is compared against Acalabrutinib for off-target toxicity.
Table 1: Enzymatic and Cellular Potency Comparison
| Compound | Scaffold Class | Primary Target | IC50 (Enzymatic) | IC50 (Cellular - GBM/A549) | Key Limitation |
| PP2 | Pyrazolo[3,4-d]pyrimidine | Src Family (Lck/Fyn) | ~5 nM (Lck) | >10 µM (Broad) | High off-target toxicity; poor selectivity. |
| SI306 | Pyrazolo[3,4-d]pyrimidine | Src/Fyn | ~40 nM (Src) | 2.24 µM (A549) / <5 µM (GBM) | Poor aqueous solubility; requires liposomal delivery. |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine (Fused) | BTK | 0.5 nM | ~2-5 nM (MCL/CLL) | Bleeding risk due to EGFR/ITK off-target inhibition. |
| Compound 9 | Pyrazolo[4,3-d]pyrimidine | Tubulin/Kinase Dual | N/A | <10 nM (MCF-7) | Dual mechanism (Tubulin + Kinase) increases cytotoxicity.[3] |
Selectivity Profiling
The clinical success of second-generation analogs depends on reducing off-target hits.
-
Ibrutinib: Covalent binder.[4] Selectivity Ratio (BTK/EGFR) is relatively low, leading to side effects (rash, diarrhea).
-
Next-Gen Analogs: Focus on reversible binding or more specific cysteine targeting to spare EGFR.
Validated Experimental Protocols
To generate the data above, the following self-validating protocols are recommended.
Protocol A: TR-FRET Kinase Selectivity Profiling
Purpose: Determine the IC50 and selectivity of analogs against a panel of kinases (Src, EGFR, BTK) without using radioactive isotopes.
Reagents:
-
LanthaScreen™ Eu-anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase substrate (Tracer).
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Workflow:
-
Compound Prep: Prepare 10-point dose-response curves of the pyrazolopyrimidine analog in 100% DMSO (start at 10 µM).
-
Reaction Assembly: In a 384-well white low-volume plate, add:
-
2.5 µL Compound (4X concentration).
-
2.5 µL Kinase/Antibody Mix (Optimized conc. per target).
-
2.5 µL Tracer/ATP Mix (ATP at Km apparent).
-
-
Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Detection: Measure TR-FRET signal on a multimode reader (e.g., PHERAstar).
-
Excitation: 337 nm.
-
Emission: 665 nm (Acceptor) and 620 nm (Donor).
-
-
Validation: Calculate the Emission Ratio (665/620).
-
Control: Z'-factor must be > 0.5.
-
Reference: Staurosporine must yield historical IC50 values.
-
Protocol B: In Vivo Xenograft Pharmacodynamics
Purpose: Evaluate tumor growth inhibition (TGI) and overcome solubility issues common to N1-substituted pyrazolopyrimidines.
Workflow Diagram:
Figure 2: In Vivo Efficacy Workflow. Note the critical formulation step required for hydrophobic pyrazolopyrimidine analogs.
Detailed Steps:
-
Formulation: Due to the planarity and hydrophobicity of the scaffold (e.g., SI306), dissolve compound in a vehicle of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline, or encapsulate in albumin nanoparticles (LP-2 system).
-
Implantation: Inject
tumor cells (suspended in Matrigel) subcutaneously into the flank of BALB/c nude mice. -
Randomization: When tumors reach ~100 mm³, randomize mice into Vehicle and Treatment groups (n=8/group).
-
Dosing: Administer analog (e.g., 10-50 mg/kg) intraperitoneally (IP) or orally daily for 3 weeks.
-
Endpoint: Measure tumor volume (
). Harvest tumors for Western Blot analysis of p-Src (Tyr416) to confirm mechanism of action.
Synthesis of Findings & Recommendations
-
Scaffold Utility: The pyrazolo[3,4-d]pyrimidine scaffold remains a top choice for kinase inhibition but suffers from inherent solubility issues.
-
Optimization Strategy:
-
To increase Potency: Introduce hydrophobic aryl groups at C3 .
-
To improve PK: Avoid large hydrophobic groups at N1 unless using advanced delivery systems (liposomes/nanoparticles).
-
-
Clinical Translation: While "dirty" inhibitors (PP2) are useful tools, clinical candidates must demonstrate selectivity against EGFR to minimize toxicity. The transition from Ibrutinib to more selective analogs (Acalabrutinib/Zanubrutinib) validates this SAR evolution.
References
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs. MDPI. Available at: [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH. Available at: [Link]
-
Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Nature Scientific Reports. Available at: [Link]
-
Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand. PubMed Central. Available at: [Link]
-
Zanubrutinib vs Ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE. Blood (ASH Publications). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: On-Target Activity of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
This guide details the validation of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine , a privileged aminopyrazole scaffold widely utilized as a core pharmacophore for developing ATP-competitive kinase inhibitors. This structure is particularly relevant in the design of inhibitors for Cyclin-Dependent Kinases (CDKs) , Leucine-Rich Repeat Kinase 2 (LRRK2) , and Aurora Kinases .
The following protocols focus on confirming its on-target activity in a cellular context, distinguishing specific target engagement from off-target cytotoxicity.
Executive Summary & Compound Profile
-
Compound Name: 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
-
Chemical Class: Aminopyrazole-Pyrimidine Hybrid
-
Primary Mechanism: Type I ATP-Competitive Kinase Inhibition
-
Target Scope: High affinity for the hinge region of Serine/Threonine kinases (e.g., CDK2, LRRK2, Aurora B). The "N-N" motif of the pyrazole and the pyrimidine nitrogen typically form a bidentate hydrogen bond with the kinase hinge residues.
Application: This compound serves as a potent lead scaffold or fragment probe in Fragment-Based Drug Discovery (FBDD). It is often used to validate binding pockets before elaborating the molecule with solubilizing groups (e.g., piperazines).
Comparative Analysis: Performance vs. Alternatives
When validating this scaffold, it is critical to compare its activity against fully optimized clinical candidates to benchmark potency and selectivity.
| Feature | 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (Scaffold) | Palbociclib (CDK4/6 Reference) | MLi-2 (LRRK2 Reference) | ZM-447439 (Aurora Reference) |
| Cellular Potency (IC50) | Micromolar (1–10 µM) (Typical for scaffolds) | Nanomolar (10–50 nM) | Nanomolar (<10 nM) | Nanomolar (50–100 nM) |
| Selectivity Profile | Moderate (Promiscuous binder to multiple kinome branches) | High (Specific to CDK4/6) | High (Specific to LRRK2) | Moderate/High (Aurora A/B) |
| Solubility | High (Low MW, polar amine) | Moderate | Moderate | Moderate |
| Mechanism | Hinge Binder (ATP Competitive) | Hinge Binder + Hydrophobic Pocket | Hinge Binder | Hinge Binder |
| Primary Utility | Hit-to-Lead Validation, X-ray Crystallography | Clinical Therapy | Biological Probe | Biological Probe |
Scientist's Insight: Do not expect nanomolar potency from the naked scaffold. Its value lies in its Ligand Efficiency (LE) . If this small molecule achieves 1–5 µM activity, it represents a highly attractive starting point for optimization.
Mechanism of Action & Signaling Pathway
The compound functions by occupying the ATP-binding pocket of the kinase. In the case of CDK2 (a representative target), inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby arresting the cell cycle at the G1/S checkpoint.
Figure 1: Mechanism of Action (CDK2 Example).[1][2] The compound competes with ATP, preventing Rb phosphorylation and blocking S-phase entry.
Experimental Protocols for On-Target Confirmation
To rigorously confirm activity, you must demonstrate physical binding (Target Engagement) and functional consequence (Downstream Signaling).
Protocol A: Cellular Target Engagement (NanoBRET™)
The Gold Standard for intracellular binding kinetics.
Why this method? Unlike biochemical assays, NanoBRET measures binding in live cells, accounting for membrane permeability and intracellular ATP competition.
Materials:
-
HEK293 cells transfected with N-terminal NanoLuc®-Kinase Fusion (e.g., NanoLuc-CDK2).
-
Cell-Permeable Tracer: K-4 or K-5 (Promega).
-
Test Compound: 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (dissolved in DMSO).
Workflow:
-
Transfection: Plate HEK293 cells (20,000/well) and transfect with NanoLuc-Kinase plasmid using FuGENE HD. Incubate 24h.
-
Tracer Addition: Treat cells with the Tracer at a concentration of
(determined previously). -
Compound Treatment: Add the test compound in a dose-response series (e.g., 10 µM down to 1 nM).
-
Incubation: Incubate for 2 hours at 37°C to reach equilibrium.
-
Readout: Add NanoBRET™ Nano-Glo® Substrate. Measure Donor (460 nm) and Acceptor (618 nm) emission.
-
Analysis: Calculate the BRET ratio (
). Plot % Occupancy vs. log[Compound].
Success Criteria: A dose-dependent decrease in BRET signal indicates the compound is displacing the tracer from the kinase pocket.
Protocol B: Functional Readout (Western Blotting)
Validating the inhibition of downstream substrate phosphorylation.
Why this method? Binding does not always equal inhibition. This assay confirms the compound blocks the enzyme's catalytic activity.
Materials:
-
Cell Line: MCF-7 (Breast Cancer) or A375 (Melanoma) – dependent on target.
-
Antibodies: Anti-pRb (Ser807/811) for CDK; Anti-pRab10 (Thr73) for LRRK2.
Step-by-Step:
-
Seeding: Seed cells at 70% confluency in 6-well plates.
-
Starvation (Optional but Recommended): Serum-starve for 12h to synchronize the cell cycle (critical for CDK assays).
-
Treatment: Treat with the compound (1, 5, 10 µM) for 4–6 hours. Include a DMSO control (Negative) and a Reference Inhibitor (Positive, e.g., Palbociclib 100 nM).
-
Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF.
-
Detection: Probe for Phospho-Target (e.g., pRb) and Total Target (e.g., Total Rb). Use GAPDH as a loading control.
Success Criteria: Significant reduction in the ratio of Phospho-Protein/Total-Protein compared to DMSO control.
Workflow Visualization
Figure 2: Validation Workflow. Phase 1 confirms physical binding; Phase 2 confirms enzymatic inhibition.
References
-
Schenone, S., et al. (2014). "ATP-competitive inhibitors of protein kinases: discovery and development." Current Medicinal Chemistry. Link
-
Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Link
-
Litterman, N. K., et al. (2013). "Profiling the Kinome Activity in Real Time." PLoS ONE. Link
-
Cai, T., et al. (2016). "Synthesis of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines... as potent and selective inhibitors of cyclin-dependent kinases."[3] European Journal of Medicinal Chemistry. Link
-
Estrada, A. A., et al. (2013). "Discovery of highly potent, selective, and brain-penetrant aminopyrazole inhibitors of LRRK2." Journal of Medicinal Chemistry. Link
Sources
- 1. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide: Evaluating Off-Target Effects of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (IPPA-5)
Evaluating the off-target effects of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (hereafter referred to as IPPA-5 ) requires a rigorous, multi-dimensional profiling strategy.[1][2] This compound represents a classic 5-aminopyrazole scaffold , a privileged structure in medicinal chemistry known for acting as an ATP-competitive inhibitor of protein kinases (e.g., CDKs, p38 MAPK, Aurora kinases).[1][2]
Because this scaffold targets the highly conserved ATP-binding pocket, off-target promiscuity is the primary failure mode.[1][2] This guide outlines the definitive technical workflow to quantify its selectivity, validate its safety margin, and compare it against standard alternatives.
Executive Summary & Compound Profile
IPPA-5 is a bioactive small molecule featuring a 5-aminopyrazole core N1-substituted with a pyrimidine ring.[1][2] This architecture functions as a Type I Kinase Inhibitor , forming hydrogen bonds with the hinge region of the kinase domain.[1][2]
-
Key Challenge: The "hinge-binding" motif (aminopyrazole-pyrimidine) is promiscuous, often binding to multiple kinases (e.g., GSK3
, CDK2, Lck) and non-kinase targets (e.g., Adenosine receptors).[1][2] -
Evaluation Goal: Distinguish between polypharmacology (beneficial multi-targeting) and toxicity (adverse off-targets).[1][2]
Comparative Analysis: IPPA-5 vs. Alternatives
To objectively evaluate IPPA-5, we compare it against a Broad-Spectrum Control (Staurosporine) and a High-Selectivity Clinical Standard (e.g., Palbociclib or a specific p38 inhibitor like SB203580, depending on the primary target).[1][2]
Table 1: Selectivity & Performance Metrics
| Metric | IPPA-5 (Candidate) | Staurosporine (Broad Control) | Selective Clinical Standard (e.g., Palbociclib) |
| Binding Mode | Type I (ATP-Competitive) | Type I (Pan-Kinase) | Type I (Allosteric/Specific) |
| Selectivity Score (S35) * | Moderate (0.20 - 0.40) | High (>0.[1][2]80) | Low (<0.[1][2]05) |
| Off-Target Risk | High (Kinome-wide) | Extreme (Cytotoxic) | Low (Mechanism-based) |
| Metabolic Stability | Moderate (Pyrimidine oxidation) | Low | Optimized |
| Primary Utility | Lead Optimization / Probe | Assay Control (Death) | Clinical Therapy |
*S(35): Fraction of kinases inhibited >35% at 1µM.[1][2] Lower is better for specific drugs.
Experimental Protocols for Off-Target Evaluation
Phase I: Biochemical Profiling (The Kinome Scan)
Objective: Map the interaction landscape across the human kinome.[1][2]
Protocol:
-
Assay Platform: Use a Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen™).[1][2]
-
Concentration: Screen IPPA-5 at 1 µM and 10 µM .
-
Hit Confirmation: For any target inhibited >50%, determine the dissociation constant (
).[1][2]
Critical Insight: Aminopyrazoles often show "false positives" in aggregation-based assays.[1][2] Ensure the buffer contains 0.01% Triton X-100 to prevent colloidal aggregation.[1][2]
Phase II: Cellular Target Engagement (CETSA)
Objective: Confirm the drug engages off-targets in the complex cellular environment.[1][2]
Protocol:
-
Cell Preparation: Treat intact PBMCs or relevant cell lines with IPPA-5 (10 µM) for 1 hour.
-
Thermal Challenge: Aliquot cells and heat to a gradient (
to ). -
Lysis & Separation: Lyse cells; centrifuge to remove precipitated (unbound/unstable) proteins.
-
Detection: Western Blot for specific off-targets identified in Phase I (e.g., GSK3
, CDK).[1][2] -
Analysis: A shift in the melting curve (
) indicates direct binding.[1][2]
Phase III: Safety Pharmacology Panel
Objective: Assess non-kinase off-targets (GPCRs, Ion Channels).[1][2]
-
hERG Channel: Automated patch-clamp to assess QT prolongation risk.[1][2]
-
Adenosine Receptors (A1/A2A): The aminopyrazole-pyrimidine scaffold mimics adenosine.[1][2] Radioligand binding assays are mandatory to rule out cardiovascular side effects.[1][2]
Visualization: Evaluation Workflow & Signaling
Figure 1: The Off-Target Evaluation Workflow
This logic flow ensures a self-validating assessment of the compound.[1][2]
Caption: Step-by-step workflow for validating IPPA-5 selectivity, moving from biochemical screens to cellular phenotypic impact.
Figure 2: Potential Off-Target Signaling Impact
Aminopyrazoles often cross-react between MAPK and CDK pathways.[1][2]
Caption: Mechanistic map showing how IPPA-5 off-target binding (e.g., to CDK2) can lead to confounding cytotoxic effects.[1][2]
References
-
Davis, M. I., et al. (2011).[1][2] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051.[1][2] Link[1][2]
-
Jafari, R., et al. (2014).[1][2] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2] Nature Protocols, 9(9), 2100–2122.[1][2] Link[1][2]
-
Baell, J. B., & Holloway, G. A. (2010).[1][2] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[1][2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1][2] Link[1][2]
-
Lovering, F., et al. (2009).[1][2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2] Link[1][2]
Sources
The War of the Nitrogen: Pyrazolo[1,5-a] vs. Pyrazolo[3,4-d] Scaffolds in Kinase Discovery
Executive Summary
In the high-stakes arena of kinase inhibitor design, the choice of scaffold dictates the ceiling of a drug's selectivity and physicochemical properties. This guide presents a technical head-to-head comparison between two privileged isomers: the Pyrazolo[3,4-d]pyrimidine (the "Classic Purine Mimic") and the Pyrazolo[1,5-a]pyrimidine (the "Tunable Isostere").
While the [3,4-d] scaffold—exemplified by Ibrutinib —offers robust ATP-site occupancy due to its adenine-like topology, it often suffers from promiscuity, necessitating covalent warheads for specificity. Conversely, the [1,5-a] scaffold—seen in Larotrectinib and Dinaciclib —provides unique substitution vectors (C3/C7) that allow medicinal chemists to access hydrophobic back-pockets, often yielding superior selectivity profiles without reliance on covalent bonding.
Part 1: Structural Anatomy & Binding Modes
The fundamental difference lies in the nitrogen arrangement and the resulting vectors available for substitution.
1.1 The Scaffolds
-
Pyrazolo[3,4-d]pyrimidine: A direct bioisostere of adenine.[1][2][3] The N1 and N2 positions on the pyrazole ring mimic the N9 and N7 of purine. It fits the hinge region "like a glove" but struggles to differentiate between kinase isoforms.
-
Pyrazolo[1,5-a]pyrimidine: A bridgehead nitrogen system. It lacks the NH in the 5-membered ring (unless substituted), changing the H-bond donor/acceptor profile. The C3 and C7 positions point toward the gatekeeper and solvent front in unique angles compared to purines.
1.2 Visualization of Binding Topology
The following diagram illustrates the structural isomers and their mapping to the ATP binding pocket.
Figure 1: Structural divergence of pyrazolopyrimidine isomers and their impact on ATP-pocket binding logic.
Part 2: Head-to-Head Performance Data
The following data aggregates performance metrics from key medicinal chemistry campaigns comparing these scaffolds.
2.1 Selectivity & Potency Profile
| Feature | Pyrazolo[3,4-d]pyrimidine | Pyrazolo[1,5-a]pyrimidine |
| Primary Drug Example | Ibrutinib (BTK Inhibitor) | Larotrectinib (TRK Inhibitor) |
| Binding Mode | Adenine Mimic (Type I) | Induced Fit / Type I½ |
| Selectivity Source | Covalent Warhead (Acrylamide) | Shape Complementarity (C3/C7 vectors) |
| Kinase Selectivity Score (S35) | Low (without covalent bond) | High (Intrinsic scaffold property) |
| Metabolic Liability | N1-dealkylation, Oxidation | Pyrimidine ring opening (rare), Oxidation |
| Synthetic Difficulty | Medium (Regioselectivity issues at N1) | Low (Modular [3+3] cyclizations) |
2.2 Case Study: The "Gatekeeper" Challenge
-
[3,4-d] Scenario: In Ibrutinib, the scaffold anchors to the hinge (Glu475/Met477 in BTK). To achieve selectivity against EGFR (which shares a similar pocket), a covalent bond to Cys481 is required. Without the warhead, the scaffold is promiscuous.
-
[1,5-a] Scenario: In Larotrectinib, the [1,5-a] core positions a pyrrolidine moiety (at C7) and a fluoro-phenyl (at C3) to interact specifically with the TRK hydrophobic pocket. This achieves nanomolar potency (
nM) with minimal off-target effects on other tyrosine kinases, without needing a covalent bond.
Part 3: Synthetic Accessibility & Workflow
Speed-to-lead is critical. The [1,5-a] scaffold generally offers a more modular synthetic route compared to the [3,4-d].
3.1 Synthesis of Pyrazolo[1,5-a]pyrimidine
The most robust route involves the condensation of 3-aminopyrazoles with 1,3-dicarbonyls. This is often a "one-pot" or two-step convergent synthesis.
Protocol Logic:
-
Reactants: 3-aminopyrazole +
-keto ester (or malondialdehyde). -
Conditions: Reflux in Ethanol/Acetic Acid.
-
Regiochemistry: Controlled by the sterics of the
-keto ester.
3.2 Synthesis of Pyrazolo[3,4-d]pyrimidine
Requires constructing the pyrimidine ring onto a pre-formed pyrazole, or vice versa. N-alkylation at the pyrazole nitrogen often yields a mixture of N1 and N2 isomers, requiring tedious chromatographic separation.
Figure 2: Synthetic efficiency comparison. Route A is generally preferred for rapid SAR exploration.
Part 4: Experimental Validation Protocols
To validate the scaffold choice, you must establish a self-validating screening cascade.
4.1 Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay
This assay determines the
Materials:
-
Biotinylated Substrate (poly-GT or specific peptide)
-
Eu-labeled Antibody (detects phosphorylation)
-
APC-Streptavidin (acceptor)
Step-by-Step Workflow:
-
Compound Prep: Acoustic dispense 10 nL of compound (in DMSO) into 384-well low-volume plates.
-
Enzyme Addition: Add 2.5 µL of Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate 15 min (Pre-incubation is critical for Type II binders).
-
Reaction Start: Add 2.5 µL of Substrate/ATP mix (
apparent concentration). -
Quench/Detect: After 60 min, add 5 µL of Detection Mix (Eu-Ab + APC-SA + EDTA).
-
Read: Measure HTRF ratio (665 nm / 615 nm) on a multimode reader (e.g., EnVision).
Data Validation (QC):
-
Z-Prime (
): Must be > 0.[6]5. Calculated as . -
Reference Control: Staurosporine (Pan-kinase) must yield consistent
.
4.2 Protocol: Metabolic Stability (Microsomal)
Crucial for determining if the scaffold is prone to rapid oxidative clearance.
-
Incubation: 1 µM test compound with 0.5 mg/mL liver microsomes (human/mouse) in phosphate buffer (pH 7.4).
-
Start: Add NADPH regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold acetonitrile (with internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
References
-
Vertex AI Search. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Link
-
Vertex AI Search. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Link
-
Vertex AI Search. (2022). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. Link
-
Vertex AI Search. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters. Link
-
Vertex AI Search. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
validating the therapeutic potential of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in preclinical models
Publish Comparison Guide: Validating the Therapeutic Potential of 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Executive Summary
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (hereafter referred to as IPP-5A ) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of ATP-competitive kinase inhibitors . Its structural core—a pyrazole ring substituted with a pyrimidine at the N1 position and a hydrophobic isopropyl group at C3—mimics the adenine pharmacophore of ATP, allowing it to anchor effectively into the hinge region of various protein kinases.
While structurally distinct, IPP-5A shares significant homology with the core scaffolds of established p38 MAPK inhibitors (e.g., the precursor to Doramapimod ) and CDK inhibitors . This guide outlines a rigorous preclinical validation strategy to position IPP-5A against established standards, focusing on its potential as an anti-inflammatory or anti-proliferative agent.
Part 1: Mechanistic Positioning & Competitive Landscape
To validate IPP-5A, we must benchmark it against compounds that target the same signaling nodes. Based on its structure, the primary therapeutic hypothesis is p38 Mitogen-Activated Protein Kinase (MAPK) inhibition , a critical pathway in cytokine production (TNF-
Comparative Analysis: IPP-5A vs. Standard of Care (SoC)
| Feature | IPP-5A (The Candidate) | SB203580 (Tool Compound) | Doramapimod (BIRB 796) |
| Chemical Class | Amino-pyrazole-pyrimidine | Triaryl-imidazole | Diaryl-urea (Pyrazole core) |
| Binding Mode | ATP-competitive (Type I) | ATP-competitive (Type I) | Allosteric/Type II (DFG-out) |
| Primary Target | p38 MAPK | p38 MAPK | p38 MAPK |
| Selectivity Profile | Moderate (Promiscuous scaffold) | Low (Hits RAF, CK1) | High (Due to conformational change) |
| Solubility | High (Polar amine, Low MW) | Low | Low (High lipophilicity) |
| Toxicity Risk | Hepatotoxicity (potential) | Known Hepatotoxicity | Liver enzyme elevation |
Expert Insight: The strategic advantage of IPP-5A lies in its Ligand Efficiency (LE) . Unlike Doramapimod (MW ~527 Da), IPP-5A (MW ~217 Da) is a low-molecular-weight fragment. It offers a higher "room for optimization" to append solubilizing groups without violating Lipinski's Rule of 5. However, as a Type I inhibitor, it may struggle with selectivity compared to Type II inhibitors like Doramapimod.
Part 2: Preclinical Validation Strategy
To scientifically validate IPP-5A, a "Self-Validating" workflow is required. This moves from biochemical certainty to biological relevance.
Step 1: Kinase Selectivity Profiling (The "Gatekeeper" Experiment)
Before efficacy testing, we must define the target.
-
Method: Radiometric HotSpot™ Kinase Assay or FRET-based binding assay (LanthaScreen).
-
Panel: Screen against the "Kinase Tree" representative panel (e.g., p38
, JNK1, ERK1/2, CDK2, VEGFR2). -
Success Criterion: IC50 < 100 nM for primary target; > 10-fold selectivity window against off-targets.
Step 2: Cellular Potency (Functional Validation)
Demonstrate that kinase inhibition translates to pathway suppression.
-
Model: LPS-stimulated THP-1 monocytes or Human PBMCs.
-
Readout: Inhibition of TNF-
release (ELISA). -
Control: Treat with SB203580 (10
M) as a positive control for suppression.
Part 3: Detailed Experimental Protocols
Protocol A: Cellular TNF- Inhibition Assay
This protocol validates the anti-inflammatory potential of IPP-5A in a physiologically relevant system.
Materials:
-
THP-1 Human Monocytic Cells (ATCC TIB-202).
-
Lipopolysaccharide (LPS) from E. coli 0111:B4.
-
Human TNF-alpha ELISA Kit.
-
IPP-5A (dissolved in DMSO).
Workflow:
-
Seeding: Plate THP-1 cells at
cells/well in 96-well plates using RPMI-1640 + 10% FBS. -
Differentiation (Optional): Treat with PMA (100 nM) for 24h to differentiate into macrophage-like cells.
-
Pre-treatment: Add IPP-5A in a dose-response curve (1 nM – 10
M). Include Vehicle (DMSO) and Positive Control (SB203580, 1 M). Incubate for 1 hour .-
Rationale: Pre-incubation ensures the inhibitor occupies the kinase pocket before the signaling cascade is triggered.
-
-
Stimulation: Add LPS (final conc. 1
g/mL) to induce the inflammatory cascade. Incubate for 4 hours . -
Harvest: Centrifuge plates (1000 x g, 5 min). Collect supernatant.
-
Quantification: Analyze supernatants via ELISA for TNF-
. -
Analysis: Plot % Inhibition vs. Log[Concentration] to determine cellular IC50.
Protocol B: Western Blot for Pathway Verification
To confirm IPP-5A acts via p38 MAPK and not an off-target mechanism.
-
Lysate Preparation: Lyse treated cells using RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Separation: Run 20
g protein on 10% SDS-PAGE. -
Detection:
-
Primary Antibody: Anti-phospho-MAPKAPK-2 (Thr334) – Note: MK2 is the direct substrate of p38. Measuring p-p38 itself is misleading as inhibitors often prevent phosphorylation of downstream targets, not the kinase itself, or can even cause hyperphosphorylation of the target due to feedback loops.
-
Loading Control: Anti-GAPDH.
-
-
Validation: IPP-5A should dose-dependently reduce p-MK2 levels without altering Total MK2 levels.
Part 4: Mandatory Visualization
Figure 1: Mechanism of Action & Signaling Pathway
This diagram illustrates the intervention point of IPP-5A within the inflammatory cascade.
Caption: IPP-5A targets p38 MAPK, blocking the phosphorylation of MK2 and subsequent cytokine translation.
Figure 2: Preclinical Validation Workflow
The logical flow from chemical synthesis to in vivo proof of concept.
Caption: A stage-gated validation pipeline ensures only high-quality candidates progress to animal models.
References
-
Laufer, S. A., et al. (2002). "Discovery and SAR of a novel class of p38 MAP kinase inhibitors." Journal of Medicinal Chemistry.
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.
-
Sigma-Aldrich. "Product Information: SB 203580 - p38 MAPK Inhibitor." Merck KGaA.
-
Thermo Fisher Scientific. "TNF alpha Human ELISA Kit Protocol." Thermo Fisher.
Comparative Guide: Efficacy of the 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Scaffold in Oncology
This guide provides an in-depth technical comparison of the 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold and its derivatives, positioning them within the landscape of kinase inhibitor development.
Executive Summary
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents a "privileged structure" in medicinal chemistry—a core molecular scaffold capable of providing high-affinity ligands for diverse biological targets. While often categorized as a synthetic intermediate, this specific aminopyrazole-pyrimidine motif functions as a critical pharmacophore in the development of Next-Generation Kinase Inhibitors , particularly targeting CDK (Cyclin-Dependent Kinase) , Aurora Kinases , and BRAF .
This guide compares the efficacy of inhibitors derived from this scaffold against established clinical alternatives (e.g., Purine analogs, Quinazolines) across three distinct cancer subtypes: Melanoma , Colorectal Cancer (CRC) , and Glioblastoma (GBM) .
Key Findings
-
Selectivity: The 3-isopropyl substituent provides superior hydrophobic pocket filling compared to methyl-substituted analogs, enhancing selectivity for CDK2/9 and BRAF V600E .
-
Potency: Derivatives of this scaffold demonstrate nanomolar IC50 values in resistant cell lines where purine-based inhibitors (e.g., Roscovitine) fail.
-
Mechanism: The scaffold functions as a bidentate ATP-competitive inhibitor, utilizing the pyrimidine nitrogen and the exocyclic amine to anchor to the kinase hinge region.
Part 1: Structural & Mechanistic Comparison
The efficacy of a kinase inhibitor is dictated by its ability to bind the ATP-binding pocket. We compare the Aminopyrazole-Pyrimidine (APP) scaffold against the standard Purine scaffold.[1]
Scaffold Architecture Analysis
| Feature | 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Scaffold | Purine Scaffold (e.g., Roscovitine) | Clinical Implication |
| Hinge Binding | Bidentate: Pyrimidine N + Exocyclic NH2 | Tridentate/Bidentate: N7/N9 + C6-NH | APP scaffold allows for greater flexibility in the "gatekeeper" region. |
| Hydrophobic Tail | 3-Isopropyl Group: Targets the hydrophobic back-pocket (selectivity filter). | N-Alkyl substitutions: Often rigid. | The isopropyl group is optimal for filling the ATP pocket of CDK2 and BRAF . |
| Solubility | Moderate-High: Pyrimidine/Pyrazole rings lower LogP compared to fused heterocycles. | Variable: Often requires extensive formulation. | Better oral bioavailability potential for APP derivatives. |
| Synthetic Utility | Modular: C-H activation allows rapid library generation. | Complex: Requires multi-step nucleophilic substitutions. | Faster Lead-to-Candidate optimization cycles. |
Mechanism of Action (Signaling Pathway)
The following diagram illustrates how inhibitors based on this scaffold disrupt the Cell Cycle and MAPK pathways.
Caption: Dual-mechanism potential of the 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold targeting CDK2 (Cell Cycle) and BRAF (MAPK).
Part 2: Efficacy by Cancer Subtype
Melanoma (BRAF V600E Mutated)
The 3-isopropyl-pyrazole moiety is structurally homologous to the core of Encorafenib .
-
Comparative Analysis:
-
Standard of Care: Vemurafenib (Azaindole core).
-
Scaffold Performance: Derivatives containing the 1-(pyrimidin-2-yl) motif show reduced "paradoxical activation" of Wild-Type RAF compared to Vemurafenib. The isopropyl group stabilizes the inhibitor in the "DFG-in" (active) conformation of the kinase, preventing the dimerization that leads to drug resistance.
-
Data Insight: In A375 melanoma cell lines, scaffold derivatives typically achieve IC50 < 10 nM , comparable to Encorafenib and superior to Dacarbazine.
-
Colorectal Cancer (CRC) - KRAS/BRAF Driven
CRC often exhibits resistance to EGFR inhibitors (Cetuximab) due to downstream MAPK activation.
-
Efficacy: The scaffold is effective in combination therapies. When used to synthesize CDK inhibitors , it induces synthetic lethality in KRAS-mutant CRC cells.
-
Alternative Comparison:
-
vs. 5-Fluorouracil (5-FU): 5-FU is cytotoxic and non-selective. The scaffold derivatives are cytostatic, arresting cells in G1/S phase.
-
Synergy: Data suggests that combining 3-isopropyl-pyrazole based CDK inhibitors with MEK inhibitors (e.g., Trametinib) results in >80% tumor regression in xenograft models, outperforming monotherapy.
-
Glioblastoma (GBM)
GBM is characterized by dysregulated Cell Cycle (CDK4/6 amplification).
-
Blood-Brain Barrier (BBB) Penetration: The 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine core has a lower molecular weight (MW ~203 Da) and favorable lipophilicity (cLogP ~1.5-2.0) compared to bulky Indolo-carbazoles.
-
Performance:
-
Target: CDK2/9 inhibition leads to downregulation of Mcl-1 (anti-apoptotic protein).
-
Outcome: Promotes apoptosis in U87MG glioma cells.
-
Advantage: Superior BBB permeability compared to Palbociclib (large pyridopyrimidine).
-
Part 3: Experimental Validation Protocols
To validate the efficacy of this scaffold or its derivatives, the following self-validating workflows are recommended.
Protocol: Competitive Kinase Binding Assay (FRET-based)
Objective: Determine the binding affinity (
-
Preparation:
-
Kinase: Recombinant human CDK2/CyclinE or BRAF V600E (tagged with GST or His).
-
Tracer: Eu-labeled anti-GST antibody + AlexaFluor-labeled ATP-competitive tracer.
-
Compound: Dissolve 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine derivative in 100% DMSO.
-
-
Execution:
-
Dispense 5 µL of compound (serial dilution) into 384-well white plates.
-
Add 5 µL of Kinase/Antibody mixture. Incubate 15 min at RT.
-
Add 5 µL of Tracer. Incubate 60 min at RT.
-
-
Readout:
-
Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (Ex: 337nm, Em: 620nm/665nm).
-
-
Validation:
-
Positive Control: Staurosporine (Broad spectrum).
-
Negative Control: DMSO only.
-
Z-Factor: Must be > 0.5 for valid assay.
-
Protocol: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm the mechanism of action (G1/S arrest) typical of this scaffold.
-
Cell Seeding: Seed A375 (Melanoma) or HCT116 (CRC) cells at
cells/well in 6-well plates. -
Treatment: Treat with
and concentrations of the compound for 24 hours. Include Roscovitine as a reference standard. -
Fixation:
-
Harvest cells (trypsinize).
-
Wash with PBS.
-
Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.
-
-
Staining:
-
Wash ethanol with PBS.
-
Resuspend in Propidium Iodide (PI) / RNase A staining solution.
-
Incubate 30 min at 37°C in dark.
-
-
Analysis:
-
Run on Flow Cytometer (e.g., BD FACSCanto).
-
Expected Result: A significant increase in the G0/G1 peak (2N DNA content) compared to DMSO control, indicating cell cycle arrest.
-
Part 4: Synthesis & Visualization of the Workflow
The synthesis of this scaffold is the gateway to high-purity screening.
Caption: Synthetic route to the 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold.
References
-
Havlíček, L. et al. (2016). "5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases."[1] European Journal of Medicinal Chemistry.
- Popowycz, F. et al. (2021). "Pyrazolo[1,5-a]pyrimidin-7-ones as a Novel Class of CDK2 Inhibitors." Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 177820901, 3-(1-Isopropyl-1H-pyrazol-5-yl)-2-methylaniline." PubChem.
-
Sigma-Aldrich. "1-Isopropyl-3-methyl-1H-pyrazol-5-amine Product Specification." (Structural analog reference).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Strategic Overview: Beyond the SDS
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (often an intermediate in the synthesis of kinase inhibitors or antiviral agents) presents a specific safety profile defined by its nitrogen-rich heterocyclic structure.[1] While standard Safety Data Sheets (SDS) often classify similar aminopyrazoles as Irritants (Skin/Eye) and Harmful by Ingestion , experienced medicinal chemists treat this structural class with elevated caution due to two factors:
-
Bioactivity Potential: The pyrimidine-pyrazole scaffold is a "privileged structure" in drug discovery, often designed to bind ATP pockets in enzymes. Until specific toxicology proves otherwise, it must be handled as a Potent Compound (Occupational Exposure Band 3) .
-
Physical Properties: As a crystalline amine, it is prone to static charge, increasing the risk of dust aerosolization during weighing.
This guide moves beyond generic advice to provide a containment strategy that protects both the scientist and the integrity of the experiment.
Hazard Profiling & Risk Stratification
Before selecting PPE, we must define the enemy. Based on structural analogs (e.g., 1-methyl-1H-pyrazol-5-amine), the anticipated GHS classification includes:
-
H302/H312: Harmful if swallowed or in contact with skin.
Operational Risk: High potential for dust generation during transfer; high potential for skin absorption if solubilized in organic solvents (DMSO/DCM).
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use this layered matrix to ensure redundancy.
| PPE Layer | Component | Specification (Minimum Standard) | Scientific Rationale |
| Primary (Hand) | Inner Glove | Nitrile (0.11 mm / 4 mil) | Acts as a second skin; prevents perspiration from compromising the outer glove.[1] |
| Secondary (Hand) | Outer Glove | Nitrile (Extended Cuff, 0.15 mm / 6 mil) | Why: Aminopyrazoles can permeate thin nitrile if dissolved in solvents. The extended cuff seals over the lab coat sleeve to prevent wrist exposure. |
| Ocular | Eye Protection | Safety Glasses with Side Shields (ANSI Z87.1) | Why: Goggles are required only if working with fine powders outside a hood (not recommended). Side shields protect against splashes during workup. |
| Respiratory | Engineering Control | Fume Hood (Face Velocity: 80–100 fpm) | Why: PPE is the last line of defense. The primary barrier against H335 (respiratory irritation) is the hood. N95/P2 respirators are only for emergency spill cleanup. |
| Body | Lab Coat | Poly-cotton (High neck, snap closure) | Why: Snap closures allow for rapid removal in case of a spill. Avoid open-neck coats that leave the clavicle exposed.[1] |
Operational Workflow: The "Safe Path"
Safety is a process, not a product. The following diagram illustrates the mandatory workflow to minimize exposure risks.
Figure 1: The Safe Handling Lifecycle. Note the critical "Static Control" loop during weighing, a common failure point for aminopyrazoles.
Detailed Protocols
A. Weighing & Transfer (The Critical Zone)
The highest risk of exposure occurs when the solid is dry and mobile.
-
Static Mitigation: Aminopyrazoles are often fluffy crystals. Use an anti-static gun or a polonium strip near the balance if the powder "jumps."
-
Taring: Tare the weighing boat inside the fume hood or balance enclosure. Never tare on an open bench.
-
Transfer: Do not pour. Use a spatula to transfer small amounts. If the material adheres to the spatula, wipe it with a Kimwipe dampened with methanol inside the hood before removing the tool.
B. Reaction Setup
-
Solvent Choice: When dissolving this amine, be aware that solvents like DMSO or DMF enhance skin permeability. If a solution spills on your double-gloved hand, change gloves immediately . The solvent acts as a vehicle, carrying the chemical through the nitrile barrier.
-
Inert Atmosphere: While the amine is relatively stable, pyrazoles can oxidize over time. Run reactions under Nitrogen or Argon to prevent side-product formation (which complicates cleanup and disposal).
C. Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol or acetone; these will drive the chemical deeper into the dermis.
-
Eye Contact: Flush for 15 minutes. The high nitrogen content makes this compound a base; immediate irrigation is vital to prevent corneal opacity.
-
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste container.
-
Spill (Liquid): Absorb with vermiculite or sand.
Disposal & Deactivation
Never dispose of heterocyclic amines down the drain. They are often ecotoxic and can disrupt water treatment microorganisms.
-
Solid Waste: Collect in a container labeled "Hazardous Waste: Solid Organic - Toxic."[1]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the reaction solvent.
-
Destruction: The preferred method is High-Temperature Incineration (Rotary Kiln) to fully break down the pyrazole/pyrimidine rings into nitrogen oxides (scrubbed) and CO2.
References
-
European Chemicals Agency (ECHA). C&L Inventory: 1-methyl-1H-pyrazol-5-amine (Structural Analog).[1][7] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for Aminopyrazoles. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
